2-(4-Tert-butylphenoxy)propanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60452. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9(12(14)15)16-11-7-5-10(6-8-11)13(2,3)4/h5-9H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJZZNRMJJGRNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50289363 | |
| Record name | 2-(4-tert-butylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6941-12-4 | |
| Record name | 6941-12-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60452 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-tert-butylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-tert-butylphenoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(4-Tert-butylphenoxy)propanoic acid CAS number 6941-12-4 properties
An In-depth Technical Guide to 2-(4-Tert-butylphenoxy)propanoic Acid (CAS 6941-12-4)
Introduction
This compound, identified by the CAS number 6941-12-4, is a carboxylic acid derivative featuring a distinctive tert-butylphenoxy group. This compound belongs to the class of phenoxyalkanoic acids, a group of molecules with diverse applications. Its structure, combining a bulky, lipophilic tert-butyl group with a reactive carboxylic acid function, makes it a valuable intermediate in organic synthesis.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, potential applications, and toxicological profile, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Physicochemical Properties
The molecular structure of this compound dictates its physical and chemical behavior. The presence of both a polar carboxylic acid group and a nonpolar tert-butylphenyl ether moiety results in amphiphilic characteristics. A summary of its key computed and physical properties is presented below.
| Property | Value | Source |
| CAS Number | 6941-12-4 | [2][3][4] |
| Molecular Formula | C₁₃H₁₈O₃ | [2][3][4] |
| Molecular Weight | 222.28 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| XLogP3 | 3.4 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 4 | [2] |
| Topological Polar Surface Area | 46.5 Ų | [2] |
| Exact Mass | 222.125594432 Da | [2] |
Structural Representation
The structure of this compound is fundamental to its reactivity and function. The chiral center at the second carbon of the propanoic acid chain indicates that this compound can exist as two enantiomers, (R)- and (S)-2-(4-tert-butylphenoxy)propanoic acid.
Caption: Chemical structure of this compound.
Synthesis Pathways
The synthesis of this compound is typically achieved via nucleophilic substitution reactions. The Williamson ether synthesis is a well-established and versatile method for preparing ethers and is readily adaptable for this compound.
Williamson Ether Synthesis
This pathway involves the reaction of the sodium or potassium salt of 4-tert-butylphenol with an ester of 2-halopropanoic acid (e.g., ethyl 2-bromopropionate). The resulting ester intermediate is then hydrolyzed to yield the final carboxylic acid. This two-step process is efficient and allows for straightforward purification. A similar approach has been documented for the synthesis of related phenoxypropionic acids.[5]
Step 1: Ether Formation (Nucleophilic Substitution) 4-tert-butylphenol is deprotonated by a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding phenoxide. This potent nucleophile then displaces the halide from an alkyl 2-halopropionate.
Step 2: Hydrolysis The resulting ester is saponified using a strong base (e.g., NaOH or KOH), followed by acidification to protonate the carboxylate and yield this compound.
Caption: Williamson ether synthesis workflow for this compound.
Applications and Research Fields
While specific, large-scale applications for this compound are not extensively documented in public literature, its structural motifs suggest several areas of interest for researchers.
-
Agrochemicals: Phenoxyalkanoic acids are a well-known class of herbicides. The combination of the phenoxy group and the carboxylic acid is a common feature in this class of compounds. Therefore, this molecule serves as a potential intermediate or candidate for the development of new herbicides.[1]
-
Pharmaceuticals: The related compound, 2-(4-isobutylphenyl)propanoic acid (Ibuprofen), is a widely used non-steroidal anti-inflammatory drug (NSAID). Although this compound is structurally distinct due to the ether linkage, related phenoxypropanoic acids have been explored for anti-inflammatory properties.[6] Its potential to interact with biological targets warrants investigation.
-
Material Science: Carboxylic acids and their derivatives are often used as building blocks in polymer synthesis. The bulky tert-butyl group could impart unique properties such as thermal stability or altered solubility to polymers incorporating this molecule.[6]
Biological and Toxicological Considerations
The toxicological profile of this compound is not extensively studied. However, data from suppliers and databases like PubChem provide preliminary safety information based on its chemical class.
Hazard Identification: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards[2]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Insights from Structural Analogs: It is crucial to consider the biological activity of structurally related compounds. The tert-butylphenol moiety is found in various chemicals with known biological effects.
-
2,4-Di-tert-butylphenol (2,4-DTBP): This related compound has been identified as a potential endocrine-disrupting chemical (EDC) and an obesogen that functions by activating the retinoid X receptor alpha (RXRα).[7] It has also been shown to have insecticidal properties.[8]
-
2,4,6-Tri-tert-butylphenol (TTBP): Chronic toxicity studies in rats have shown that TTBP can cause liver injury.[9]
These findings suggest that the tert-butylphenol core of this compound could be biologically active. Researchers handling this compound should employ appropriate personal protective equipment (PPE) and work in a well-ventilated area. Further toxicological studies are necessary to fully characterize its safety profile.
Analytical Methodologies
The characterization and quantification of this compound can be achieved using standard analytical techniques.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a suitable method for the analysis of this compound. A C18 column with a mobile phase consisting of an organic solvent (like acetonitrile) and an acidified aqueous buffer (using formic or phosphoric acid) would provide good separation and peak shape.[10][11]
-
Gas Chromatography (GC): For GC analysis, derivatization of the carboxylic acid group to a more volatile ester (e.g., a methyl ester) is typically required. GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for quantification and structural confirmation.[12]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The spectra would show characteristic signals for the aromatic protons, the tert-butyl group, the methine proton, and the methyl group of the propanoic acid chain.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the broad O-H stretch of the carboxylic acid, the C=O stretch, and the C-O stretches of the ether linkage.[2]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, which aids in structural elucidation.[2]
Conclusion
This compound is a versatile organic compound with a well-defined structure and predictable chemical properties. While it is primarily recognized as a chemical intermediate, its structural similarity to known bioactive molecules in the agrochemical and pharmaceutical fields suggests a potential for broader applications. A thorough understanding of its synthesis, properties, and a cautious approach to its handling are essential for its effective and safe utilization in research and development.
References
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- SIELC Technologies. (n.d.). Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- on Newcrom R1 HPLC column.
- EPA. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
- Li, J., et al. (2019). 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors. Environmental Health Perspectives, 127(5), 057003.
- Chem-Impex. (n.d.). 2-(4-Methoxyphenoxy)Propanoic Acid.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-(4-Phenylphenoxy)propanoic Acid.
- Lee, S., et al. (2021). Identification of 2,4-Di-tert-butylphenol as a Novel Agonist for Insect Odorant Receptors. Insects, 12(1), 63.
- Takahashi, O., et al. (1986). Chronic toxicity of 2,4,6-tri-tert-butylphenol in rats. Food and Chemical Toxicology, 24(10-11), 1151-1157.
- Creative Proteomics. (n.d.). Propanoic Acid: Properties, Production, Applications, and Analysis.
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Physical and chemical properties of 2-(4-Tert-butylphenoxy)propanoic acid
An In-depth Technical Guide to 2-(4-Tert-butylphenoxy)propanoic Acid
Authored by: Gemini, Senior Application Scientist
Introduction
This compound, a substituted phenoxyalkanoic acid, represents a molecule of significant interest in chemical synthesis and research. Its structural motifs, comprising a bulky tert-butyl group on a phenyl ring linked via an ether to a propanoic acid moiety, confer specific physicochemical properties that make it a valuable building block and a subject of study in various chemical and biological contexts. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic signature, and practical considerations for its handling and analysis, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Identifiers
A precise understanding of a compound begins with its fundamental identity. This compound is unambiguously identified by its structure and a set of standardized chemical identifiers.
-
IUPAC Name: this compound[1]
Other key identifiers include:
-
InChI: InChI=1S/C13H18O3/c1-9(12(14)15)16-11-7-5-10(6-8-11)13(2,3)4/h5-9H,1-4H3,(H,14,15)[1]
-
InChIKey: DMJZZNRMJJGRNF-UHFFFAOYSA-N[1]
-
SMILES: CC(C(=O)O)OC1=CC=C(C=C1)C(C)(C)C[1]
Caption: A typical workflow for the spectroscopic analysis of a chemical compound.
Experimental Protocol: ¹H NMR Analysis
This protocol outlines the steps for acquiring a ¹H NMR spectrum, emphasizing the rationale behind each step to ensure data integrity.
-
Sample Preparation:
-
Step 1.1: Accurately weigh approximately 5-10 mg of this compound. Rationale: This ensures sufficient concentration for a good signal-to-noise ratio without causing line broadening.
-
Step 1.2: Transfer the sample to a clean, dry NMR tube.
-
Step 1.3: Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), and a small amount of tetramethylsilane (TMS) as an internal standard. Rationale: Deuterated solvents are used to avoid large solvent signals in the proton spectrum. TMS provides a reference peak at 0.00 ppm.
-
Step 1.4: Cap the NMR tube and gently agitate until the sample is fully dissolved. Rationale: A homogenous solution is critical for acquiring a high-resolution spectrum.
-
-
Data Acquisition:
-
Step 2.1: Insert the NMR tube into the spectrometer.
-
Step 2.2: Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field. Rationale: Locking ensures the stability of the magnetic field during the experiment, while shimming optimizes its homogeneity, leading to sharper peaks.
-
Step 2.3: Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 90° pulse, relaxation delay of 1-2 seconds, 16-32 scans). Rationale: These parameters provide a good balance between signal intensity and experimental time.
-
-
Data Processing and Interpretation:
-
Step 3.1: Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Step 3.2: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Step 3.3: Integrate the peaks to determine the relative ratios of the different types of protons.
-
Step 3.4: Analyze the chemical shifts, splitting patterns, and coupling constants to assign the peaks to the specific protons in the molecule's structure.
-
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Recommended Precautions:
-
Handle in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[4]
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.[4]
-
Store in a tightly closed container in a cool, dry place.[4]
Potential Applications and Research Directions
While specific applications for this compound are not extensively documented in the provided search results, compounds with similar structures are known to have biological activity. For instance, other phenoxypropanoic acids are used as herbicides.[5] The structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential for investigation in medicinal chemistry.[6][7] Its utility as a building block in organic synthesis is also a primary area of interest for researchers.
Conclusion
This compound is a well-defined chemical entity with distinct physical, chemical, and spectroscopic properties. This guide provides a foundational understanding for researchers, enabling them to handle, analyze, and utilize this compound effectively and safely in their work. A thorough characterization, as outlined here, is the cornerstone of reliable and reproducible scientific research.
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Chemsrc. methomyl-oxime | CAS#:13749-94-5. [Link]
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PubChem. Methomyl oxime | C3H7NOS | CID 5365286. [Link]
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PubChemLite. This compound (C13H18O3). [Link]
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Kuujia. Cas no 6941-12-4 (2-4-(tert-Butyl)phenoxypropanoic Acid). [Link]
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PubChemLite. 2-(4-tert-butyl-2-methylphenoxy)propanoic acid (C14H20O3). [Link]
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Pharmaffiliates. 1263078-21-2 | Product Name : (R)-2-(4-Butylphenyl)propanoic Acid. [Link]
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YouTube. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. [Link]
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An In-depth Technical Guide to 2-(4-Tert-butylphenoxy)propanoic Acid: Structural Analogs and Derivatives as Potential Peroxisome Proliferator-Activated Receptor (PPAR) Modulators
Abstract
This technical guide provides a comprehensive overview of 2-(4-tert-butylphenoxy)propanoic acid and its structural analogs as a promising scaffold in drug discovery. While direct biological evaluation of the core compound is not extensively documented in publicly available literature, a strong body of evidence from structurally related phenoxypropanoic acid derivatives suggests a likely mechanism of action as modulators of Peroxisome Proliferator-Activated Receptors (PPARs). This guide will delve into the synthesis, potential biological activities, structure-activity relationships (SAR), and detailed experimental protocols for the evaluation of these compounds. The primary audience for this document includes researchers, medicinal chemists, and pharmacologists in the field of drug development, particularly those focused on metabolic diseases.
Introduction: The Therapeutic Potential of Phenoxypropanoic Acids
Phenoxypropanoic acid derivatives represent a significant class of compounds in medicinal chemistry, with prominent members like fenofibrate demonstrating potent hypolipidemic effects. These compounds typically exert their therapeutic action through the activation of PPARs, a family of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.[1][2] The core structure of this compound, characterized by a bulky tert-butyl group on the phenyl ring, presents an intriguing scaffold for the development of novel PPAR modulators with potentially unique selectivity and activity profiles.
The rationale for exploring analogs of this scaffold is rooted in the established success of related compounds in treating dyslipidemia and the potential for fine-tuning their activity through structural modifications. The tert-butyl group, in particular, offers a lipophilic anchor that can significantly influence receptor binding and pharmacokinetic properties.
Synthesis of this compound and Its Analogs
The primary and most versatile method for the synthesis of this compound and its derivatives is the Williamson ether synthesis .[3][4][5][6][7] This robust reaction involves the nucleophilic substitution of a haloalkane by a phenoxide ion.
General Synthetic Scheme
The general synthetic route involves the reaction of 4-tert-butylphenol with an appropriate 2-halopropanoate ester, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.
Caption: General workflow for the Williamson ether synthesis of this compound.
Detailed Experimental Protocol: Williamson Ether Synthesis
Step 1: Synthesis of Ethyl 2-(4-tert-butylphenoxy)propanoate
-
Reagents and Materials:
-
4-tert-butylphenol
-
Ethyl 2-bromopropanoate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
-
Procedure:
-
To a solution of 4-tert-butylphenol (1.0 eq) in anhydrous acetone in a round-bottom flask, add finely powdered anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture vigorously at room temperature for 15 minutes to form the phenoxide.
-
To this suspension, add ethyl 2-bromopropanoate (1.2 eq) dropwise.
-
Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(4-tert-butylphenoxy)propanoate.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Step 2: Hydrolysis to this compound
-
Reagents and Materials:
-
Ethyl 2-(4-tert-butylphenoxy)propanoate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
-
Procedure:
-
Dissolve the purified ethyl 2-(4-tert-butylphenoxy)propanoate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the flask.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until TLC indicates the complete consumption of the starting ester.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 1-2 by the slow addition of concentrated hydrochloric acid, which will cause the product to precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Biological Activity and Mechanism of Action: A Focus on PPAR Modulation
While direct experimental data on the biological activity of this compound is scarce, the structural similarity to known hypolipidemic agents strongly suggests its potential as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist.[1][8][9] PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism.[2][10]
There are three main subtypes of PPARs:
-
PPARα: Primarily expressed in the liver, kidney, heart, and muscle. Its activation leads to increased fatty acid oxidation and a reduction in plasma triglycerides. Fibrates, a class of hypolipidemic drugs, are PPARα agonists.
-
PPARγ: Highly expressed in adipose tissue, where it plays a key role in adipogenesis, lipid storage, and insulin sensitization. Thiazolidinediones (TZDs), used to treat type 2 diabetes, are potent PPARγ agonists.
-
PPARβ/δ: Ubiquitously expressed and involved in fatty acid oxidation, particularly in skeletal muscle.
Given the structural features of this compound, it is hypothesized to primarily target PPARα , and potentially exhibit dual PPARα/γ or pan-PPAR agonism.
Hypothesized Signaling Pathway
Caption: Hypothesized PPAR signaling pathway for this compound analogs.
Structure-Activity Relationships (SAR)
The biological activity of phenoxypropanoic acid derivatives is highly dependent on their structural features. Based on studies of related compounds, several key SAR insights can be extrapolated for the this compound scaffold.[8][11][12]
-
The Phenyl Ring and its Substituents: The nature and position of substituents on the phenyl ring are critical for PPAR activity and selectivity. The bulky, lipophilic tert-butyl group at the para position is expected to occupy a hydrophobic pocket within the PPAR ligand-binding domain (LBD). Variations in the size and electronics of this substituent can modulate potency and subtype selectivity.
-
The Propanoic Acid Moiety: The carboxylic acid group is essential for activity, as it typically forms a key hydrogen bond interaction with a conserved amino acid residue in the PPAR LBD. Esterification of this group results in a prodrug that is hydrolyzed in vivo to the active acid. The methyl group at the α-position of the propanoic acid can influence the compound's stereochemistry and binding affinity.
-
The Ether Linkage: The ether oxygen is a crucial linker, providing the correct orientation of the phenyl ring and the acidic headgroup for optimal receptor interaction.
| Structural Modification | Predicted Impact on Activity | Rationale |
| Replacement of tert-butyl with smaller alkyl groups | May decrease potency | Reduced hydrophobic interactions in the LBD. |
| Introduction of electron-withdrawing groups on the phenyl ring | Could alter PPAR subtype selectivity | Modifies the electronic properties of the aromatic system. |
| Esterification of the carboxylic acid | Creates a prodrug | Increases oral bioavailability; requires in vivo hydrolysis for activation. |
| Modification of the α-substituent on the propanoic acid chain | Can influence stereoselectivity and potency | Affects the spatial arrangement of the molecule within the binding pocket. |
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activity of this compound and its analogs, a series of in vitro and in vivo assays are recommended.
In Vitro Assay: PPAR Transactivation Assay
This cell-based assay is used to determine if a compound can activate a specific PPAR subtype.[9][13][14][15][16][17]
-
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing a Peroxisome Proliferator Response Element (PPRE). Cells are co-transfected with this reporter construct and an expression vector for the PPAR subtype of interest. If the test compound activates the PPAR, the receptor will bind to the PPRE and drive the expression of the reporter gene, which can be quantified.
-
Step-by-Step Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, HepG2) in appropriate media.
-
Co-transfect the cells with a PPAR expression plasmid (e.g., pCMX-hPPARα) and a PPRE-luciferase reporter plasmid (e.g., pGL3-PPRE-luc) using a suitable transfection reagent.
-
-
Compound Treatment:
-
Plate the transfected cells in a 96-well plate.
-
After 24 hours, treat the cells with various concentrations of the test compound (typically from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ).
-
-
Luciferase Assay:
-
After 24-48 hours of incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration.
-
Plot the fold activation relative to the vehicle control against the compound concentration to determine the EC₅₀ value.
-
-
In Vivo Model: High-Fat Diet-Induced Hyperlipidemia in Rodents
This model is used to assess the hypolipidemic efficacy of the test compounds in vivo.[18][19][20][21][22][23][24][25][26]
-
Principle: Feeding rodents a high-fat diet induces a metabolic state that mimics human hyperlipidemia, characterized by elevated levels of plasma triglycerides and cholesterol. The ability of a test compound to reverse or mitigate these changes is a measure of its hypolipidemic activity.
-
Step-by-Step Protocol:
-
Animal Acclimatization and Diet Induction:
-
Acclimatize male Sprague-Dawley rats or C57BL/6 mice for at least one week.
-
Feed the animals a high-fat diet (e.g., 45-60% of calories from fat) for 4-8 weeks to induce hyperlipidemia. A control group should be fed a standard chow diet.
-
-
Compound Administration:
-
Divide the hyperlipidemic animals into groups: vehicle control, positive control (e.g., fenofibrate), and test compound groups (at various doses).
-
Administer the compounds orally (e.g., by gavage) once daily for a period of 2-4 weeks.
-
-
Blood and Tissue Collection:
-
At the end of the treatment period, collect blood samples via cardiac puncture or retro-orbital bleeding after an overnight fast.
-
Euthanize the animals and collect liver and adipose tissue.
-
-
Biochemical Analysis:
-
Measure plasma levels of total cholesterol, triglycerides, HDL-C, and LDL-C using commercially available kits.
-
Analyze liver tissue for lipid accumulation (e.g., by Oil Red O staining) and gene expression of PPAR target genes (e.g., CPT1, ACOX1) by qPCR.
-
-
Data Analysis:
-
Compare the lipid profiles and other parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
-
-
Conclusion and Future Directions
This compound and its analogs represent a compelling class of compounds for the development of novel therapies for metabolic disorders. The well-established synthetic routes and the strong evidence for PPAR modulation among structurally related molecules provide a solid foundation for further investigation. Future research should focus on the direct synthesis and biological evaluation of the core compound and a library of its derivatives to elucidate their specific PPAR subtype selectivity and potency. Comprehensive in vivo studies will be crucial to assess their therapeutic potential and pharmacokinetic profiles. The insights gained from such studies could lead to the discovery of new and improved treatments for dyslipidemia, type 2 diabetes, and other metabolic diseases.
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Unraveling the Molecular Tapestry: A Technical Guide to the Mechanism of Action of Fibrate-Like Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibrate-like compounds represent a cornerstone in the management of dyslipidemia, a critical risk factor for cardiovascular disease. Their therapeutic efficacy is intrinsically linked to their ability to modulate lipid and lipoprotein metabolism. This in-depth technical guide provides a comprehensive exploration of the core mechanism of action of these compounds, with a central focus on their role as agonists of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). We will dissect the intricate signaling pathways, from receptor activation to the downstream transcriptional regulation of target genes, and elucidate the subsequent physiological effects on lipid homeostasis. Furthermore, this guide will equip researchers with detailed, field-proven experimental protocols to rigorously investigate the mechanistic underpinnings of novel fibrate-like compounds, ensuring both scientific integrity and the generation of robust, reproducible data.
Introduction: The Clinical Significance of Fibrates in Dyslipidemia
Dyslipidemia, characterized by elevated levels of triglycerides and low-density lipoprotein (LDL) cholesterol, coupled with reduced high-density lipoprotein (HDL) cholesterol, is a major contributor to the pathogenesis of atherosclerosis and subsequent cardiovascular events[1][2][3]. Fibrates, a class of amphipathic carboxylic acids, have been in clinical use for decades to correct this atherogenic lipid profile[4][5]. Their primary therapeutic benefits include a significant reduction in plasma triglycerides, a modest decrease in LDL cholesterol, and an increase in HDL cholesterol concentrations[6][7][8]. These lipid-modifying effects translate into a reduced risk of coronary heart disease, as demonstrated in several large-scale clinical trials[1][9][10]. Understanding the precise molecular mechanisms by which fibrates exert these effects is paramount for the development of next-generation lipid-lowering therapies with improved efficacy and safety profiles.
The Central Hub: Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
The discovery in the 1990s that fibrates function as ligands for the nuclear receptor PPARα revolutionized our understanding of their mechanism of action[4][9]. PPARs are a group of ligand-activated transcription factors that belong to the steroid hormone receptor superfamily and play pivotal roles in the regulation of cellular differentiation, development, and metabolism[11][12]. Of the three PPAR isoforms (α, β/δ, and γ), PPARα is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle, positioning it as a master regulator of lipid homeostasis[13][14].
The Molecular Switch: Ligand Binding and Receptor Activation
Fibrate-like compounds, upon entering the cell, bind to the ligand-binding domain (LBD) of PPARα. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressor molecules and the recruitment of coactivator proteins[13]. This activated PPARα then forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR)[12].
The resulting PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes[12]. PPREs consist of a direct repeat of the hexanucleotide sequence AGGTCA separated by a single nucleotide (DR-1)[12]. The binding of the heterodimer to the PPRE initiates the assembly of the transcriptional machinery, ultimately leading to an alteration in the expression of genes that govern lipid metabolism[12].
Signaling Pathway of Fibrate-Mediated PPARα Activation
Caption: Fibrate-like compounds activate PPARα, leading to the transcription of lipid-regulating genes.
Downstream Consequences: The Multifaceted Impact on Lipid Metabolism
The activation of PPARα by fibrate-like compounds orchestrates a symphony of transcriptional changes that collectively contribute to a more favorable lipid profile. These changes can be broadly categorized into effects on fatty acid metabolism and lipoprotein metabolism.
Fueling the Furnace: Enhanced Fatty Acid Catabolism
A primary consequence of PPARα activation is the upregulation of genes involved in fatty acid uptake, activation, and oxidation in the liver and muscle[7][13]. This includes:
-
Increased Fatty Acid Uptake: Upregulation of fatty acid transport proteins (FATPs) and CD36, which facilitate the entry of fatty acids into cells.
-
Enhanced Fatty Acid Activation: Increased expression of acyl-CoA synthetases, enzymes that convert fatty acids into their metabolically active acyl-CoA form.
-
Stimulated β-oxidation: A significant increase in the expression of genes encoding enzymes of the mitochondrial and peroxisomal β-oxidation pathways, leading to the breakdown of fatty acids for energy production[7][12].
This enhanced catabolism of fatty acids reduces their availability for the synthesis of triglycerides in the liver, a key step in the production of very-low-density lipoproteins (VLDL)[6][7].
Remodeling Lipoproteins: The Impact on VLDL, LDL, and HDL
The transcriptional control exerted by PPARα extends to several apolipoproteins and enzymes that are critical for lipoprotein metabolism.
-
Reduced VLDL Production: PPARα activation decreases the production of apolipoprotein C-III (ApoC-III), a potent inhibitor of lipoprotein lipase (LPL)[1][6]. The resulting decrease in ApoC-III, coupled with an increase in LPL expression, enhances the lipolysis of triglyceride-rich lipoproteins, including VLDL[1][6][12]. This leads to a significant reduction in circulating VLDL levels and, consequently, lower plasma triglycerides[6][7].
-
Favorable LDL Particle Modification: While the effect of fibrates on LDL cholesterol levels can be variable, they consistently promote a shift from small, dense, atherogenic LDL particles to larger, more buoyant LDL particles[5][15][16]. These larger particles are less susceptible to oxidation and are more readily cleared from circulation[15].
-
Increased HDL Cholesterol: PPARα activation stimulates the transcription of genes encoding apolipoprotein A-I (ApoA-I) and apolipoprotein A-II (ApoA-II), the major protein components of HDL[7][8][12]. This increased synthesis of HDL-associated apolipoproteins contributes to higher circulating levels of HDL cholesterol, which is involved in reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues and transports it back to the liver for excretion.
Quantitative Effects of Fibrates on Lipid Parameters
| Lipid Parameter | Typical Change with Fibrate Therapy | Key Mediating Genes/Proteins |
| Triglycerides (VLDL) | ↓ 20-50% | ↑ LPL, ↓ ApoC-III |
| LDL Cholesterol | Variable (↓ 5-20% or slight ↑) | Shift to larger, less dense particles |
| HDL Cholesterol | ↑ 10-20% | ↑ ApoA-I, ↑ ApoA-II |
Investigating Fibrate-Like Compounds: A Guide to Essential Experimental Protocols
To rigorously assess the mechanism of action of novel fibrate-like compounds, a multi-pronged experimental approach is necessary. The following protocols provide a robust framework for characterizing the interaction of these compounds with PPARα and their subsequent effects on cellular and molecular processes.
Protocol 1: In Vitro PPARα Activation Assay (Reporter Gene Assay)
This assay is a fundamental first step to determine if a compound can activate PPARα. It relies on a cell-based system where the activation of PPARα leads to the expression of a reporter gene, such as luciferase.
Principle: Cells are co-transfected with an expression vector for PPARα and a reporter plasmid containing a PPRE sequence upstream of a luciferase gene. If the test compound activates PPARα, the PPARα-RXR heterodimer will bind to the PPRE and drive the expression of luciferase, which can be quantified by measuring light emission.
Step-by-Step Methodology:
-
Cell Culture: Maintain a suitable cell line (e.g., HEK293T, HepG2) in appropriate growth medium.
-
Transfection: Co-transfect the cells with a PPARα expression plasmid and a PPRE-luciferase reporter plasmid using a suitable transfection reagent. A control plasmid (e.g., expressing β-galactosidase) should also be included to normalize for transfection efficiency.
-
Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of the test compound. Include a known PPARα agonist (e.g., fenofibrate) as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Cell Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to the control reporter (e.g., β-galactosidase activity). Plot the fold induction of luciferase activity against the compound concentration to determine the EC50 (half-maximal effective concentration).
Experimental Workflow for PPARα Reporter Gene Assay
Caption: A streamlined workflow for determining the in vitro activation of PPARα by a test compound.
Protocol 2: Gene Expression Analysis of PPARα Target Genes (qRT-PCR)
To confirm that PPARα activation by a test compound leads to the transcriptional regulation of downstream target genes, quantitative real-time polymerase chain reaction (qRT-PCR) is the gold standard.
Principle: This technique measures the amount of a specific mRNA transcript in a sample. By quantifying the mRNA levels of known PPARα target genes (e.g., CPT1A, ACOX1, LPL, APOA1) in cells treated with the test compound, we can verify its functional activity.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., primary hepatocytes, HepG2) and treat with the test compound at a concentration determined from the reporter assay.
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the isolated RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR: Perform qRT-PCR using primers specific for the target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Compare the fold change in gene expression in compound-treated cells to vehicle-treated cells.
Protocol 3: In Vivo Efficacy Studies in Animal Models of Dyslipidemia
To evaluate the therapeutic potential of a fibrate-like compound, in vivo studies in relevant animal models are crucial.
Principle: Animal models that mimic human dyslipidemia (e.g., hyperlipidemic hamsters, ApoE*3-Leiden.CETP mice) are treated with the test compound. Changes in plasma lipid profiles and the expression of target genes in relevant tissues (e.g., liver) are then assessed.
Step-by-Step Methodology:
-
Animal Model Selection: Choose an appropriate animal model that recapitulates the key features of human dyslipidemia.
-
Compound Administration: Administer the test compound to the animals via a suitable route (e.g., oral gavage) for a defined period.
-
Blood and Tissue Collection: At the end of the study, collect blood samples for lipid analysis and harvest tissues (e.g., liver) for gene expression analysis.
-
Lipid Analysis: Measure plasma levels of triglycerides, total cholesterol, LDL cholesterol, and HDL cholesterol using standard enzymatic assays.
-
Gene Expression Analysis: Perform qRT-PCR on RNA extracted from the liver to assess the expression of PPARα target genes.
Concluding Remarks and Future Directions
The elucidation of PPARα as the molecular target of fibrate-like compounds has provided a robust framework for understanding their lipid-lowering effects. The intricate network of genes regulated by PPARα underscores its central role in maintaining lipid homeostasis. The experimental protocols outlined in this guide provide a comprehensive toolkit for researchers to dissect the mechanism of action of novel compounds targeting this pathway.
Future research in this field is likely to focus on the development of selective PPARα modulators (SPPARMs) that can fine-tune the transcriptional activity of the receptor to maximize therapeutic benefits while minimizing potential side effects. A deeper understanding of the tissue-specific regulation of PPARα and the identification of novel downstream targets will be instrumental in achieving this goal. By leveraging the knowledge and methodologies presented in this guide, the scientific community can continue to advance the development of innovative therapies for the management of dyslipidemia and the prevention of cardiovascular disease.
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Methodological & Application
Application Notes and Protocols: Synthesis of 2-(4-Tert-butylphenoxy)propanoic Acid from 4-tert-butylphenol
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed protocol for the synthesis of 2-(4-tert-butylphenoxy)propanoic acid, starting from 4-tert-butylphenol. The synthesis is a robust two-step process involving a Williamson ether synthesis followed by saponification. This document offers in-depth mechanistic insights, step-by-step experimental procedures, safety protocols, and data presentation to ensure reproducibility and safety for researchers in organic and medicinal chemistry.
Chemical Safety and Hazard Analysis
The protocols described herein involve hazardous materials. It is imperative that this synthesis is conducted within a certified chemical fume hood by personnel trained in handling such reagents. Appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times.
Table 1: Reagent Hazard Summary and Handling Precautions
| Reagent | Key Hazards | Recommended Handling Precautions |
| 4-tert-butylphenol | Causes skin irritation and serious eye damage[1][2]. May cause respiratory irritation[1][2]. | Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves and eye protection[1]. |
| Sodium Hydride (60% in mineral oil) | Water-reactive; releases flammable gases which may ignite spontaneously[3][4]. Causes severe skin burns and eye damage[3]. | Handle under an inert atmosphere (e.g., Argon or Nitrogen). Do not allow contact with water[4][5]. Use only in a chemical fume hood. Store in a cool, dry place away from ignition sources[6]. |
| Ethyl 2-bromopropionate | Flammable liquid and vapor[7][8]. Causes severe skin burns and eye damage[7][8]. Lachrymator[7]. | Keep away from open flames and hot surfaces. Use spark-proof tools. Avoid breathing mist/vapors. Wear protective gloves, clothing, and eye/face protection[8][9]. |
| N,N-Dimethylformamide (DMF), anhydrous | Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. | Use in a well-ventilated area. Avoid contact with skin and eyes. |
| Sodium Hydroxide (NaOH) | Causes severe skin burns and eye damage. | Wear appropriate protective gloves and eye protection. Avoid breathing dust. |
| Hydrochloric Acid (HCl), concentrated | Causes severe skin burns and eye damage. May cause respiratory irritation. | Use with extreme care in a fume hood. Wear acid-resistant gloves and eye/face protection. |
Synthesis Pathway Overview
The synthesis of this compound from 4-tert-butylphenol is achieved via a two-step sequence.
-
Step 1: Williamson Ether Synthesis. 4-tert-butylphenol is deprotonated by a strong base, sodium hydride, to form the corresponding sodium phenoxide. This potent nucleophile then reacts with ethyl 2-bromopropionate via a bimolecular nucleophilic substitution (SN2) reaction to yield the intermediate ester, ethyl 2-(4-tert-butylphenoxy)propanoate.[10][11][12]
-
Step 2: Saponification (Ester Hydrolysis). The intermediate ester is hydrolyzed under basic conditions using sodium hydroxide. Subsequent acidification with a strong acid, such as hydrochloric acid, protonates the carboxylate salt to yield the final product, this compound, which typically precipitates from the aqueous solution.
Figure 1. Overall reaction scheme.
Mechanistic Insights
A thorough understanding of the reaction mechanisms is crucial for optimizing conditions and troubleshooting potential issues.
The Williamson Ether Synthesis: An SN2 Pathway
The Williamson ether synthesis is a classic and highly effective method for forming ethers.[13][14] The reaction proceeds via an SN2 mechanism, which involves the backside attack of a nucleophile on an electrophilic carbon center, resulting in the displacement of a leaving group.[11]
-
Deprotonation: The synthesis begins with the deprotonation of the weakly acidic phenolic hydroxyl group of 4-tert-butylphenol by sodium hydride (NaH). This is an acid-base reaction where the hydride ion (H⁻) acts as a powerful base, abstracting the proton and releasing hydrogen gas (H₂). This step is essentially irreversible and generates the highly nucleophilic sodium 4-tert-butylphenoxide.
-
Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon atom of ethyl 2-bromopropionate. This carbon is susceptible to attack because it is bonded to a highly electronegative bromine atom, which serves as a good leaving group. The reaction proceeds in a single, concerted step where the C-O bond forms simultaneously as the C-Br bond breaks.[10][11]
Saponification: Base-Catalyzed Ester Hydrolysis
Saponification is the hydrolysis of an ester under basic conditions to form an alcohol and the salt of a carboxylic acid.
-
Nucleophilic Acyl Substitution: The hydroxide ion (OH⁻) from NaOH acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OEt) as the leaving group.
-
Proton Transfer: The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid, yielding ethanol and the sodium salt of this compound. This acid-base reaction is thermodynamically favorable and drives the hydrolysis to completion.
-
Acidification: In the final workup step, the addition of a strong acid (HCl) protonates the carboxylate salt, leading to the precipitation of the water-insoluble this compound.
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Application Note & Protocol: A Researcher's Guide to the Williamson Ether Synthesis of Phenoxypropanoic Acids
Abstract
This comprehensive technical guide provides a detailed experimental protocol for the synthesis of phenoxypropanoic acids via the classic Williamson ether synthesis. Phenoxypropanoic acids are a significant class of compounds, with many derivatives exhibiting potent herbicidal activity.[1][2][3] This document offers an in-depth exploration of the reaction mechanism, optimization of reaction conditions, and troubleshooting common challenges. The protocols and insights provided herein are curated for researchers, scientists, and professionals in drug development and agrochemical synthesis, aiming to equip them with the necessary knowledge for the successful and efficient synthesis of these valuable molecules.
Introduction: The Significance of Phenoxypropanoic Acids
Phenoxypropanoic acid derivatives are a cornerstone in the agrochemical industry, with many exhibiting selective herbicidal properties against grassy weeds in broadleaf crops.[1][2][4] Their mode of action often involves the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis in plants.[2][5] The stereochemistry of these compounds is crucial, with the (R)-enantiomer typically possessing the majority of the herbicidal activity.[6]
The Williamson ether synthesis, a robust and versatile method for forming ethers, stands as a primary route for the industrial and laboratory-scale synthesis of these compounds.[7][8] The reaction involves the nucleophilic substitution of a halide by a phenoxide ion, providing a straightforward and efficient means to construct the characteristic ether linkage of phenoxypropanoic acids.[7][9][10]
The Williamson Ether Synthesis: Mechanism and Key Considerations
The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[7][9][11] The reaction is initiated by the deprotonation of a phenol using a suitable base to form a highly nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group in a single, concerted step.[7][9]
Figure 1: The SN2 mechanism of the Williamson ether synthesis.
Causality Behind Experimental Choices
The success of the Williamson ether synthesis hinges on several critical factors:
-
Choice of Base: The base must be strong enough to deprotonate the phenol quantitatively. For phenols, which are more acidic than aliphatic alcohols, weaker bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are often sufficient.[12] For less reactive phenols or when using less reactive alkylating agents, a stronger base such as sodium hydride (NaH) may be employed.[13] However, NaH is highly reactive and requires careful handling under anhydrous conditions.[14][15]
-
Choice of Alkyl Halide: The alkyl halide must be a good substrate for SN2 reactions. Primary alkyl halides are ideal, while secondary alkyl halides may lead to a mixture of substitution and elimination products.[11][16] Tertiary alkyl halides are unsuitable as they will predominantly undergo elimination.[9][11] The reactivity of the halide follows the order I > Br > Cl.
-
Choice of Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred.[7][12][17] These solvents solvate the cation of the phenoxide salt, leaving the phenoxide anion more "naked" and thus more nucleophilic, which accelerates the reaction rate.[12] Protic solvents can hydrogen bond with the phenoxide, reducing its nucleophilicity and slowing the reaction.[7][18]
Experimental Protocol: Synthesis of 2-(4-chlorophenoxy)propanoic acid
This protocol provides a detailed procedure for the synthesis of 2-(4-chlorophenoxy)propanoic acid, a representative phenoxypropanoic acid herbicide.
Materials and Equipment
| Reagents | Equipment |
| 4-Chlorophenol | Round-bottom flask |
| Ethyl 2-bromopropionate | Reflux condenser |
| Potassium carbonate (K₂CO₃), anhydrous | Magnetic stirrer and stir bar |
| N,N-Dimethylformamide (DMF), anhydrous | Heating mantle |
| Diethyl ether | Separatory funnel |
| 1 M Hydrochloric acid (HCl) | Rotary evaporator |
| Saturated sodium bicarbonate (NaHCO₃) solution | Beaker, Erlenmeyer flasks |
| Anhydrous magnesium sulfate (MgSO₄) | pH paper |
| Deionized water | Filtration apparatus (Büchner funnel) |
Safety Precautions
-
N,N-Dimethylformamide (DMF): DMF is a suspected teratogen and can be absorbed through the skin.[19] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including neoprene gloves and chemical splash goggles.[19]
-
Sodium Hydride (if used): Sodium hydride is a flammable solid that reacts violently with water to produce flammable hydrogen gas.[14][15] It must be handled under an inert atmosphere (e.g., nitrogen or argon).[15] Reactions involving NaH in DMF can be hazardous, with exothermic decompositions reported at temperatures as low as 26°C.[19][20]
-
General Precautions: Wear appropriate PPE, including a lab coat, safety glasses, and gloves, at all times. All procedures should be performed in a well-ventilated fume hood.
Step-by-Step Procedure
Figure 2: Experimental workflow for the synthesis of phenoxypropanoic acids.
Step 1: Formation of the Phenoxide
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF (5 mL per gram of phenol).
-
Stir the mixture at room temperature for 15 minutes to ensure a fine suspension of the base.
Step 2: Alkylation
-
While stirring, add ethyl 2-bromopropionate (1.1 eq.) dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to 80-90 °C and maintain it at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Extraction of the Ester
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water (approximately 10 times the volume of DMF used).
-
Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(4-chlorophenoxy)propanoate.
Step 4: Hydrolysis to the Carboxylic Acid
-
Dissolve the crude ester in ethanol (10 mL per gram of ester) in a round-bottom flask.
-
Add a 2 M aqueous solution of sodium hydroxide (2.0 eq.) to the flask.
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours, or until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.
-
Dilute the residue with water and acidify to pH 1-2 with 1 M HCl. A white precipitate of 2-(4-chlorophenoxy)propanoic acid will form.[21]
Step 5: Purification
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water.[22]
-
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water or toluene.[23][24]
-
Dry the purified product in a vacuum oven.
Troubleshooting and Side Reactions
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield | Incomplete deprotonation of the phenol. | Use a stronger base (e.g., NaH) or ensure the current base is anhydrous and finely powdered. |
| Competing elimination (E2) reaction of the alkyl halide.[7][13] | Use a primary alkyl halide. If a secondary halide must be used, employ milder reaction conditions (lower temperature). | |
| C-alkylation of the phenoxide.[7][12] | Use a polar aprotic solvent like DMF or DMSO to favor O-alkylation.[12][25] Protic solvents can promote C-alkylation.[12] | |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC. |
| Deactivated starting materials. | Use a more reactive alkyl halide (e.g., an iodide instead of a chloride) or a stronger base. |
Conclusion
The Williamson ether synthesis is a highly effective and adaptable method for the preparation of phenoxypropanoic acids. By carefully selecting the base, solvent, and alkylating agent, and by controlling the reaction conditions, researchers can achieve high yields of the desired products. The protocol and insights provided in this application note serve as a comprehensive guide for the successful synthesis and purification of these important compounds, facilitating further research and development in the fields of agrochemicals and pharmaceuticals.
References
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Williamson ether synthesis. In: Wikipedia. ; 2023. Accessed January 22, 2026. [Link]
- Synthesis and Herbicidal Activity of Phenoxypropionic Acid Derivatives with Imidazo[1,2-a]pyridine Moiety. Journal of Pesticide Science. 1988;13(2):271-277.
- Enantioselective Synthesis of Chiral Phenylpropanoic Acids. BenchChem. Published December 2025.
- Reaction Mechanism of Williamson's synthesis. Physics Wallah.
- Williamson Ether Synthesis. Organic Chemistry Tutor.
- Williamson Ether Synthesis of Phenolic Compounds. BenchChem. Published 2025.
- Williamson Ether Synthesis reaction. BYJU'S.
- Williamson Ether Synthesis Mechanism. projects.mnopera.org.
- SOP for the safe use of N,N-Dimethylformamide (DMF). University of California, Santa Barbara.
- Williamson Ether Synthesis. ChemTalk.
- Contribution of phase transfer catalyst to green chemistry: A review. JETIR. 2022;9(7).
- Common side reactions in the Williamson synthesis of ethers. BenchChem. Published 2025.
- An In-depth Technical Guide to the Synthesis of 2-(4-Phenylphenoxy)propanoic Acid. BenchChem. Published 2025.
- Diamanti A, Ganase Z, Grant E, et al. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Advances. 2021;11(10):5582-5594.
- An Ether Synthesis Using Phase Transfer Catalysis.
- Aoki Y, Shitara H, Hirose T, Nohira H. Synthesis of New Chiral Dopants Derived from 2-Phenylpropanoic Acid Derivatives for Nematic Liquid Crystals. Bulletin of the Chemical Society of Japan. 1999;72(11):2573-2578.
- Crystallization-induced chiral inversion as the key step for synthesis of (S)-2-acetylthio-3-phenylpropanoic acid from l-phenylalanine. Organic Letters. 2004;6(19):3233-3235.
- Process for the preparation of dextrorotatory 2-phenoxypropionic acid derivatives.
- Crystallization-Induced Chiral Inversion As the Key Step for Synthesis of (S)-2-Acetylthio-3-phenylpropanoic Acid from l-Phenylalanine. Organic Letters. 2004;6(19):3233-3235.
- The Williamson Ether Synthesis. Master Organic Chemistry. Published October 24, 2014.
- Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
- The Williamson Ether Synthesis. University of Missouri–St. Louis.
- Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. Molecules. 2023;28(14):5531.
- Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-Target Organisms. Journal of Environmental & Analytical Toxicology. 2017;7(5).
- SAFETY DATA SHEET - Sodium hydride. Sigma-Aldrich. Published December 23, 2025.
- Synthesis of New Chiral Dopants Derived from 2-Phenylpropanoic Acid Derivatives for Nematic Liquid Crystals. Bulletin of the Chemical Society of Japan. 1999;72(11):2573-2578.
- Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Encyclopedia. 2023;3(3):924-943.
- MSDS for SODIUM HYDRIDE. Alkali Metals Limited.
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- Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
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- Synthesis and Herbicidal Activity of Chiral Aryloxyphenoxypropionic Amides Compounds.
- NaH/DMF undergoes thermal decomposition at temperatures as low as 40 °C. Chemical Safety Library. Published August 22, 2022.
- Williamson Ether Synthesis. In: Name Reactions in Organic Synthesis. Cambridge University Press; 2005:431-433.
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- 2-phenylpropionic acid. Organic Syntheses.
- An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl Propanoates. Journal of the Chemical Society of Pakistan. 2007;29(4):352-356.
- An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters. 1975;16(38):3251-3254.
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Purification of 2-(4-Tert-butylphenoxy)propanoic Acid by Recrystallization: An Application Note and Protocol
This comprehensive guide provides a detailed protocol for the purification of 2-(4-tert-butylphenoxy)propanoic acid via recrystallization. Designed for researchers, scientists, and professionals in drug development, this document elucidates the scientific principles underpinning the purification process, offering a robust methodology for obtaining high-purity material essential for downstream applications.
Introduction: The Imperative for Purity
This compound is a carboxylic acid derivative with a molecular structure that lends itself to applications in various fields of chemical synthesis and materials science. The purity of this compound is paramount, as contaminants can interfere with subsequent reactions, alter biological activity in screening assays, or compromise the integrity of final products.
Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[1] The fundamental principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent, followed by slow cooling to induce the formation of a crystalline lattice of the pure compound, leaving the impurities dissolved in the surrounding solution (mother liquor).[2]
Scientific Principles and Methodological Rationale
The success of a recrystallization procedure is critically dependent on the judicious selection of a solvent. An optimal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at ambient or reduced temperatures. This differential solubility maximizes the recovery of the purified compound upon cooling.[3]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target compound is essential for developing an effective purification strategy.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₁₃H₁₈O₃ | [4] |
| Molecular Weight | 222.28 g/mol | [4] |
| CAS Number | 6941-12-4 | [5] |
Understanding Potential Impurities
The synthesis of this compound typically involves the reaction of 4-tert-butylphenol with a 2-halopropanoic acid or its ester derivative.[6] Consequently, common impurities may include unreacted 4-tert-butylphenol, residual inorganic salts, and side-products from the synthesis. The recrystallization process is designed to effectively remove these types of contaminants.
Solvent Selection Strategy: Leveraging Analog Data
Experimental data for p-tert-butylbenzoic acid reveals a significant increase in solubility with rising temperature in several organic solvents, a key characteristic of a good recrystallization solvent.[7][8]
Table of Solubility Data for p-tert-Butylbenzoic Acid (Mole Fraction, x₁) at Different Temperatures [7]
| Solvent | 293.15 K | 313.15 K | 333.15 K |
| Methanol | 0.131 | 0.284 | 0.529 |
| Ethanol | 0.105 | 0.242 | 0.463 |
| Propan-2-ol | 0.089 | 0.221 | 0.448 |
| Acetic Acid | 0.098 | 0.228 | 0.449 |
| Toluene | 0.021 | 0.063 | 0.165 |
| Hexane | 0.001 | 0.003 | 0.010 |
This data indicates that short-chain alcohols and acetic acid are excellent candidates for dissolving the compound when hot, while non-polar solvents like hexane are poor solvents. This significant solubility differential makes alcoholic solvents, or mixtures containing them, prime candidates for the recrystallization of this compound. The poor solubility in hexane also suggests its potential use as an anti-solvent.
Experimental Protocol
This protocol provides a step-by-step guide for the purification of this compound.
Materials and Equipment
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, methanol, or a mixture such as ethanol/water)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Protocol Workflow
Caption: A generalized workflow for the purification of this compound by recrystallization.
Step-by-Step Procedure
-
Solvent Screening (Small Scale):
-
Place approximately 100 mg of the crude this compound into a small test tube.
-
Add the selected solvent (e.g., ethanol) dropwise at room temperature, vortexing after each addition, to assess solubility. An ideal solvent will show poor solubility at room temperature.
-
Gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid completely dissolves. Note the approximate volume of solvent required.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Observe the formation of crystals. A copious amount of crystalline precipitate indicates a suitable solvent.
-
-
Dissolution (Preparative Scale):
-
Place the crude this compound into an Erlenmeyer flask of appropriate size.
-
Add a magnetic stir bar and the chosen solvent (e.g., ethanol).
-
Heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid is completely dissolved at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[9]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration. This step should be carried out quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystalline product.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator to remove all traces of the solvent.
-
Process Logic Diagram
Caption: Decision-making and logical flow in the recrystallization protocol.
Expected Outcomes and Troubleshooting
A successful recrystallization should yield a white to off-white crystalline solid with a sharp melting point. The percentage recovery will depend on the initial purity of the crude material and the precise execution of the protocol.
Troubleshooting Common Issues:
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a supersaturated solution or the presence of impurities that lower the melting point. To remedy this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
-
No Crystal Formation: If crystals do not form upon cooling, it may be because too much solvent was used. The solution can be concentrated by gentle heating to evaporate some of the solvent. Alternatively, scratching the inside of the flask with a glass rod at the liquid-air interface can induce nucleation.
-
Low Recovery: This can result from using an excessive amount of solvent, incomplete crystallization, or loss of material during transfers. Ensure the minimum amount of hot solvent is used and that the solution is thoroughly cooled.
Conclusion
This application note provides a scientifically grounded and detailed protocol for the purification of this compound by recrystallization. By understanding the principles of solubility and carefully selecting an appropriate solvent system, researchers can achieve high purity of the target compound, which is critical for the success of subsequent scientific endeavors. The use of data from a structural analog, p-tert-butylbenzoic acid, provides a strong rationale for the recommended solvent screening process.
References
-
Aniya, V., De, D., Mohammed, A. M., Thella, P. K., & Satyavathi, B. (2018). Measurement and Modeling of Solubility of para-tert-Butylbenzoic Acid in Pure and Mixed Organic Solvents at Different Temperatures. Journal of Chemical & Engineering Data, 63(7), 2534–2543. [Link]
-
Aniya, V., De, D., Mohammed, A. M., Thella, P. K., & Satyavathi, B. (2018). Measurement and Modeling of Solubility of para-tert-Butylbenzoic Acid in Pure and Mixed Organic Solvents at Different Temperatures. Journal of Chemical & Engineering Data. [Link]
-
Vinati Organics. (2022). A Detailed Summary About Para Tert Butyl Benzoic Acid. [Link]
-
ResearchGate. (n.d.). Measurement and Modeling of Solubility of para - tert -Butylbenzoic Acid in Pure and Mixed Organic Solvents at Different Temperatures. [Link]
-
SciSpace. (n.d.). Propanoic acid | 1062 Publications | 7128 Citations. [Link]
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Cheméo. (n.d.). Chemical Properties of Benzoic acid, p-tert-butyl- (CAS 98-73-7). [Link]
- Google Patents. (n.d.). Process for preparing optically active 2-arylalkanoic acids, in particular 2-arylpropionic acids.
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HBCSE. (n.d.). Recrystallization. [Link]
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University of Calgary. (n.d.). Recrystallization - Single Solvent. [Link]
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MDPI. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. [Link]
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Journal of Chemistry and Technologies. (2025). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
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PubChem. (n.d.). This compound. [Link]
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University of Limerick. (n.d.). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. [Link]
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Application Note & Protocol Guide: Comprehensive Characterization of 2-(4-Tert-butylphenoxy)propanoic Acid
Abstract
This document provides a comprehensive technical guide for the analytical characterization of 2-(4-tert-butylphenoxy)propanoic acid (CAS 6941-12-4), a compound of interest in various chemical and pharmaceutical research fields.[1] As a chiral carboxylic acid, a multi-faceted analytical approach is essential to determine its identity, purity, enantiomeric composition, and physicochemical properties. This guide details robust protocols for High-Performance Liquid Chromatography (HPLC) for both achiral and chiral separations, Gas Chromatography-Mass Spectrometry (GC-MS) for structural confirmation and impurity profiling, Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation, and Thermal Analysis for assessing stability. The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure data integrity and reproducibility.
Introduction: The Analytical Imperative
This compound is an organic molecule featuring a bulky tert-butyl group, a phenoxy ring, and a chiral center at the propanoic acid moiety. Its chemical structure dictates the need for a suite of orthogonal analytical techniques to build a complete characterization profile. The presence of a carboxylic acid group influences its polarity and volatility, while the chiral center means the compound can exist as two distinct enantiomers, which may exhibit different biological activities.[2] Therefore, analytical methods must not only confirm the chemical structure and assess purity but also be capable of separating and quantifying these enantiomers.
This guide is structured to provide both the theoretical basis and practical, step-by-step protocols for the following key analytical domains:
-
Chromatographic Analysis (HPLC & GC-MS): For separation, quantification, and impurity detection.
-
Spectroscopic Analysis (NMR): For unambiguous structural confirmation.
-
Physicochemical Analysis (Thermal): For understanding thermal stability and phase transitions.
The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.
Caption: Comprehensive analytical workflow for compound characterization.
Chromatographic Methods: Purity and Separation
Chromatography is the cornerstone for determining the purity of this compound and for separating its enantiomers.
Reversed-Phase HPLC for Purity and Assay
Reversed-phase HPLC (RP-HPLC) is the primary method for determining the purity and assay of the compound. The non-polar stationary phase (typically C18) retains the analyte, and a polar mobile phase is used for elution. The carboxylic acid moiety can cause peak tailing on standard silica-based columns; therefore, a low-pH mobile phase is employed to suppress its ionization, leading to better peak shape.[3][4]
Protocol: RP-HPLC Purity Determination
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.[5] Sonicate for 1 minute to ensure complete dissolution.
-
Instrumentation & Conditions:
-
HPLC System: A standard HPLC or UPLC system with a UV detector.
-
Data Acquisition: Chromatographic data system.
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Provides good retention and resolution for this moderately non-polar molecule. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Low pH suppresses carboxylate ionization, improving peak shape. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the analyte. |
| Gradient | 50% B to 95% B over 15 min | Ensures elution of the main peak and any less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times.[5] |
| Detection | UV at 225 nm | Wavelength for detecting the aromatic phenoxy group.[5] |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
-
System Suitability:
-
Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The theoretical plates for the main peak should be ≥ 2000.
-
The tailing factor should be ≤ 2.0.
-
-
Analysis & Reporting:
-
Inject a blank (diluent) followed by the sample solution.
-
Calculate purity using the area percent method. Sum the areas of all peaks and divide the area of the main peak by the total area.
-
Chiral HPLC for Enantiomeric Separation
As a racemic compound, separating the enantiomers is critical.[6] This is most commonly achieved using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs are highly effective for this class of compounds.[2]
Protocol: Chiral HPLC for Enantiomeric Purity
-
Sample Preparation: Prepare a 1 mg/mL solution of the racemic compound in the mobile phase.
-
Instrumentation & Conditions:
-
HPLC System: Standard HPLC with UV detector.
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm | Amylose-based CSP known for resolving profen-type molecules.[2] |
| Mobile Phase | Hexane : 2-Propanol : Trifluoroacetic Acid (90:10:0.1, v/v/v) | Normal phase conditions often provide better selectivity on polysaccharide CSPs. TFA is an acidic modifier to improve peak shape.[2] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 25 °C | Controlled temperature for reproducibility. |
| Detection | UV at 225 nm | Appropriate wavelength for the analyte. |
| Injection Vol. | 10 µL | Standard injection volume. |
-
System Suitability:
-
Inject the racemic standard. The resolution between the two enantiomer peaks should be ≥ 1.5.
-
-
Analysis & Reporting:
-
Inject the sample and determine the area percentage of each enantiomer to assess enantiomeric purity or enantiomeric excess (ee).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying the compound and assessing volatile and semi-volatile impurities.[7] Due to the low volatility and polar nature of the carboxylic acid, derivatization is necessary to convert it into a more volatile and thermally stable form, such as a silyl ester.[7]
Caption: Workflow for GC-MS analysis including derivatization.
Protocol: GC-MS with Silylation
-
Sample Preparation & Derivatization:
-
Accurately weigh ~1 mg of the sample into a 2 mL GC vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before analysis.
-
-
Instrumentation & Conditions:
-
GC-MS System: A standard GC coupled to a mass spectrometer (e.g., single quadrupole).
-
-
GC-MS Conditions:
| Parameter | Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A non-polar column suitable for general-purpose analysis of a wide range of compounds. |
| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas, standard for MS applications. |
| Inlet Temp. | 250 °C | Ensures complete volatilization of the derivatized analyte. |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min | A general-purpose temperature program to separate the analyte from potential impurities.[8] |
| MS Source Temp. | 230 °C | Standard ion source temperature. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible fragmentation patterns. |
| Scan Range | 40-500 m/z | Covers the expected mass of the derivatized compound and its fragments. |
-
Data Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive analytical technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.[9]
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[11][12]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
-
Expected Spectral Features:
| Nucleus | Expected Chemical Shifts (δ, ppm) | Multiplicity & Integration (for ¹H) | Assignment |
| ¹H | ~11-12 | Broad singlet, 1H | Carboxylic acid proton (-COOH) |
| ¹H | ~6.8 - 7.3 | Two doublets (AA'BB' system), 4H | Aromatic protons on the phenoxy ring |
| ¹H | ~4.7 | Quartet, 1H | Methine proton (-CH-) adjacent to oxygen |
| ¹H | ~1.6 | Doublet, 3H | Methyl protons (-CH₃) on propanoate |
| ¹H | ~1.3 | Singlet, 9H | Tert-butyl protons (-C(CH₃)₃) |
| ¹³C | ~175 | N/A | Carboxylic acid carbon (-COOH) |
| ¹³C | ~155, ~145, ~127, ~115 | N/A | Aromatic carbons |
| ¹³C | ~72 | N/A | Methine carbon (-CH-) |
| ¹³C | ~34 | N/A | Quaternary carbon of tert-butyl group |
| ¹³C | ~31 | N/A | Methyl carbons of tert-butyl group |
| ¹³C | ~18 | N/A | Methyl carbon (-CH₃) on propanoate |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the material's melting point, purity, and thermal stability.[13]
Protocol: DSC and TGA
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC/TGA pan.
-
Instrumentation: A calibrated DSC and TGA instrument.
-
DSC Conditions:
-
Temperature Program: Heat from 25°C to 200°C at a rate of 10°C/min.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Analysis: Determine the onset and peak temperature of the melting endotherm. The sharpness of the peak can be an indicator of purity.
-
-
TGA Conditions:
-
Temperature Program: Heat from 25°C to 500°C at a rate of 10°C/min.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Analysis: Determine the onset temperature of decomposition, which indicates the thermal stability of the compound.[14]
-
Conclusion
The analytical characterization of this compound requires a multi-technique approach to ensure a comprehensive understanding of its identity, purity, enantiomeric composition, and stability. The protocols detailed in this guide provide a robust framework for achieving this. By combining chromatographic separations, definitive spectroscopic elucidation, and physicochemical thermal analysis, researchers can generate a complete and reliable data package suitable for research, development, and quality control purposes.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-(4-Tert-butylphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C13H18O3). Retrieved from [Link]
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Tang, W., & Zhang, X. (2021). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 50(15), 8435-8458. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
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PubChemLite. (n.d.). 2-(4-tert-butyl-2-methylphenoxy)propanoic acid (C14H20O3). Retrieved from [Link]
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United States Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]
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Kianfar, F., & Belas, F. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 114003. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of a pure active compound (2, 4 DTBP). Retrieved from [Link]
-
Brown, W. P. (n.d.). 1H proton nmr spectrum of propanoic acid. Doc Brown's Chemistry. Retrieved from [Link]
-
Blessington, B., Crabb, N., & O'Sullivan, J. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A, 396, 177-182. Retrieved from [Link]
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The Pharma Innovation. (2020). Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts. Retrieved from [Link]
-
American Chemical Society. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]
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ResearchGate. (2020). (PDF) Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts of Uraria picta Desv. (Fabaceae). Retrieved from [Link]
-
Vladimirova, S., Zlateva, T., & Bijev, A. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 335-341. Retrieved from [Link]
-
VTechWorks. (n.d.). Chiral Separations Introduction. Retrieved from [Link]
-
Roy, B., Hazarika, H., Saikia, R., et al. (2023). Identification of 2,4-Di-tert-butylphenol (2,4-DTBP) as the Major Contributor of Anti-colon cancer Activity of Active Chromatographic Fraction of Parkia javanica (Lamk.) Merr. Bark Extract. Pharmacognosy Magazine, 19(81), 143-151. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectra of (a) 2-{[(butylsulfanyl)carbonothioyl]sulfanyl}-propanoic acid (1), and (b) PAA. Retrieved from [Link]
-
Nacalai Tesque, Inc. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]
-
Scribd. (n.d.). 2.2.34. Thermal Analysis. Retrieved from [Link]
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Brown, W. P. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Doc Brown's Chemistry. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-(4-methoxyphenoxy) propionic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Stability Study of 4-tert-Butylphenol. Retrieved from [Link]
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1H NMR and 13C NMR spectral data of 2-(4-Tert-butylphenoxy)propanoic acid
An Application Note on the Structural Elucidation of 2-(4-Tert-butylphenoxy)propanoic acid using ¹H and ¹³C NMR Spectroscopy
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This application note presents a detailed guide to the acquisition and interpretation of ¹H (proton) and ¹³C (carbon-13) NMR spectra for this compound. Designed for researchers, scientists, and professionals in drug development, this document provides not only the spectral data but also the underlying principles and experimental protocols necessary for robust structural verification. We delve into the causal relationships between molecular structure and spectral output, offering a self-validating framework for analysis.
Introduction: The Compound and the Technique
This compound is an organic compound featuring a substituted aromatic ring linked to a propanoic acid moiety via an ether bond. Its structural complexity, with distinct aromatic and aliphatic regions, makes it an excellent candidate for NMR analysis. Accurate structural confirmation is a critical step in chemical synthesis and quality control, ensuring the identity and purity of the target molecule.
¹H and ¹³C NMR spectroscopy serve as the cornerstone for the structural elucidation of small molecules.[1] ¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.[2] ¹³C NMR complements this by providing a map of the carbon skeleton of the molecule.[3] Together, they allow for an unambiguous assignment of the compound's structure.
Molecular Structure and Predicted Spectral Features
The first step in any NMR analysis is to examine the molecule's structure to predict the number and type of signals expected.
Caption: Molecular structure of this compound with atom numbering.
Based on the structure, we anticipate:
-
¹H NMR: 7 distinct proton signals. The aromatic protons on C2/C6 and C3/C5 are chemically equivalent due to symmetry. The nine protons of the tert-butyl group are also equivalent.
-
¹³C NMR: 10 distinct carbon signals, as C2/C6 and C3/C5 are equivalent, and the three methyl carbons of the tert-butyl group are equivalent.
Experimental Protocols
A robust and reproducible protocol is fundamental to acquiring high-quality NMR data.
Sample Preparation
The quality of the NMR spectrum is directly dependent on the sample preparation. The choice of solvent is critical; it must dissolve the analyte without contributing interfering signals.[4]
-
Weighing: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Transfer the sample to a clean, dry vial. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for a wide range of organic molecules and its single, well-characterized residual solvent peak.[5]
-
Standard Addition: Add 1-2 µL of a tetramethylsilane (TMS) solution in CDCl₃. TMS serves as the internal standard, with its proton and carbon signals defined as 0.00 ppm, providing a universal reference point.[2]
-
Transfer: Vortex the sample until fully dissolved. Transfer the solution into a 5 mm NMR tube.
NMR Data Acquisition
The following parameters are typical for a 300 or 400 MHz NMR spectrometer.[5]
Protocol 1: ¹H NMR Acquisition
-
Pulse Program: A standard 30-degree pulse (zg30) is used to ensure quantitative integration with a reasonable relaxation delay.
-
Spectral Width (SW): ~16 ppm, centered around 6 ppm to cover the expected range of signals.
-
Acquisition Time (AQ): 2-4 seconds to ensure good resolution.
-
Relaxation Delay (D1): 2 seconds. This allows for nearly complete relaxation of protons, which is crucial for accurate integration.
-
Number of Scans (NS): 8-16. Averaging multiple scans improves the signal-to-noise ratio.
Protocol 2: ¹³C NMR Acquisition
-
Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30) is used to produce a spectrum with single lines for each unique carbon, simplifying interpretation.
-
Spectral Width (SW): ~220 ppm, to encompass all expected carbon resonances from aliphatic to carbonyl carbons.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. Quaternary carbons have longer relaxation times, so a sufficient delay is needed for their reliable detection.
-
Number of Scans (NS): 1024-4096. The low natural abundance of ¹³C necessitates a larger number of scans to achieve an adequate signal-to-noise ratio.
Caption: Experimental workflow from sample preparation to structural confirmation.
Spectral Data and Interpretation
The acquired spectra are processed via Fourier transformation, phased, and baseline corrected. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
¹H NMR Spectral Data
The ¹H NMR spectrum provides a wealth of information through chemical shift, integration, and signal multiplicity (splitting).
Table 1: ¹H NMR Data for this compound in CDCl₃
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | 11.0 - 12.0 | Broad Singlet | 1H | -COOH (H12) |
| b | 7.30 | Doublet | 2H | Aromatic (H3, H5) |
| c | 6.85 | Doublet | 2H | Aromatic (H2, H6) |
| d | 4.75 | Quartet | 1H | -O-CH- (H8) |
| e | 1.65 | Doublet | 3H | -CH-CH₃ (H9) |
| f | 1.30 | Singlet | 9H | -C(CH₃)₃ |
Interpretation:
-
Signal a (11.0 - 12.0 ppm): This very downfield and broad signal is characteristic of a carboxylic acid proton (-COOH).[6] Its broadness is due to hydrogen bonding and chemical exchange.
-
Signals b (7.30 ppm) & c (6.85 ppm): These signals are in the aromatic region (6.0-9.0 ppm).[7] The signal at 7.30 ppm is assigned to the protons ortho to the tert-butyl group (H3, H5), while the signal at 6.85 ppm is assigned to the protons ortho to the ether linkage (H2, H6). The electron-donating nature of the ether oxygen shields the ortho protons, shifting them upfield relative to the other aromatic protons. Both appear as doublets due to coupling with their respective ortho neighbors.
-
Signal d (4.75 ppm): This quartet is characteristic of a proton on a carbon adjacent to both an oxygen atom and a methyl group. The electronegative oxygen deshields this proton, shifting it downfield.[8] It is split into a quartet by the three neighboring protons of the methyl group (n+1 = 3+1 = 4).[2]
-
Signal e (1.65 ppm): This doublet corresponds to the methyl group of the propanoic acid side chain. It is split into a doublet by the single neighboring methine proton (n+1 = 1+1 = 2).
-
Signal f (1.30 ppm): This intense singlet, integrating to 9 protons, is the classic signature of a tert-butyl group.[9] All nine protons are equivalent and have no adjacent proton neighbors, hence they appear as a sharp singlet.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically non-equivalent carbon atom.
Table 2: ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 178.5 | C10 (-COOH) | The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield.[3][10] |
| 154.0 | C1 (Ar-O) | Aromatic carbon attached to the electronegative oxygen is deshielded. |
| 144.0 | C4 (Ar-C(CH₃)₃) | Quaternary aromatic carbon attached to the tert-butyl group. |
| 126.5 | C3, C5 (Aromatic CH) | Aromatic CH carbons. |
| 116.0 | C2, C6 (Aromatic CH) | Aromatic CH carbons ortho to the oxygen, shielded relative to C3/C5. |
| 74.0 | C8 (-O-CH-) | Aliphatic carbon bonded to oxygen is significantly downfield compared to simple alkanes. |
| 34.0 | C13 (-C(CH₃)₃) | Quaternary carbon of the tert-butyl group. |
| 31.5 | -C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |
| 18.5 | C9 (-CH-CH₃) | The methyl carbon of the propanoic acid side chain. |
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra provides unambiguous evidence for the structure of this compound. The observed chemical shifts, integration values, and coupling patterns in the ¹H spectrum, along with the distinct resonances in the ¹³C spectrum, are all in excellent agreement with the proposed molecular structure. This application note demonstrates a systematic workflow for NMR-based structural elucidation, emphasizing the importance of rigorous experimental protocol and a deep understanding of spectral interpretation principles.
References
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]4]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]3]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]2]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
-
ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]9]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]7]
-
Nagwa. (2019). Video: ¹H NMR Spectrum of Propanoic Acid. Retrieved from [Link]]
-
Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]10]
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- 3. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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Mass spectrometry fragmentation pattern of 2-(4-Tert-butylphenoxy)propanoic acid
An Application Note on the Mass Spectrometric Fragmentation of 2-(4-Tert-butylphenoxy)propanoic acid
Introduction
This compound is an organic compound characterized by a propanoic acid moiety linked to a 4-tert-butylphenol group through an ether linkage. Its chemical structure confers specific physicochemical properties that dictate its behavior during mass spectrometric analysis. With a monoisotopic mass of approximately 222.126 Da, this molecule presents several potential sites for fragmentation under ionization.[1][2] Understanding its fragmentation pattern is paramount for unambiguous identification and quantification in complex matrices, a common requirement in pharmaceutical development, environmental analysis, and metabolomics research.
This application note provides a detailed guide to the mass spectrometric fragmentation of this compound. We will explore the fragmentation pathways under both hard ionization (Electron Ionization, EI) and soft ionization (Electrospray Ionization, ESI) techniques. The rationale behind the experimental choices and the mechanistic interpretation of the resulting fragment ions are discussed to provide researchers with a robust framework for analyzing this and structurally related compounds.
Experimental Protocols
The methodologies described herein are designed to be self-validating, providing clear and reproducible results for the analysis of this compound.
Sample Preparation
A stock solution of this compound (1 mg/mL) was prepared by dissolving the analytical standard in methanol. Working solutions for infusion or injection were prepared by diluting the stock solution to a final concentration of 1-10 µg/mL using the appropriate mobile phase or solvent. For GC-MS analysis, derivatization to its trimethylsilyl ester may be employed to improve volatility, though direct analysis is also possible.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS with Electron Ionization (EI) is a classic approach for volatile and semi-volatile compounds. The high energy (70 eV) of EI induces extensive and reproducible fragmentation, creating a characteristic "fingerprint" spectrum.
-
System: Agilent 7890B GC coupled to a 5977A MSD
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-450
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar and thermally labile molecules. It typically generates protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions with minimal in-source fragmentation. Collision-Induced Dissociation (CID) is then used to generate fragment ions for structural confirmation.
-
System: Waters ACQUITY UPLC I-Class coupled to a Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 min, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: ESI Positive and Negative
-
Capillary Voltage: 3.0 kV (Positive), 2.5 kV (Negative)
-
Cone Voltage: 30 V
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
Collision Energy: Ramped from 10-40 eV for fragmentation studies.
Results and Discussion: Fragmentation Pathway Analysis
The structural features of this compound—a tert-butyl group, an aromatic ring, an ether linkage, and a carboxylic acid—give rise to distinct and predictable fragmentation patterns.
Electron Ionization (EI) Fragmentation
Under EI conditions, the molecular ion ([M]•⁺) is observed at m/z 222. The fragmentation is dominated by cleavages that lead to the formation of stable ions and neutral radicals.
-
Loss of a Methyl Radical (•CH₃): The most characteristic fragmentation of a tert-butyl group is the loss of a methyl radical (15 Da) to form a highly stable tertiary carbocation. This results in the base peak or a very prominent peak at m/z 207 . This process is a hallmark of tert-butylated aromatic compounds.[4]
-
α-Cleavage of the Carboxylic Acid: Cleavage of the bond between the carbonyl carbon and the α-carbon can lead to the loss of the carboxyl group (•COOH, 45 Da), yielding a fragment at m/z 177 .[5]
-
McLafferty Rearrangement: A classic rearrangement for carbonyl compounds, this pathway involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α-β bond. In this case, it leads to the elimination of a neutral propanoic acid enol (74 Da) and the formation of the 4-tert-butylphenol radical cation at m/z 150 .
-
Ether Bond Cleavage: Cleavage of the ether C-O bond can result in the formation of the 4-tert-butylphenoxide ion at m/z 149 .
-
Formation of tert-Butyl Cation: The fragment corresponding to the tert-butyl cation (m/z 57 ) is also expected and is a strong indicator of this substituent.
Caption: Proposed ESI(+) fragmentation of this compound.
The precursor ion is the deprotonated molecule at m/z 221.1, with the negative charge localized on the carboxylate group.
-
Neutral Loss of Carbon Dioxide (CO₂): Decarboxylation is the most common and facile fragmentation pathway for deprotonated carboxylic acids. The loss of CO₂ (44 Da) generates a highly stable carbanion, resulting in a major fragment ion at m/z 177.1 .
-
Formation of Phenoxide Anion: Cleavage of the ether bond can lead to the formation of the stable 4-tert-butylphenoxide anion at m/z 149.1 . This pathway is often observed in the fragmentation of phenoxy acids.
Caption: Proposed ESI(-) fragmentation of this compound.
Summary of Key Fragment Ions
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss / Identity | Proposed Mechanism |
| EI | 222 ([M]•⁺) | 207 | 15 (•CH₃) | Loss of methyl from tert-butyl group |
| 177 | 45 (•COOH) | α-Cleavage of carboxylic acid | ||
| 150 | 72 (C₃H₄O₂) | McLafferty Rearrangement | ||
| 57 | 165 (C₁₀H₁₁O₂) | tert-Butyl cation formation | ||
| ESI (+) | 223.1 ([M+H]⁺) | 205.1 | 18 (H₂O) | Dehydration of protonated acid |
| 167.1 | 56 (C₄H₈) | Loss of isobutene from tert-butyl group | ||
| 149.1 | 74 (C₃H₆O₂) | Loss of propanoic acid from ether | ||
| ESI (-) | 221.1 ([M-H]⁻) | 177.1 | 44 (CO₂) | Decarboxylation of carboxylate |
| 149.1 | 72 (C₃H₄O) | Formation of 4-tert-butylphenoxide |
Conclusion
The mass spectrometric fragmentation of this compound is predictable and yields structurally informative ions. In EI-MS, the fragmentation is dominated by the loss of a methyl radical from the tert-butyl group, leading to the characteristic m/z 207 ion. In ESI-MS/MS, the fragmentation pathways are dictated by the ionization mode. In positive mode, dehydration (loss of H₂O) is a key pathway, while in negative mode, decarboxylation (loss of CO₂) is the predominant fragmentation. These distinct fragmentation patterns provide a robust basis for the confident identification and structural elucidation of this compound in various analytical applications.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Splendore, M., et al. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. National Institutes of Health. Retrieved from [Link]
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Kuck, D., et al. (2003). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. ResearchGate. Retrieved from [Link]
-
Rosell, M., et al. (2003). Simultaneous determination of methyl tert.-butyl ether and its degradation products, other gasoline oxygenates and benzene, toluene, ethylbenzene and xylenes in Catalonian groundwater by purge-and-trap-gas chromatography-mass spectrometry. Journal of Chromatography A, 995(1-2), 171-184. Retrieved from [Link]
-
Wiley-VCH. (n.d.). This compound, trimethylsilyl ester. SpectraBase. Retrieved from [Link]
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PubChem. (n.d.). 2-(4-Tert-butylphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Shin, H. S., & Park, J. H. (2009). Analysis of tert-Butanol, Methyl tert-Butyl Ether, Benzene, Toluene, Ethylbenzene and Xylene in Ground Water by Headspace Gas Chromatography-Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
Shin, H. S., & Kim, T. S. (2009). Analysis of tert-Butanol, Methyl tert-Butyl Ether, Benzene, Toluene, Ethylbenzene and Xylene in Ground Water by Headspace Gas Chromatography-Mass Spectrometry. Bulletin of the Korean Chemical Society. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C13H18O3). Retrieved from [Link]
-
Casal, S., et al. (2004). Analysis of heterocyclic aromatic amines in foods by gas chromatography-mass spectrometry as their tert.-butyldimethylsilyl derivatives. Journal of Chromatography A, 1040(1), 105-114. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of propanoic acid. Retrieved from [Link]
-
Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (General reference for fragmentation mechanisms like α-cleavage and McLafferty rearrangement). A similar discussion is available at [Link] which discusses general principles.
-
Kertesz, V., & Van Berkel, G. J. (2010). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Rapid Communications in Mass Spectrometry, 24(13), 1781-1792. A relevant version can be found at [Link]
-
Lareau, R. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Borges, C. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(3), 2098-2121. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Retrieved from [Link]
-
Borges, C. P., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. ResearchGate. Retrieved from [Link]
-
Wolf, S., et al. (2021). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Frontiers in Chemistry, 9, 726815. Retrieved from [Link]
Sources
Application Note: A Validated HPLC Method for Purity Analysis of 2-(4-Tert-butylphenoxy)propanoic Acid
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 2-(4-Tert-butylphenoxy)propanoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The developed method is specific, accurate, precise, and linear over a defined concentration range, making it suitable for quality control and stability testing in drug development and manufacturing. The method utilizes a C18 stationary phase with a gradient elution of an acidified water and acetonitrile mobile phase, with UV detection at 270 nm. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, including a detailed experimental protocol, method validation according to ICH Q2(R1) guidelines, and system suitability criteria.
Introduction
This compound is a carboxylic acid derivative with a substituted phenol structure. Its purity is critical for the quality and safety of downstream products. Therefore, a reliable analytical method to determine its purity and impurity profile is essential. High-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture, making it the ideal choice for this application.[1]
This application note addresses the need for a validated HPLC method by providing a step-by-step protocol for the purity analysis of this compound. The method development was guided by the physicochemical properties of the analyte and established chromatographic principles. The validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability and robustness of the method.[2][3]
Analyte Properties and Method Development Rationale
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
-
Structure and Physicochemical Properties: this compound (Figure 1) has a molecular formula of C₁₃H₁₈O₃ and a molecular weight of 222.28 g/mol . Its predicted XlogP of 3.4 indicates a relatively non-polar nature, making it well-suited for reversed-phase chromatography.[4]
Figure 1: Chemical Structure of this compound
-
pKa and Mobile Phase pH: The molecule contains a carboxylic acid group. To ensure consistent retention and good peak shape, it is crucial to suppress the ionization of this group by maintaining the mobile phase pH at least two units below the analyte's pKa. The pKa of the structurally related propanoic acid is approximately 4.87. Therefore, a mobile phase pH of ≤ 2.8 is recommended. An acidified mobile phase also improves peak symmetry by minimizing interactions between the analyte and residual silanol groups on the silica-based stationary phase.
-
UV Absorbance and Detection Wavelength: The presence of the substituted benzene ring in the molecule results in ultraviolet (UV) absorbance. Based on the UV spectra of structurally similar compounds like phenoxyacetic acid and phenoxypropanoic acid, a detection wavelength of 270 nm was selected to provide adequate sensitivity for both the main component and potential impurities.[5][6]
-
Chromatographic Mode and Stationary Phase: Given the non-polar nature of the analyte, reversed-phase HPLC is the most appropriate chromatographic mode. A C18 (octadecylsilyl) column was chosen as the stationary phase due to its wide availability and proven performance in separating aromatic carboxylic acids.[7][8][9]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the HPLC analysis.
Materials and Reagents
-
This compound reference standard (purity >99.5%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (85%, analytical grade)
-
Methanol (HPLC grade)
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD) or UV detector. |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent. |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (v/v) |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid (v/v) |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 15.0 | 20 | 80 |
| 20.0 | 20 | 80 |
| 20.1 | 60 | 40 |
| 25.0 | 60 | 40 |
Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC grade water and mix well.
-
Mobile Phase B: Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC grade acetonitrile and mix well.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 60:40 (v/v) ratio.
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Method Validation
The analytical method was validated according to the ICH Q2(R1) guidelines for the determination of purity.
System Suitability
System suitability testing is an integral part of the analytical procedure and is used to verify that the chromatographic system is adequate for the intended analysis. The system suitability was assessed by injecting the standard solution six times. The acceptance criteria are summarized in Table 2.[2][3][10]
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Resolution (Rs) between the main peak and the closest eluting impurity | ≥ 1.5 |
Specificity
The specificity of the method was evaluated by analyzing a blank (diluent) and a spiked sample containing the analyte and potential impurities. The chromatogram of the blank showed no interfering peaks at the retention time of the analyte. The method was able to separate the main peak from known impurities and degradation products, demonstrating its specificity.
Linearity
The linearity of the method was determined by analyzing a series of solutions of this compound at five concentration levels ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration). The recovery at each level should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day precision): The repeatability was assessed by analyzing six replicate preparations of the sample solution at 100% of the test concentration on the same day. The RSD of the purity results should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): The intermediate precision was determined by analyzing the same sample on two different days by two different analysts using different equipment. The RSD of the purity results between the two days should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ for the analyte were determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, and the LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1.
Robustness
The robustness of the method was evaluated by intentionally varying the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and the pH of the mobile phase A (±0.2 units). The system suitability parameters should remain within the acceptance criteria, demonstrating the method's robustness.
Data Presentation and Analysis
The purity of the this compound sample is calculated using the area normalization method. The percentage of each impurity is calculated by dividing the peak area of the impurity by the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualization of the Experimental Workflow
The following diagram illustrates the overall workflow for the purity analysis of this compound.
Sources
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Application Note: A Researcher's Guide to In Vitro Assays for Novel Herbicide Discovery
Introduction: The Imperative for In Vitro Herbicide Screening
The relentless challenge of evolving herbicide resistance and the growing demand for sustainable agricultural practices necessitate a robust pipeline for novel herbicide discovery. Before a compound can be considered for extensive greenhouse and field trials, its intrinsic biological activity must be rigorously characterized. In vitro assays serve as the cornerstone of this initial discovery phase, offering a rapid, cost-effective, and highly controlled environment to screen large chemical libraries and elucidate mechanisms of action.[1] This guide provides an in-depth overview of the principal in vitro methodologies, focusing on the scientific rationale behind protocol design, ensuring data integrity, and enabling researchers to make informed decisions in the quest for next-generation weed management solutions.
Part 1: Strategic Assay Selection - Matching the Method to the Mission
The choice of an in vitro assay is dictated by the specific research objective. A high-throughput primary screen of a diverse compound library demands a different approach than a detailed mechanistic study of a promising lead candidate.
| Assay Type | Primary Application | Key Output | Throughput | Complexity |
| Seed Germination & Seedling Growth | Primary screening, general phytotoxicity assessment | % Inhibition, GR50 (Growth Reduction) | Medium to High | Low |
| Whole Organism (e.g., Duckweed) | General phytotoxicity, aquatic impact | % Inhibition, visual injury | High | Low |
| Plant Cell Suspension Culture | Cytotoxicity, mechanism of action studies | % Viability, IC50 (Inhibitory Concentration) | High | Medium |
| Target Enzyme Inhibition | Mechanism of action, lead optimization | % Inhibition, IC50, Ki | High | High |
Table 1. Comparison of common in vitro herbicidal activity assays.
Part 2: Foundational Assays - Assessing Phytotoxicity at the Whole Organism and Cellular Level
Seed Germination and Seedling Growth Assay
This fundamental bioassay assesses a compound's effect on the critical early life stages of a plant.[2] It is an invaluable tool for primary screening, as inhibition of germination or early growth is a strong indicator of herbicidal potential.[3]
Scientific Rationale: Germination is a complex physiological process involving water imbibition, enzymatic activation, and cell division. A compound that disrupts any of these core processes will manifest as reduced germination rate, abnormal morphology, or inhibited radicle and shoot elongation. This assay provides a holistic view of a compound's phytotoxicity.
Protocol 1: Petri Dish Seed Germination Assay
Objective: To determine the effect of novel compounds on the seed germination and early seedling growth of a model plant species (e.g., cress, Lepidium sativum, or a target weed species).
Materials:
-
Petri dishes (9 cm)
-
Whatman No. 1 filter paper
-
Test compounds
-
Solvent (e.g., DMSO, acetone - analytical grade)
-
Positive control (e.g., a commercial herbicide with a known mode of action)
-
Negative control (deionized water)
-
Solvent control (deionized water with the same concentration of solvent used for test compounds)
-
Seeds of the target species
-
Growth chamber or incubator with controlled temperature and light[4]
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of each test compound in a suitable solvent.
-
Create a dilution series to test a range of concentrations (e.g., 1, 10, 100, 1000 µM). The final solvent concentration should be consistent across all treatments and ideally ≤0.5% to avoid solvent-induced toxicity.
-
Prepare solutions for the positive, negative, and solvent controls.
-
-
Assay Setup:
-
Place two sheets of filter paper into each sterile Petri dish.
-
Pipette 5 mL of the appropriate test or control solution onto the filter paper, ensuring it is evenly moistened.[5]
-
Arrange 25-50 seeds evenly on the surface of the moistened filter paper.[5] The number should be consistent for all dishes.
-
Seal each Petri dish with paraffin film to prevent evaporation.
-
Prepare each treatment in triplicate or quadruplicate to ensure statistical validity.
-
-
Incubation:
-
Data Collection & Analysis:
-
After a defined period (typically 7-14 days), assess the following endpoints:
-
Germination Percentage: Count the number of germinated seeds (radicle emergence >2mm) in each dish.
-
Radicle and Shoot Length: Measure the length of the primary root and shoot for at least 10 representative seedlings from each dish.
-
-
Calculate the percent inhibition for each parameter relative to the solvent control.
-
Determine the GR50 (concentration causing 50% growth reduction) or IC50 (concentration causing 50% inhibition of germination) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[6][7]
-
Self-Validation and Trustworthiness: The inclusion of a negative control (water) establishes the baseline for normal germination and growth. The solvent control is critical; it isolates the effect of the compound from any potential phytotoxicity of the solvent itself.[8] The positive control validates the assay's sensitivity and ensures that the experimental conditions are suitable for detecting herbicidal activity.
Workflow for Seed Germination Assay
Caption: Workflow for the in vitro seed germination bioassay.
Miniaturized Whole-Organism and Cell Culture Assays
For higher throughput, assays can be miniaturized using multi-well plates.[9][10] This approach is suitable for aquatic plants like duckweed (Lemna minor) or for plant cell suspension cultures.
-
Duckweed (Lemna minor) Assay: Duckweed is a small, free-floating aquatic plant ideal for HTS.[9] Plants are grown in liquid media in 24- or 96-well plates containing the test compounds. Endpoints include visual injury, chlorophyll content, or frond number after a set incubation period.
-
Plant Cell Suspension Assays: These assays provide a homogenous system to assess a compound's direct cytotoxicity, removing complexities of uptake and translocation found in whole plants. Cells are grown in liquid media and treated with compounds. Cell viability is typically measured using dyes like Evans blue or by metabolic indicators such as TTC (2,3,5-triphenyltetrazolium chloride) reduction.
Part 3: Mechanistic Assays - Uncovering the Mode of Action
Once a compound shows promising phytotoxicity, the next critical step is to identify its molecular target. Target-based assays are essential for understanding the mode of action (MoA) and for rationally optimizing lead compounds. Many successful herbicides work by inhibiting specific, vital enzymes.[11]
Protocol 2: Target Enzyme Inhibition Assay (General Protocol)
Objective: To determine if a novel compound directly inhibits the activity of a specific, isolated plant enzyme known to be a herbicide target.
Scientific Rationale: This biochemical assay isolates the target enzyme from the complexities of the plant cell. By measuring the rate of the enzymatic reaction in the presence and absence of the test compound, one can directly quantify inhibitory activity. This provides definitive evidence for a specific mode of action.
Examples of Key Herbicide Target Enzymes:
-
Acetolactate Synthase (ALS): Catalyzes the first step in the synthesis of branched-chain amino acids.[11] Inhibition leads to a lethal deficiency of essential amino acids.
-
5-enolpyruvylshikimate-3-phosphate synthase (EPSPS): A key enzyme in the shikimate pathway for aromatic amino acid synthesis.[12] It is the target of glyphosate.
-
Protoporphyrinogen Oxidase (PPO): Involved in chlorophyll and heme biosynthesis. Inhibition leads to the accumulation of a phototoxic intermediate, causing rapid cell membrane damage.
Materials:
-
Purified target enzyme (from plant extraction or recombinant expression)
-
Substrate(s) for the enzyme
-
Assay buffer specific to the enzyme's optimal activity
-
Test compounds and controls (as in Protocol 1)
-
Microplate reader (spectrophotometer or fluorometer)
-
96- or 384-well microplates
Procedure:
-
Assay Optimization: Before screening, the optimal conditions for the enzyme reaction (e.g., pH, temperature, substrate concentration, enzyme concentration) must be determined to ensure a linear reaction rate over time.
-
Reaction Setup:
-
To each well of a microplate, add the assay buffer.
-
Add the test compound at various concentrations (or solvent for the control).
-
Add the purified enzyme and pre-incubate for a short period (e.g., 10-15 minutes) to allow the compound to bind to the enzyme.
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding the substrate(s) to all wells.
-
-
Detection:
-
Immediately place the plate in a microplate reader.
-
Measure the change in absorbance or fluorescence over time. The method of detection is specific to the reaction. For example, some assays follow the disappearance of a substrate (like NADH), while others measure the appearance of a colored or fluorescent product.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each concentration.
-
Determine the percent inhibition of the enzyme's activity relative to the solvent control.
-
Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity, by plotting the data on a dose-response curve.[13][14]
-
Logical Flow for Herbicide Discovery
Caption: Logical progression from screening to lead validation.
Part 4: Data Interpretation and Best Practices
-
IC50 vs. GR50: It is crucial to distinguish between these values. An IC50 from an enzyme assay measures direct interaction with a molecular target. A GR50 from a whole-plant assay is a composite value reflecting not only the compound's intrinsic activity but also its uptake, translocation, and metabolism. A potent enzyme inhibitor (low IC50) may be a poor herbicide (high GR50) if it cannot reach its target in the whole plant.
-
Dose-Response Curves: A steep dose-response curve often suggests a specific, single-site mode of action, whereas a shallow curve may indicate non-specific toxicity or multiple modes of action.[6]
References
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Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide. Retrieved from [Link]
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Barroso, A. A. M., et al. (n.d.). EPSPs expression and enzymatic activity in glyphosate resistant Digitaria insularis. SBCPD. Retrieved from [Link]
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Beckie, H. J., et al. (2014). Whole-Plant and Seed Bioassays for Resistance Confirmation. ResearchGate. Retrieved from [Link]
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da Costa, T. A. P., et al. (2023). Herbicidal Activity of Smoke Water. MDPI. Retrieved from [Link]
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Délye, C., et al. (2019). Target-Site Mutations Conferring Herbicide Resistance. PMC - NIH. Retrieved from [Link]
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Dr. Sajjad ahmad. (2021, August 18). How to calculate IC50 or ED50 or LD50 By Microsoft Excel. YouTube. Retrieved from [Link]
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Plant and Soil Sciences eLibrary. (n.d.). In Vitro Assays | Herbicide Discovery and Screening. Retrieved from [Link]
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Kew Royal Botanic Gardens. (2022). Germination testing: procedures and evaluation. Retrieved from [Link]
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Ritz, C., et al. (2022). Herbicide bioassay. ResearchGate. Retrieved from [Link]
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Rodrigues, B. S., et al. (2020). Investigation of the target-site resistance of EPSP synthase mutants P106T and T102I/P10S against glyphosate. RSC Publishing. Retrieved from [Link]
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Singh, R. (2024, September 17). How to Calculate IC50 & IC90 Using Excel: Step-by-Step Tutorial. YouTube. Retrieved from [Link]
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Tietjen, K., et al. (2005). High throughput screening in agrochemical research. PubMed. Retrieved from [Link]
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Tran, D., et al. (2022). Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. MDPI. Retrieved from [Link]
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Tresch, S., et al. (2012). Optimizing molecular assays for glyphosate and ALS-inhibitor resistance diagnostics in four weed species. ResearchGate. Retrieved from [Link]
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Tzanova, M., et al. (2021). In vitro screening for herbicide selectivity of new mutant pepper genotypes with different origin and fruit colour. Retrieved from [Link]
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US EPA. (n.d.). Seed Germination/Root Elongation Toxicity Test. Retrieved from [Link]
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Ward, E. R., et al. (2017). Biochemical Approaches to Herbicide Discovery: Advances in Enzyme Target Identification and Inhibitor Design. Cambridge University Press. Retrieved from [Link]
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World of Information. (2021, August 18). How to calculate IC50 value. YouTube. Retrieved from [Link]
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Wu, C., et al. (2019). A Rapid and Simple Bioassay Method for Herbicide Detection. PMC - NIH. Retrieved from [Link]
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Yarnia, M., et al. (2017). Herbicidal Activity and Chemical Composition of Two Essential Oils on Seed Germinations and Seedling Growths of Three Weed Species. ResearchGate. Retrieved from [Link]
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Zamek-Gliszczynski, M. J., et al. (2012). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. NIH. Retrieved from [Link]
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Zunker, S., et al. (2017). High throughput synthesis and screening: the partner of genomics for discovery of new chemicals for agriculture. Cambridge University Press. Retrieved from [Link]
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Application Notes and Protocols: Evaluating the In Vivo Lipid-Lowering Efficacy of Test Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Rationale for In Vivo Lipid-Lowering Studies
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the bloodstream, is a major risk factor for the development of atherosclerotic cardiovascular disease (ASCVD).[1] The clinical management of hyperlipidemia primarily relies on pharmacological interventions, with statins being the cornerstone of therapy.[2][3] However, a significant number of patients either do not achieve optimal lipid levels with statin monotherapy or experience adverse effects, necessitating the development of novel lipid-lowering agents.[4] Preclinical in vivo studies are a critical step in the discovery and development of these new therapeutics, providing essential information on a compound's efficacy, mechanism of action, and safety profile in a physiological context.
This comprehensive guide provides a detailed protocol for evaluating the lipid-lowering effects of test compounds in vivo. It is designed to equip researchers with the knowledge and methodologies to conduct robust and reproducible studies, from the selection of appropriate animal models to the nuanced interpretation of biochemical and histopathological data.
I. Preclinical Strategy: Foundational Considerations
A well-designed in vivo study begins with careful planning. The choice of animal model, the method of inducing hyperlipidemia, and the overall experimental design are pivotal for generating meaningful and translatable data.
Selecting the Appropriate Animal Model
The ideal animal model should mimic the human pathophysiology of hyperlipidemia and be amenable to the specific research questions being addressed.[5] Rodents, particularly mice and rats, are the most commonly used models due to their cost-effectiveness, short reproductive cycles, and the availability of well-characterized strains.[6][7]
-
Mice (Mus musculus):
-
C57BL/6J: A widely used inbred strain that is susceptible to diet-induced obesity and hyperlipidemia.
-
BALB/c: Another common inbred strain that can develop hypercholesterolemia with appropriate dietary manipulation.[6]
-
Genetically Modified Models: Apolipoprotein E-deficient (ApoE-/-) and low-density lipoprotein receptor-deficient (LDLR-/-) mice are invaluable for studying atherosclerosis as they spontaneously develop hypercholesterolemia.
-
-
Rats (Rattus norvegicus):
-
Hamsters (Mesocricetus auratus): Hamsters are considered an excellent model for studying cholesterol and lipoprotein metabolism due to their similarities to humans in these pathways.[10] They are particularly useful for evaluating compounds that affect cholesterol absorption and bile acid metabolism.
Induction of Hyperlipidemia
Several methods can be employed to induce a hyperlipidemic state in laboratory animals. The choice of method depends on the desired lipid profile and the specific research focus.
-
High-Fat Diet (HFD): This is the most common and physiologically relevant method.[11][12] Diets are typically supplemented with high levels of fat (e.g., 45-60% of calories from fat), cholesterol (e.g., 1-2%), and sometimes cholic acid to enhance hypercholesterolemia.[8][13] A systematic review concluded that a diet with 2% cholesterol and 0.4% cholic acid is effective in inducing hypercholesterolemia in rodents.[13]
-
Triton WR-1339-Induced Hyperlipidemia: The non-ionic surfactant Triton WR-1339 (tyloxapol) can induce acute hyperlipidemia by inhibiting lipoprotein lipase, thus preventing the clearance of triglycerides from the plasma.[11] This model is useful for rapid screening of compounds with potential triglyceride-lowering effects.
-
Fructose-Induced Hyperlipidemia: High-fructose feeding can lead to hypertriglyceridemia and insulin resistance, mimicking aspects of the human metabolic syndrome.[14]
The following diagram illustrates the workflow for a typical diet-induced hyperlipidemia study:
Caption: Workflow of a diet-induced hyperlipidemia study.
II. Experimental Protocols: A Step-by-Step Guide
This section provides detailed protocols for the key stages of an in vivo lipid-lowering study.
Ethical Considerations
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[15][16] The experimental protocol should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or a similar ethics committee.[16] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed to minimize animal suffering and the number of animals used.[17][18][19]
Animal Husbandry and Diet
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 10%).[9]
-
Diet: A standard chow diet should be provided during the acclimatization period. For the induction of hyperlipidemia, a commercially available high-fat diet or a custom-formulated diet can be used. The composition of the diet should be clearly defined and consistent throughout the study.
Experimental Design and Grouping
A typical study will include the following groups:
| Group | Diet | Treatment | Purpose |
| Normal Control | Standard Chow | Vehicle | To establish baseline physiological parameters. |
| Hyperlipidemic Control | High-Fat Diet | Vehicle | To confirm the induction of hyperlipidemia and serve as a negative control. |
| Positive Control | High-Fat Diet | Reference Drug (e.g., Atorvastatin) | To validate the experimental model and provide a benchmark for efficacy.[14] |
| Test Compound Group(s) | High-Fat Diet | Test Compound (at various doses) | To evaluate the lipid-lowering effects of the novel compound. |
Animals should be randomly assigned to the different groups after the successful induction of hyperlipidemia.
Dosing and Administration
-
Dose Selection: Dose levels for the test compound should be determined based on previous in vitro data or preliminary in vivo toxicity studies. A dose-response study with at least three dose levels is recommended.
-
Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) should be chosen based on the physicochemical properties of the compound and its intended clinical use.
-
Frequency and Duration: Dosing is typically performed once daily for a period of 2 to 8 weeks.
Sample Collection and Processing
-
Blood Collection: Blood samples are typically collected at baseline, at intermediate time points, and at the end of the study. Fasting blood samples (after a 12-hour fast) are required for accurate lipid analysis.[1] Blood can be collected via the tail vein, saphenous vein, or cardiac puncture at the time of euthanasia. Plasma or serum is then separated by centrifugation.
-
Tissue Collection: At the end of the study, animals are euthanized, and tissues such as the liver, heart, and aorta are collected for histopathological analysis and other molecular assays.
III. Analytical Methodologies: Quantifying the Lipid-Lowering Effects
A comprehensive assessment of a compound's lipid-lowering efficacy involves a combination of biochemical and histopathological analyses.
Plasma Lipid Profile Analysis
The plasma lipidome is complex, containing thousands of distinct lipid species.[20][21] For routine preclinical studies, the focus is on a standard lipid panel.
-
Total Cholesterol (TC), Triglycerides (TG), and High-Density Lipoprotein Cholesterol (HDL-C): These are measured using commercially available enzymatic colorimetric assay kits.
-
Low-Density Lipoprotein Cholesterol (LDL-C) and Very-Low-Density Lipoprotein Cholesterol (VLDL-C): These can be calculated using the Friedewald equation (if TG levels are below 400 mg/dL) or measured directly using specific assays.
Friedewald Equation: LDL-C = TC - HDL-C - (TG/5)
Advanced lipid profiling using techniques like liquid chromatography-mass spectrometry (LC-MS) can provide a more detailed analysis of the plasma lipidome.[22]
Histopathological Analysis of the Liver
The liver plays a central role in lipid metabolism, and high-fat diets can lead to hepatic steatosis (fatty liver).[23]
-
Hematoxylin and Eosin (H&E) Staining: This standard staining method allows for the visualization of liver morphology and the assessment of hepatocyte vacuolation, a hallmark of steatosis.[24][25]
-
Oil Red O Staining: This is a specific stain for neutral lipids and provides a more direct visualization of lipid accumulation in hepatocytes.[26]
The following diagram outlines the process of histopathological analysis:
Caption: Workflow for liver histopathological analysis.
IV. Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations
Understanding the relationship between drug exposure and its pharmacological effect is crucial for drug development.
-
Pharmacokinetics (PK): This involves measuring the concentration of the test compound and its metabolites in the plasma over time.[4] Key PK parameters include absorption, distribution, metabolism, and excretion (ADME).[3][27]
-
Pharmacodynamics (PD): This assesses the effect of the drug on the target, which in this case is the lipid profile.[3]
Integrating PK and PD data allows for the determination of the dose-exposure-response relationship, which is essential for predicting the therapeutic window and designing clinical trials.
V. Data Analysis and Interpretation
-
Statistical Analysis: Data should be presented as mean ± standard error of the mean (SEM) or mean ± standard deviation (SD). Statistical significance between groups should be determined using appropriate statistical tests, such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of less than 0.05 is generally considered statistically significant.[28]
-
Interpretation of Results: The efficacy of the test compound is evaluated by its ability to significantly reduce TC, TG, and LDL-C levels and/or increase HDL-C levels compared to the hyperlipidemic control group.[29][30][31] The results should be compared to those of the positive control to gauge the relative potency of the test compound. Histopathological findings should be correlated with the biochemical data to provide a comprehensive assessment of the compound's effects.
VI. Conclusion: A Pathway to Clinical Translation
A rigorously conducted in vivo study is a critical milestone in the journey of a lipid-lowering drug from the laboratory to the clinic. By following the detailed protocols and considerations outlined in this guide, researchers can generate high-quality, reproducible data that will inform the future development of their test compounds. The integration of well-chosen animal models, robust analytical methodologies, and sound data interpretation will ultimately contribute to the discovery of new and effective therapies for the management of hyperlipidemia and the prevention of cardiovascular disease.
References
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Andreadou, I., et al. (2020). Hyperlipidaemia and cardioprotection: Animal models for translational studies. British Journal of Pharmacology, 177(8), 1765-1785. Available at: [Link]
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Panchal, S. K., & Brown, L. (2011). Assessment of four experimental models of hyperlipidemia. Journal of pharmacological and toxicological methods, 63(3), 237-242. Available at: [Link]
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Chatterjee, S., et al. (2001). In vivo model for dyslipidemia with diabetes mellitus in hamster. Indian journal of experimental biology, 39(4), 329-333. Available at: [Link]
-
Kumar, A., et al. (2022). Animal Models of Hyperlipidemia: An Overview. International Journal of Pharmaceutical Sciences Review and Research, 72(2), 193-198. Available at: [Link]
-
S, S., & S, S. (2022). Review Article on Animal Models in Preclinical Research in Hyperlipidemia. ResearchGate. Available at: [Link]
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Javadi, M. (2012). Ethical considerations in animal studies. Journal of research in medical sciences : the official journal of Isfahan University of Medical Sciences, 17(6), 603–604. Available at: [Link]
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Quehenberger, O., et al. (2010). Lipidomics reveals a remarkable diversity of lipids in human plasma. Journal of lipid research, 51(11), 3299–3305. Available at: [Link]
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Dennis, E. A., et al. (2010). The Human Plasma Lipidome. The Journal of biological chemistry, 285(47), 36367–36372. Available at: [Link]
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European Medicines Agency. (2023). Ethical use of animals in medicine testing. Available at: [Link]
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Enago Academy. (2017). Animal Studies: Important Ethical Considerations You Need to Know. Available at: [Link]
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Tanimola, A. A., et al. (2023). Ethical considerations regarding animal experimentation. Animal models and experimental medicine, 6(3), 195–202. Available at: [Link]
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International Journal of Research and Analytical Reviews. (2023). Ethical Considerations in Clinical Trials: Ethical Dilemmas in Patient Consent and Animal Testing. Available at: [Link]
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Krynock, R. M., & Hyson, G. J. (2001). Identification and Quantitation of Plasma Membrane Components: A Biochemical Experiment for Lipid Investigations. Journal of Chemical Education, 78(1), 107. Available at: [Link]
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Sari, D. P., et al. (2022). Histopathological analysis of the liver in hypercholesterolemia rats treated with Dillenia serrata fruits. Pharmacognosy and Pharmaceutical Biology, 5(2), 56-61. Available at: [Link]
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Sari, D. P., et al. (2022). Histopathological analysis of the liver in hypercholesterolemia rats treated with Dillenia serrata fruits. ResearchGate. Available at: [Link]
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da Silva, L. S., et al. (2018). Modelling hypercholesterolaemia in rats using high cholesterol diet. Journal of basic and clinical physiology and pharmacology, 29(4), 435–440. Available at: [Link]
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ResearchGate. (n.d.). Histopathological examination of liver. A) Fatty degeneration... Available at: [Link]
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ResearchGate. (n.d.). Histopathology (liver) of high-fat diet (HFD) induced hyperlipidemia... Available at: [Link]
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Ciccarelli, G., et al. (2018). Statins: Pharmacokinetics, Pharmacodynamics and Cost-Effectiveness Analysis. Current vascular pharmacology, 16(6), 556–566. Available at: [Link]
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Ciccarelli, G., et al. (2018). Statins: Pharmacokinetics, Pharmacodynamics and Cost-Effectiveness Analysis. PubMed. Available at: [Link]
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Safuan, S., et al. (2023). Induction of Hypercholesterolemia in Rodents Based on Different Dietary Requirements: A Systematic Review. Malaysian Journal of Medicine and Health Sciences, 19(S10), 1-8. Available at: [Link]
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Gylling, H., et al. (2021). Pharmacokinetics and pharmacodynamics of HTD1801 (berberine ursodeoxycholate, BUDCA) in patients with hyperlipidemia. Hepatology communications, 5(7), 1224–1236. Available at: [Link]
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ResearchGate. (2018). Induce Hyperlipidemia in Rats Using High Fat Diet Investigating Blood Lipid and Histopathology. Available at: [Link]
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Khan, M. S., et al. (2021). Histological and Microscopic Analysis of Fats in Heart, Liver Tissue, and Blood Parameters in Experimental Mice. Molecules (Basel, Switzerland), 26(16), 4995. Available at: [Link]
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Annex Publishers. (2018). Induce Hyperlipidemia in Rats Using High Fat Diet Investigating Blood Lipid and Histopathology. Available at: [Link]
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Valgimigli, M., et al. (2021). Meta-Analysis of Intensive Lipid-Lowering Therapy in Patients With Polyvascular Disease. Journal of the American Heart Association, 10(4), e018534. Available at: [Link]
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Veerapur, V. P., et al. (2012). Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease. Journal of basic and clinical pharmacy, 3(4), 335–340. Available at: [Link]
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ResearchGate. (2023). Pharmacokinetics and lipid-lowering efficacy affected by polymorphisms in genetic variability in statin therapy. Available at: [Link]
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Pirahanchi, G., & Sharma, S. (2023). Biochemistry, Lipids. In StatPearls. StatPearls Publishing. Available at: [Link]
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Toth, P. P., et al. (2022). Network Meta-Analysis of Randomized Trials Evaluating the Comparative Efficacy of Lipid-Lowering Therapies Added to Maximally Tolerated Statins for the Reduction of Low-Density Lipoprotein Cholesterol. Journal of the American Heart Association, 11(18), e026549. Available at: [Link]
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Schachter, M. (2005). Chemical, pharmacokinetic and pharmacodynamic properties of statins: an update. Fundamental & clinical pharmacology, 19(1), 117–125. Available at: [Link]
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Zhang, Y., et al. (2021). Efficacy and Safety of Lipid-Lowering Drugs of Different Intensity on Clinical Outcomes. Frontiers in pharmacology, 12, 755293. Available at: [Link]
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Lee, C. H., et al. (2020). Efficacy of more intensive lipid-lowering therapy on cardiovascular diseases: a systematic review and meta-analysis. Journal of clinical medicine, 9(7), 2235. Available at: [Link]
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ResearchGate. (2021). Efficacy and Safety of Lipid-Lowering Drugs of Different Intensity on Clinical Outcomes: A Systematic Review and Network Meta-Analysis. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(4-Tert-butylphenoxy)propanoic Acid
Welcome to the dedicated technical support guide for the synthesis of 2-(4-tert-butylphenoxy)propanoic acid. This resource is designed for researchers, chemists, and process development professionals who are looking to enhance the yield and purity of this key chemical intermediate. We will explore common challenges in a practical question-and-answer format, grounded in established chemical principles and field-proven experience.
Introduction: The Synthetic Challenge
This compound is a valuable building block, notably as a precursor in the synthesis of the lipid-lowering agent, fenofibrate. The most common and direct route to this molecule is the Williamson ether synthesis.[1][2][3] This classic SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.
The overall transformation consists of two primary stages:
-
Ether Formation: Reaction of 4-tert-butylphenol with an alkyl halide, typically an ester of 2-bromopropanoic acid, in the presence of a base.
-
Saponification (Hydrolysis): Conversion of the resulting ester intermediate to the final carboxylic acid product.
While straightforward in principle, achieving high yields requires careful control over reaction parameters to mitigate potential side reactions and purification difficulties. This guide will address the most frequently encountered issues.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Section 1: Low Reaction Yield
Q1: My overall yield is consistently low (<60%). What are the most common contributing factors?
A1: Low yield in this synthesis is typically not due to a single issue, but a combination of factors throughout the process. The primary culprits are:
-
Incomplete Deprotonation: The 4-tert-butylphenoxide nucleophile may not be forming in sufficient quantity.
-
Competing Elimination Reaction: The alkyl halide can undergo E2 elimination instead of the desired SN2 substitution, especially under suboptimal conditions.
-
Suboptimal Solvent Choice: The solvent plays a critical role in solvating the reactants and influencing the reaction pathway.
-
Reaction Temperature and Duration: Inappropriate temperature control can favor side reactions or lead to incomplete conversion.
The following questions will dissect each of these points in detail.
Q2: I'm concerned about the initial deprotonation of 4-tert-butylphenol. How do I select the right base and ensure complete formation of the phenoxide?
A2: This is a critical first step. The nucleophile in a Williamson ether synthesis is the deprotonated alcohol (the phenoxide), not the neutral phenol.[3][4] The pKa of a phenol is approximately 10. To ensure complete deprotonation, you must use a base whose conjugate acid has a pKa significantly higher than 10.
Causality: If the deprotonation is incomplete, the concentration of the active nucleophile is reduced, which directly slows down the desired SN2 reaction rate and leads to lower conversion and yield.
Recommendations:
-
Avoid Weak Bases: Bases like sodium bicarbonate (pKa of conjugate acid = 6.4) are ineffective. While sodium hydroxide (pKa of H₂O ≈ 15.7) can be used, the equilibrium may not be driven fully to the phenoxide side, especially if water is present.
-
Stronger Bases are Preferred: For laboratory-scale synthesis, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are excellent choices. They will irreversibly deprotonate the phenol.
-
Industrial & Process Scale: In industrial settings, inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often used in polar aprotic solvents like DMF or acetonitrile.[3] While weaker than hydrides, the reaction is driven forward by the subsequent SN2 step, and these bases are cheaper, safer, and easier to handle.
| Base | Solvent System | Typical Use Case | Key Consideration |
| Sodium Hydroxide | Ethanol / Water | Traditional / Aqueous | Equilibrium may not favor complete deprotonation. |
| Potassium Carbonate | DMF, Acetonitrile | Industrial / Process | Requires higher temperatures; effective and economical. |
| Sodium Hydride (NaH) | THF, DMF (anhydrous) | Lab Scale / High Yield | Highly reactive; requires anhydrous conditions. |
Q3: I suspect a side reaction is consuming my alkyl halide. What is the likely pathway and how can I prevent it?
A3: The primary competing reaction is the E2 (elimination) pathway.[3] Your alkylating agent, an ethyl 2-bromopropanoate, is a secondary halide. Secondary halides are susceptible to both SN2 and E2 reactions.[1][3]
Mechanism Insight: The phenoxide is not only a good nucleophile but also a reasonably strong base. It can abstract a proton from the carbon adjacent to the bromine (the β-carbon), leading to the formation of an alkene (ethyl acrylate) and eliminating the bromide.
To favor the desired SN2 substitution over E2 elimination, consider the following:
-
Temperature Control: E2 reactions have a higher activation energy than SN2 reactions. Running the reaction at the lowest effective temperature will significantly favor substitution. A typical range for this synthesis is 50-80°C.[1][3]
-
Choice of Leaving Group: Bromides are excellent leaving groups. While iodides are even better for SN2, they can also increase the rate of E2. Chlorides are less reactive and may require higher temperatures or the addition of a catalyst (like sodium iodide) to facilitate the reaction via an in-situ Finkelstein reaction.[3]
-
Base Strength: A very strong, sterically hindered base might favor E2. However, the phenoxide itself is the base/nucleophile in this step, so control is primarily achieved through other parameters.
Caption: Competing SN2 and E2 reaction pathways.
Q4: Can the use of a phase transfer catalyst (PTC) improve my reaction efficiency and yield?
A4: Absolutely. Phase transfer catalysis is a powerful technique for improving Williamson ether synthesis, especially when using inorganic bases like K₂CO₃ with reactants that have limited mutual solubility.[1][5]
How it Works: The reaction involves a solid base (K₂CO₃) and organic reactants dissolved in a nonpolar or polar aprotic solvent. A PTC, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, facilitates the transfer of the phenoxide anion from the solid/aqueous phase into the organic phase where the alkyl halide resides. The large, lipophilic cation of the PTC pairs with the phenoxide, creating a soluble, highly reactive "naked" nucleophile in the organic phase, dramatically accelerating the reaction rate.
Benefits:
-
Allows for the use of cheaper, safer inorganic bases.
-
Can often be run at lower temperatures.
-
Reduces reaction times and increases throughput.
-
Improves yield by accelerating the desired SN2 pathway.
Section 2: Purification and Impurities
Q5: My final product is an oil or difficult to crystallize. What purification strategies do you recommend?
A5: This is a common issue, often caused by residual unreacted starting materials or byproducts. A robust purification strategy is essential.
-
Initial Workup (Post-Saponification): After hydrolyzing the ester, the reaction mixture will contain your carboxylate salt, unreacted 4-tert-butylphenol, and other organic impurities.
-
Base Wash: First, perform a basic wash (e.g., with 1M NaOH or K₂CO₃ solution). This will extract the acidic 4-tert-butylphenol into the aqueous layer, leaving your desired product's ester precursor in the organic layer. This step is crucial and often missed.
-
Acidification: After separating the layers, carefully acidify the aqueous layer containing your carboxylate salt with a strong acid (e.g., 2M HCl) to a pH of 1-2.[6] Your product, this compound, will precipitate as it is no longer soluble in its protonated form.
-
Extraction: Extract the precipitated acid into a suitable organic solvent like ethyl acetate or dichloromethane.
-
-
Recrystallization: This is the definitive step for achieving high purity.
-
Solvent Selection: Finding the right solvent is key. The ideal solvent should dissolve the compound when hot but not when cold. Based on patent literature and chemical properties, a mixed solvent system is often effective.[7]
-
Recommended Solvents: Try a mixture of a nonpolar solvent like hexane or heptane with a slightly more polar solvent like toluene or ethyl acetate.[7] Start by dissolving the crude product in a minimal amount of the more polar solvent (hot), then slowly add the hot nonpolar solvent until the solution just begins to turn cloudy. Allow it to cool slowly to promote crystal growth.
-
Caption: A robust workflow for product purification.
Experimental Protocols
Protocol 1: Optimized Synthesis using Phase Transfer Catalysis
This protocol is designed for high-yield laboratory synthesis.
Materials:
-
4-tert-butylphenol
-
Ethyl 2-bromopropanoate
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered
-
Tetrabutylammonium bromide (TBAB)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), 2M
-
Ethyl Acetate
-
Heptane
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Step A: Ether Formation
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-tert-butylphenol (1.0 eq), potassium carbonate (1.5 eq), and tetrabutylammonium bromide (0.05 eq).
-
Add anhydrous DMF to the flask (approx. 5 mL per gram of phenol).
-
Begin stirring and heat the mixture to 70°C.
-
Slowly add ethyl 2-bromopropanoate (1.1 eq) to the reaction mixture dropwise over 30 minutes.
-
Maintain the reaction at 70°C and monitor its progress by TLC (thin-layer chromatography). The reaction is typically complete in 4-6 hours.
-
Cool the mixture to room temperature. Dilute with water and extract three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
Step B: Saponification and Isolation
-
Dissolve the crude ester in ethanol (5 mL per gram of ester).
-
Add a 2M aqueous solution of NaOH (2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the ester.[6]
-
Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Wash the aqueous solution twice with diethyl ether to remove any neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly add 2M HCl with vigorous stirring until the pH is ~2. A white precipitate will form.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude this compound.
Step C: Purification
-
Dissolve the crude acid in a minimum amount of hot toluene.
-
Slowly add hot heptane until the solution becomes faintly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystallization.
-
Collect the white crystals by vacuum filtration, wash with cold heptane, and dry in a vacuum oven.
References
- CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)
-
The Williamson Ether Synthesis - Master Organic Chemistry. [Link]
- CN102199085A - Preparation method of 2-(4-alkylphenyl)
-
This compound | C13H18O3 | CID 246868 - PubChem. [Link]
-
Williamson ether synthesis - Wikipedia. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. [Link]
-
A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - ResearchGate. [Link]
-
Williamson Ether Synthesis reaction - BYJU'S. [Link]
-
Williamson ether synthesis | Organic Chemistry 1: An open textbook - Lumen Learning. [Link]
- US8445715B2 - Method of synthesizing fenofibrate - Google P
-
A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC - NIH. [Link]
-
Williamson Ether Synthesis - J&K Scientific LLC. [Link]
-
Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions - SciELO. [Link]
-
An improved Williamson ether synthesis using phase transfer catalysis - Semantic Scholar. [Link]
- JPH02152945A - Purification of 2-(4-hydroxyphenoxy)
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- 4. jk-sci.com [jk-sci.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]
- 7. JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester - Google Patents [patents.google.com]
Troubleshooting by-product formation in phenoxypropanoic acid synthesis
Welcome to the technical support center for phenoxypropanoic acid synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important synthetic transformation. Phenoxypropanoic acids are key structural motifs in numerous pharmaceuticals and agrochemicals, but their synthesis via the Williamson ether reaction is often plagued by the formation of persistent and difficult-to-remove by-products.
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will delve into the mechanistic origins of common by-products and offer validated, actionable protocols to help you optimize your reaction outcomes, enhance purity, and ensure the stereochemical integrity of your target compounds.
Section 1: Troubleshooting Guide - Common By-product Issues
This section addresses the most frequently encountered challenges in phenoxypropanoic acid synthesis. Each answer explains the underlying chemical principles and provides concrete solutions.
Q1: My primary by-product is a C-alkylated isomer. How can I improve selectivity for the desired O-alkylated product?
A1: This is the most common challenge and stems from the ambident nature of the phenoxide nucleophile.
The phenoxide ion possesses two nucleophilic sites: the oxygen anion (a "hard" nucleophilic center) and the electron-rich aromatic ring at the ortho and para positions (a "soft" nucleophilic center).[1] The reaction of this ion with an alkyl halide can therefore lead to two different products: the desired O-alkylated ether and the undesired C-alkylated phenol isomer.[1] Controlling the regioselectivity (O- vs. C-alkylation) is paramount and can be achieved by carefully selecting the reaction solvent, base, and temperature.
Mechanistic Insight: The outcome of the O- vs. C-alkylation is a classic example of kinetic versus thermodynamic control, influenced by Hard and Soft Acid-Base (HSAB) theory.
-
O-Alkylation (Kinetic Product): The oxygen atom is the site of highest negative charge density, making it the "harder" and more reactive nucleophilic center. Attack at this position is typically faster and is favored under conditions that promote a "free" phenoxide ion. This is the desired kinetic pathway.[2][3]
-
C-Alkylation (Thermodynamic Product): While kinetically slower due to the disruption of aromaticity in the transition state, the resulting C-C bond is often more thermodynamically stable.[1][3] Conditions that solvate or tightly ion-pair with the oxygen atom can block it, leaving the "softer" carbon framework of the ring to react.
Troubleshooting Strategies to Favor O-Alkylation:
-
Solvent Choice is Critical: The solvent has a profound effect on the solvation of the phenoxide ion.
-
Favor O-Alkylation with Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are highly recommended.[4][5] These solvents are poor at solvating the "hard" oxygen anion, leaving it exposed and highly nucleophilic. This maximizes the kinetic preference for O-alkylation.
-
Avoid Protic Solvents: Protic solvents like water, ethanol, or trifluoroethanol (TFE) will strongly solvate the phenoxide oxygen through hydrogen bonding.[1] This "shielding" effect hinders its ability to act as a nucleophile, thereby increasing the proportion of C-alkylation.[1]
-
-
Base and Counter-ion Selection: The choice of base determines the counter-ion, which influences the degree of ion-pairing with the phenoxide.
-
Use Weaker Bases with Large Counter-ions: Carbonate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[4] The large, soft cations (K⁺, Cs⁺) form looser ion pairs with the phenoxide oxygen, promoting O-alkylation.
-
Avoid Strong, Hard Bases Where Possible: Strong bases with small, hard counter-ions like sodium hydride (NaH) or lithium hydroxide (LiOH) can lead to tighter ion pairs, which can sometimes favor C-alkylation depending on the solvent. However, NaH in an aprotic solvent like THF is a common and effective combination.[6]
-
Data Summary: Effect of Conditions on O/C Selectivity
| Solvent | Base | Predominant Product | Rationale |
| DMF, DMSO | K₂CO₃, Cs₂CO₃ | O-Alkylated Ether | Polar aprotic solvent and soft counter-ion favor kinetic attack at oxygen.[1][4] |
| Ethanol, Water | NaOH | Increased C-Alkylation | Protic solvent shields the oxygen via H-bonding, promoting attack at the ring.[1] |
Visualizing the Competing Pathways:
Here is a diagram illustrating the decision point for the phenoxide nucleophile.
Caption: Decision tree for troubleshooting low conversion.
Detailed Actions:
-
Verify Base Strength and Stoichiometry: While most phenols can be deprotonated by moderately weak bases like K₂CO₃, highly electron-deficient phenols may require a stronger base such as sodium hydride (NaH). [1]Ensure you are using at least 1.0 equivalent of base, though using a slight excess (1.5-2.0 eq.) can help drive the equilibrium towards the phenoxide.
-
Check Alkylating Agent Stoichiometry: The alkylating agent (e.g., ethyl 2-bromopropionate) can be consumed by side reactions or hydrolysis. Using a slight excess (1.1-1.2 equivalents) is often beneficial.
-
Increase Reaction Temperature: The Williamson ether synthesis is an Sₙ2 reaction, and its rate is temperature-dependent. [7]If the reaction is sluggish at room temperature, gradually increasing the heat to 60-100 °C (depending on the solvent's boiling point) can significantly improve the reaction rate and conversion.
-
Ensure Solubility: If your phenol or base is not fully soluble in the chosen solvent, the reaction will be limited by mass transfer. Consider switching to a solvent with higher solubilizing power, such as DMF or DMSO. [5]
Q3: I started with a stereochemically pure α-halo acid derivative, but my final product is a racemic mixture. How can I prevent racemization?
A3: Racemization occurs when the stereocenter is compromised, either in the starting material or during the Sₙ2 reaction.
The synthesis of optically active phenoxypropanoic acids requires a stereospecific Sₙ2 reaction, which proceeds with an inversion of configuration at the electrophilic carbon. Conditions that introduce Sₙ1 character or epimerize the stereocenter will lead to racemization.
Causes and Prevention Strategies:
-
Cause 1: Sₙ1-type Reaction: Secondary halides (like a 2-halopropionate) can sometimes undergo elimination or Sₙ1-type reactions, especially at high temperatures or in protic solvents, which would lead to a carbocation intermediate and thus racemization.
-
Cause 2: Base-Induced Epimerization: The α-proton of the propionate ester is acidic. A sufficiently strong base can deprotonate this position, forming an enolate. This planar enolate intermediate will lose its stereochemical information, and upon re-protonation during workup, will yield a racemic mixture.
-
Solution: Use the mildest base possible that will still effectively deprotonate the phenol. Finely ground potassium carbonate (K₂CO₃) is often the base of choice as it is generally not strong enough to deprotonate the α-carbon of the ester under standard conditions. Avoid strong, non-hindered bases like NaH or alkoxides if racemization is a concern.
-
-
Cause 3: In situ Racemization of the Alkylating Agent: The α-halo ester itself can be susceptible to racemization under the reaction conditions before it even reacts.
-
Solution: Add the alkylating agent to the pre-formed phenoxide solution at a moderate temperature. Do not let the alkylating agent stir with the base for extended periods before the phenol is consumed.
-
A reliable method to produce optically pure products is to start with an optically pure halo-acid, ensure clean inversion via a well-controlled Sₙ2 reaction, and use a base that is not strong enough to epimerize the product ester. [8]
Section 2: Frequently Asked Questions (FAQs)
-
FAQ 1: What is the best general-purpose solvent and base combination for this synthesis? For most substrates, the combination of potassium carbonate (K₂CO₃) as the base and anhydrous dimethylformamide (DMF) as the solvent provides an excellent balance of reactivity, O-alkylation selectivity, and good solubility for a wide range of phenols. [4][5]
-
FAQ 2: Can I use a tertiary alkyl halide in this reaction? No. The Williamson ether synthesis is an Sₙ2 reaction. Tertiary alkyl halides do not undergo Sₙ2 reactions due to steric hindrance. [6]When treated with a base/nucleophile like a phenoxide, they will undergo an E2 elimination reaction to form an alkene as the exclusive product. [4][9]
-
FAQ 3: What are the best analytical techniques for identifying and quantifying by-products? A combination of chromatographic and spectroscopic methods is ideal for impurity profiling. [10][11] * High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the gold standard for separating the desired product from starting materials and C-alkylated isomers. [12][13]It is the primary tool for quantifying the O/C alkylation ratio and overall reaction conversion.
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) provides molecular weight information, which is invaluable for identifying unknown by-products like di-alkylated species or products from reaction with the solvent. [11] * Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for definitive structural confirmation of the desired product and for characterizing the exact structure of isolated impurities.
-
Section 3: Protocols & Methodologies
Protocol 1: High O-Selectivity Synthesis of Ethyl 2-Phenoxypropanoate
This protocol is optimized to minimize C-alkylation by-products.
Reagents and Materials:
-
Phenol (1.0 eq)
-
Ethyl 2-bromopropionate (1.1 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser
-
Standard aqueous workup and extraction solvents (e.g., Ethyl Acetate, water, brine)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add phenol (1.0 eq) and anhydrous DMF (approx. 5-10 mL per gram of phenol).
-
Add the finely powdered potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes to allow for phenoxide formation.
-
Add ethyl 2-bromopropionate (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or HPLC (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude ester via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure O-alkylated product.
Protocol 2: Quantifying O/C Alkylation Ratio using HPLC
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). [13]* Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or a phosphate buffer to control pH). A typical starting point is 50:50 Acetonitrile:Buffer. [13]* Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where all components have significant absorbance (e.g., 254 nm or 220 nm).
-
Column Temperature: 30-40 °C to ensure reproducible retention times.
Procedure:
-
Prepare analytical standards of your starting phenol, the desired O-alkylated product, and, if available, the C-alkylated by-product.
-
Prepare a calibration curve for each compound to establish the detector response.
-
Dilute a small, quenched aliquot of your crude reaction mixture in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Identify the peaks corresponding to each component based on retention time comparison with the standards. The C-alkylated isomer, being more polar due to the free hydroxyl group, will typically have a shorter retention time than the O-alkylated ester product on a reverse-phase column.
-
Integrate the peak areas and use the calibration curves to determine the relative percentage of each component in the mixture, giving you the O/C ratio and the percentage of unreacted starting material.
References
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]
-
National Center for Biotechnology Information. (n.d.). Alkylation of phenol: a mechanistic view. PubMed. [Link]
-
National Center for Biotechnology Information. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. PubMed. [Link]
-
Nogueira, I. C., & Pliego, J. R. (2020). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). [Link]
-
ResearchGate. (2006). (PDF) Alkylation of Phenol: A Mechanistic View. [Link]
-
Jayne, M., et al. (2006). Liquid phase alkylation of phenol with 1-octene over large pore zeolites. ScienceDirect. [Link]
-
ResearchGate. (2016). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. [Link]
- Google Patents. (1997).
-
ResearchGate. (2017). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. [Link]
-
National Center for Biotechnology Information. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. PubMed. [Link]
-
Owlstown. (2016). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in. [Link]
-
Wikipedia. (n.d.). Phenylpropanoic acid. [Link]
-
Organic Syntheses. (n.d.). 2-phenylpropionic acid. [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-phenylpropionic acid. [Link]
-
Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. [Link]
- Google Patents. (1981). US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
-
Organic Chemistry Portal. (n.d.). Williamson Synthesis. [Link]
-
National Center for Biotechnology Information. (2016). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
ResearchGate. (2017). Enantioselective partitioning of 2-phenylpropionic acid enantiomers in a biphasic recognition chiral extraction system | Request PDF. [Link]
-
Biotech Spain. (n.d.). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
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- 2. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. jk-sci.com [jk-sci.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. WO1997046538A1 - Processes for producing phenoxy propionic acid derivatives - Google Patents [patents.google.com]
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- 12. researchgate.net [researchgate.net]
- 13. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
Optimizing reaction conditions for the synthesis of 2-(4-Tert-butylphenoxy)propanoic acid
Technical Support Center: Synthesis of 2-(4-Tert-butylphenoxy)propanoic acid
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for chemistry professionals engaged in research and development. Here, we dissect the common synthetic challenges and provide robust, field-tested solutions to optimize your experimental outcomes. Our approach is grounded in mechanistic principles to empower you not just to follow a protocol, but to understand and troubleshoot it effectively.
The primary and most reliable method for synthesizing this compound is a variation of the Williamson ether synthesis. This reaction forms an ether by coupling the sodium salt of 4-tert-butylphenol (a phenoxide) with an ester of 2-halopropanoic acid, followed by hydrolysis. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2]
Reaction Mechanism: The SN2 Pathway
The synthesis involves two main stages: the deprotonation of 4-tert-butylphenol to form a potent nucleophile (the phenoxide), followed by the nucleophilic attack of this phenoxide on an electrophilic alkyl halide, such as an ester of 2-chloropropionic acid.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about the synthesis to build a strong theoretical and practical base.
Q1: What is the core principle of this synthesis? The synthesis is a classic Williamson ether synthesis, which involves an alkoxide or phenoxide ion reacting with a primary or secondary alkyl halide in an SN2 reaction to form an ether.[1][3][4] Here, we form an aryloxypropanoic acid, a specialized type of ether.
Q2: Why is a base essential, and which one should I choose? A base is required to deprotonate the phenolic hydroxyl group of 4-tert-butylphenol. The resulting phenoxide is a much stronger nucleophile than the neutral phenol, which is crucial for the SN2 reaction to proceed efficiently.[4]
-
Common Choices: Sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) are excellent choices, especially when using phase-transfer catalysis.[3]
-
Anhydrous Conditions: Stronger bases like sodium hydride (NaH) can be used but require strictly anhydrous (dry) solvents, as they react violently with water.
Q3: What are the best solvents for this reaction? The choice of solvent is critical and depends on the base and overall reaction conditions.
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are effective because they solvate the cation of the base (e.g., Na⁺) but not the phenoxide anion, leaving it highly reactive.[3][5]
-
Phase-Transfer Catalysis (PTC) System: A biphasic system (e.g., toluene and water) with a phase-transfer catalyst is often superior for industrial and lab-scale synthesis. The catalyst shuttles the phenoxide from the aqueous phase (where it's formed) to the organic phase to react with the alkyl halide.[1][6][7] This avoids the need for expensive and hard-to-remove anhydrous polar aprotic solvents.
Q4: What alkylating agent should be used? 2-chloropropionic acid or its ester? While direct reaction with 2-chloropropionic acid is possible, it presents challenges. The carboxylic acid group can be deprotonated by the base, creating a dianion and complicating the reaction. A more reliable approach is to use an ester, such as ethyl 2-chloropropionate or methyl 2-bromopropionate. The ester group is inert to the basic conditions and can be easily hydrolyzed to the desired carboxylic acid in the final workup step.
Q5: What is phase-transfer catalysis (PTC) and why is it recommended? PTC involves using a catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), to facilitate the migration of a reactant from one phase into another where the reaction occurs.[6] For this synthesis, it allows the water-soluble sodium phenoxide to react with the organic-soluble alkylating agent.
-
Advantages: PTC leads to faster reactions, milder conditions (lower temperatures), easier workup, and eliminates the need for hazardous, anhydrous solvents.[1][7][8]
Troubleshooting Guide: From Low Yields to Purification Headaches
Even with a well-understood reaction, experimental challenges are common. This guide provides a systematic approach to diagnosing and solving them.
| Problem | Potential Cause | Scientific Explanation & Recommended Solution |
| Low or No Product Yield | 1. Incomplete Deprotonation of Phenol | The phenolic proton (pKa ≈ 10) must be removed to generate the nucleophilic phenoxide. If the base is too weak or insufficient, the reaction will not initiate. Solution: Ensure at least one molar equivalent of a strong base (e.g., NaOH, KOH) is used. For less reactive systems, consider a stronger base like potassium carbonate in DMF.[3] |
| 2. E2 Elimination Side Reaction | The alkylating agent (a secondary halide) can undergo elimination (E2) in the presence of a strong base, forming an alkene instead of the desired ether. This is competitive with the SN2 pathway.[3][4] Solution: Maintain a moderate reaction temperature (typically 50-80 °C). Overheating strongly favors elimination. Use a less sterically hindered base if possible. | |
| 3. Hydrolysis of Alkylating Agent | Under aqueous basic conditions, the alkyl halide can be hydrolyzed to the corresponding alcohol (e.g., ethyl lactate), consuming the reagent. Solution: Use a PTC system to keep the concentration of hydroxide in the organic phase low. Alternatively, add the alkylating agent slowly to the reaction mixture. | |
| Significant Starting Material Remaining | 1. Insufficient Reaction Time/Temperature | The SN2 reaction rate is dependent on both time and temperature. Low temperatures or short reaction times may lead to incomplete conversion. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. If the reaction stalls, incrementally increase the temperature by 10 °C or extend the reaction time. Typical conditions range from 4 to 12 hours at 60-100 °C.[2] |
| 2. Ineffective Phase-Transfer Catalyst | If using a PTC system, an inactive or inappropriate catalyst will prevent the phenoxide from reaching the organic phase. Solution: Ensure the PTC (e.g., TBAB) is fresh. The amount is typically 1-5 mol%. Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases. | |
| Formation of Impurities | 1. C-Alkylation Byproduct | The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[3] Solution: Solvent choice is key. Polar aprotic solvents (DMF, DMSO) or PTC conditions strongly favor O-alkylation. Protic solvents can promote C-alkylation. |
| 2. Dimerization/Self-Condensation | The alkylating agent can potentially react with itself under basic conditions. Solution: Add the alkylating agent to the phenoxide solution gradually rather than all at once. This keeps the instantaneous concentration of the alkylating agent low, minimizing side reactions. | |
| Difficult Product Purification | 1. Emulsion During Workup | Phenolic compounds can act as surfactants, leading to stable emulsions during the aqueous extraction, making phase separation difficult. Solution: After the reaction, acidify the mixture to a pH of ~1-2 to ensure the product is fully protonated. During extraction, add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and break the emulsion. |
| 2. Product "Oils Out" During Recrystallization | This occurs when the product's solubility is too high in the chosen solvent, or the solution is cooled too quickly.[9] Solution: Select a suitable solvent system. A good starting point is a mixture of a "good" solvent (e.g., toluene, ethyl acetate) and a "poor" solvent (e.g., hexane, heptane). Dissolve the crude product in a minimum of the hot "good" solvent and add the "poor" solvent dropwise until turbidity appears. Allow the solution to cool slowly, first to room temperature and then in an ice bath. Scratching the flask with a glass rod can induce crystallization. |
Experimental Protocols & Data
Protocol 1: Standard Synthesis in a Polar Aprotic Solvent
This protocol represents a classic approach but requires careful handling of anhydrous solvents.
-
Setup: Under a nitrogen atmosphere, add 4-tert-butylphenol (1.0 eq) to a flask containing anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir for 30 minutes at room temperature.
-
Alkylation: Add ethyl 2-bromopropionate (1.2 eq) dropwise. Heat the reaction to 70 °C and stir for 6-8 hours, monitoring by TLC.
-
Workup & Hydrolysis: Cool the reaction, quench carefully with water, and add 2M NaOH solution. Stir at 50 °C for 2 hours to hydrolyze the ester.
-
Isolation: Cool the mixture and wash with diethyl ether to remove non-polar impurities. Acidify the aqueous layer with concentrated HCl to pH 1-2.
-
Purification: Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude solid by recrystallization from a toluene/hexane mixture.
Protocol 2: Optimized Synthesis with Phase-Transfer Catalysis (PTC)
This modern, robust protocol is often preferred for its safety, simplicity, and efficiency.[6][7]
-
Setup: In a round-bottom flask, combine 4-tert-butylphenol (1.0 eq), sodium hydroxide (2.2 eq), tetrabutylammonium bromide (TBAB, 0.03 eq), toluene, and water.
-
Alkylation: Heat the biphasic mixture to 80 °C with vigorous stirring. Add ethyl 2-chloropropionate (1.1 eq) dropwise over 30 minutes.
-
Reaction & Hydrolysis: Maintain the temperature and vigorous stirring for 4-6 hours. The reaction and subsequent ester hydrolysis occur in one pot. Monitor by TLC or HPLC until starting materials are consumed.
-
Isolation: Cool the mixture to room temperature and separate the phases. Wash the organic layer with water. Acidify the combined aqueous layers with concentrated HCl to pH 1-2, which will precipitate the product.
-
Purification: Filter the solid product, wash with cold water, and dry under vacuum. Recrystallization from an ethyl acetate/heptane mixture can be performed for higher purity.
Comparison of Synthetic Protocols
| Parameter | Protocol 1 (Standard) | Protocol 2 (Optimized PTC) |
| Solvent | Anhydrous DMF | Toluene / Water |
| Base | Sodium Hydride (NaH) | Sodium Hydroxide (NaOH) |
| Catalyst | None | TBAB (Phase-Transfer) |
| Temperature | 70 °C | 80 °C |
| Typical Yield | 60-75% | 85-95% |
| Safety Concerns | Flammable NaH, high-boiling DMF | Standard handling of caustic |
| Workup | Requires quenching, more complex | Simple phase separation & precipitation |
| Cost & Scalability | Higher cost, difficult to scale | Lower cost, easily scalable |
Process Optimization & Troubleshooting Workflow
When faced with suboptimal results, a logical workflow is essential. The following diagrams illustrate a decision-making process for optimization and troubleshooting.
Caption: A systematic workflow for optimizing reaction conditions.
Caption: A decision tree for troubleshooting low product yield.
References
-
HETEROCYCLES. (2012). A NEW METHOD FOR PRODUCTION OF CHIRAL 2-ARYLOXYPROPANOIC ACIDS USING EFFECTIVE KINETIC RESOLUTION OF RACEMIC 2-ARYLOXYCARBOXYLIC. Link
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Wikipedia. Williamson ether synthesis. Link
-
J&K Scientific LLC. Williamson Ether Synthesis. Link
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Link
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Benchchem. Improving reaction conditions for Williamson ether synthesis. Link
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BYJU'S. Williamson Ether Synthesis reaction. Link
-
Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1. Link
-
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Semantic Scholar. Link
-
Google Patents. Process for preparation of alpha-aryloxy acetic acids and their salts. Link
-
PubMed Central (PMC). (2018). 2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation. Link
-
PrepChem.com. Synthesis of 2-[4'-(4" -trifluoromethylphenoxy)-phenoxy]-propionic acid. Link
-
PubMed Central (PMC). (2019). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). Link
-
Google Patents. Process for the preparation of 2-aryl propionic acids. Link
-
PubChemLite. This compound (C13H18O3). Link
-
ResearchGate. (2002). Liquid-Phase Synthesis of 2-Methyl-2-Aryloxypropanoic Acid Derivatives from Polyethylene Glycol) Supported 2-Bromo-2-Methylpropanoate. Link
-
Google Patents. Preparation method of 2-(4-alkylphenyl) propanoic acid. Link
-
Francis Academic Press. (2020). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Link
-
PubChem. This compound. Link
-
Santa Cruz Biotechnology. This compound | CAS 6941-12-4. Link
-
Google Patents. Purification of 2-(4-hydroxyphenoxy)propionic acid ester. Link
-
Google Patents. Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer. Link
-
Google Patents. Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid. Link
-
ResearchGate. (2018). Interaction of 3-[3′,5′-di(tert-butyl)-4′-hydroxyphenyl]propanoic acid with thionyl chloride. Link
-
PubMed. (2014). Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: conformational and molecular docking studies. Link
-
Benchchem. Technical Support Center: Purification of Crude 2-(4-Phenylphenoxy)propanoic Acid. Link
-
Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Link
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Google Patents. Purification method of tert-butyl hydroperoxide. Link
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Technical Support Center: Overcoming Solubility Challenges of 2-(4-Tert-butylphenoxy)propanoic Acid in Biological Assays
Welcome to the technical support center for 2-(4-Tert-butylphenoxy)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on addressing the solubility challenges associated with this compound in various biological assays. Our goal is to equip you with the knowledge and practical protocols to ensure the reliability and reproducibility of your experimental results.
Introduction: Understanding the Molecule
This compound (CAS: 6941-12-4; Molecular Formula: C₁₃H₁₈O₃) is a carboxylic acid derivative with a significant hydrophobic character, indicated by a predicted XlogP of 3.4.[1] This inherent lipophilicity often leads to poor aqueous solubility, a common hurdle in the development of robust and reliable biological assays. This guide will walk you through a systematic approach to diagnose and overcome these solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous assay buffer?
A1: The primary reason is the compound's hydrophobic nature due to the tert-butylphenoxy group. Its low polarity makes it poorly soluble in polar solvents like water and aqueous buffers. Furthermore, as a carboxylic acid, its solubility is highly dependent on the pH of the solution.
Q2: I'm observing precipitate formation after adding my compound to the cell culture media. What's happening?
A2: This is a classic sign of compound precipitation. It often occurs when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into an aqueous medium. The organic solvent disperses, and if the final concentration of the compound exceeds its aqueous solubility limit, it will crash out of the solution.
Q3: Can I just increase the concentration of DMSO in my assay to dissolve the compound?
A3: While increasing the DMSO concentration might improve solubility, it's a trade-off. High concentrations of DMSO can be toxic to cells, affecting their viability and metabolism, which can lead to misleading assay results.[2][3] It's crucial to determine the maximum tolerable DMSO concentration for your specific cell line.
Q4: How does pH affect the solubility of this compound?
Troubleshooting Guides: A Step-by-Step Approach to Solubility Enhancement
Guide 1: Optimizing the Use of Co-Solvents (DMSO)
Dimethyl sulfoxide (DMSO) is a powerful and commonly used solvent for dissolving hydrophobic compounds for biological assays.[4] However, its use must be carefully optimized to avoid artifacts.
Protocol 1: Determining the Maximum Tolerable DMSO Concentration
-
Cell Seeding: Plate your cells at the desired density for your assay in a multi-well plate.
-
DMSO Dilution Series: Prepare a series of dilutions of DMSO in your complete cell culture medium. A typical range to test is from 0.1% to 5% (v/v). Include a vehicle-free control.
-
Cell Treatment: Replace the medium in the wells with the DMSO-containing medium.
-
Incubation: Incubate the cells for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead staining assay.
-
Data Analysis: Determine the highest concentration of DMSO that does not significantly impact cell viability compared to the vehicle-free control. This is your maximum allowable DMSO concentration for subsequent experiments. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[5]
Table 1: Example of DMSO Tolerance Data
| DMSO Concentration (% v/v) | Cell Viability (% of Control) |
| 0 (Control) | 100 |
| 0.1 | 98 |
| 0.5 | 95 |
| 1.0 | 85 |
| 2.5 | 60 |
| 5.0 | 30 |
Note: These are example values. You must determine the tolerance for your specific cell line.
Guide 2: Leveraging pH for Increased Solubility
For ionizable compounds like this compound, adjusting the pH of your stock solution can significantly enhance its aqueous solubility.
Protocol 2: Preparation of a pH-Adjusted Aqueous Stock Solution
-
Initial Suspension: Weigh out the desired amount of this compound and suspend it in a minimal amount of purified water or a biocompatible buffer (e.g., PBS).
-
pH Adjustment: While stirring, slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise to the suspension. Monitor the pH continuously with a calibrated pH meter.
-
Dissolution Point: As the pH increases above the compound's pKa (estimated to be around 4-5), the compound will deprotonate and dissolve. Continue adding the base until the compound is fully dissolved. Aim for a final pH of approximately 7.0-7.4 for compatibility with most biological assays.
-
Final Volume and Filtration: Once dissolved, bring the solution to the final desired volume with your buffer. Filter the stock solution through a 0.22 µm sterile filter to remove any potential particulates and ensure sterility.
-
Important Consideration: Ensure that the final pH of your assay medium is not significantly altered upon the addition of your pH-adjusted stock solution.
Advanced Solubilization Strategies
If the above methods are insufficient, more advanced formulation strategies can be employed.
Guide 3: Utilizing Cyclodextrins for Inclusion Complex Formation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6][7] They can encapsulate hydrophobic molecules, like this compound, forming an "inclusion complex" that is more water-soluble.[8][9]
Protocol 3: Preparing a Cyclodextrin-Based Formulation
-
Cyclodextrin Selection: Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[10] HP-β-CD generally offers better solubility and lower toxicity.
-
Molar Ratio Determination: Experiment with different molar ratios of the compound to cyclodextrin (e.g., 1:1, 1:2, 1:5).
-
Complexation Procedure:
-
Dissolve the cyclodextrin in your aqueous buffer with gentle heating and stirring.
-
Prepare a concentrated stock of your compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the compound solution to the cyclodextrin solution while stirring vigorously.
-
Continue stirring (and gently heating if necessary) for several hours to facilitate complex formation.
-
-
Characterization (Optional but Recommended): Techniques like Nuclear Magnetic Resonance (NMR) or Differential Scanning Calorimetry (DSC) can be used to confirm the formation of the inclusion complex.
-
Assay Application: Use the resulting clear solution as your stock for the biological assay. Remember to include a vehicle control with the same concentration of cyclodextrin.
Visualizing Experimental Workflows
Diagram 1: Decision Tree for Solubility Troubleshooting
Caption: A decision-making workflow for addressing solubility issues.
Diagram 2: Workflow for Preparing a pH-Adjusted Stock Solution
Caption: Step-by-step process for pH-mediated solubilization.
References
- Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International Journal of Pharmaceutics, 453(1), 167–180.
- Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Bioallied Sciences, 2(2), 72–79.
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666.
- Saokham, P., Muankaew, C., Jansook, P., & Loftsson, T. (2018). Solubility of cyclodextrins and drug/cyclodextrin complexes. Molecules, 23(5), 1161.
- Uekama, K., Hirayama, F., & Irie, T. (1998). Cyclodextrin drug carrier systems. Chemical Reviews, 98(5), 2045–2076.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Gurtovenko, A. A., & Anwar, J. (2007). Modulating the structure and properties of cell membranes: the molecular mechanism of action of dimethyl sulfoxide. The Journal of Physical Chemistry B, 111(35), 10453–10460.
- Qi, W., Ding, D., & Salvi, R. J. (2008). Cytotoxic effects of dimethyl sulfoxide (DMSO) on cochlear organotypic cultures. Hearing Research, 236(1-2), 52–60.
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PubChemLite. (n.d.). This compound. Retrieved from [Link]
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LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2-phenoxy- (CAS 940-31-8). Retrieved from [Link]
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PubChem. (n.d.). 2-(4-Tert-butylphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Technical Support Center: Stabilizing 2-(4-Tert-butylphenoxy)propanoic acid in DMSO Stock Solutions
Introduction: The Foundation of Reproducible Data
Welcome to the technical support guide for 2-(4-Tert-butylphenoxy)propanoic acid. As researchers and drug development professionals, we understand that the integrity of our experimental reagents is the bedrock of reliable and reproducible results. This compound, a carboxylic acid-containing small molecule, requires careful handling to ensure its stability, particularly when prepared as a concentrated stock solution in dimethyl sulfoxide (DMSO).
This guide provides an in-depth analysis of the factors affecting the stability of this compound in DMSO. Moving beyond simple instructions, we will explore the underlying chemical principles, provide robust troubleshooting protocols, and establish best practices for long-term storage. Our goal is to empower you with the expertise to maintain the integrity of your stock solutions, thereby ensuring the validity of your experimental outcomes.
Section 1: Understanding the Core Challenges
The stability of a DMSO stock solution is a dynamic interplay between the compound, the solvent, and the environment. For this compound, the primary concerns are its carboxylic acid functional group and the inherent chemical properties of DMSO.
-
The Compound: The carboxylic acid moiety can be reactive, while the ether linkage presents a potential site for hydrolysis under certain conditions.
-
The Solvent (DMSO): While an excellent solvent, DMSO is not inert. It is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This absorbed water can become a reactant, leading to the hydrolysis of sensitive compounds.[3][4] Furthermore, DMSO can degrade, especially when exposed to high temperatures, strong acids, or bases, forming reactive byproducts like formaldehyde and various sulfur compounds.[5][6][7][8]
-
The Environment: Factors such as storage temperature, exposure to light, and the number of freeze-thaw cycles can significantly impact the long-term stability of the stock solution.
Below is a diagram illustrating the key factors that can compromise the stability of your stock solution.
Caption: Key environmental and chemical factors leading to stock solution instability.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the handling and storage of this compound DMSO stocks.
Issue 1: My compound has precipitated from the DMSO stock solution upon thawing or storage.
-
Question: I thawed my stock solution, and now I see solid particles. Is my stock ruined?
-
Answer: Not necessarily. Precipitation is a common issue, often related to solubility limits and temperature.
-
Causality: The solubility of a compound is temperature-dependent. Upon freezing, the compound can fall out of solution. If the concentration is too high, it may not fully redissolve at room temperature. Additionally, absorption of atmospheric water can decrease the solvating power of DMSO for nonpolar compounds, leading to precipitation.
-
Immediate Solutions:
-
Gentle Warming: Warm the vial in a 37°C water bath for 5-10 minutes.
-
Vortexing/Sonication: After warming, vortex the solution vigorously for 1-2 minutes. If particles persist, sonicate the vial for 5-10 minutes.
-
Visual Confirmation: Ensure the solution is completely clear before use. The presence of any particulate matter means the actual concentration is lower than intended.
-
-
Long-Term Prevention:
-
Consider preparing a slightly lower concentration stock if precipitation is a recurring issue.
-
Ensure you are using high-purity, anhydrous DMSO.
-
Aliquot the stock into single-use volumes to prevent repeated warming of the entire stock.
-
-
Issue 2: My experimental results are inconsistent, even when using the same stock solution.
-
Question: I'm getting variable IC50 values or other inconsistent data. Could my compound stock be the problem?
-
Answer: Yes, inconsistent results are a classic sign of stock solution instability or improper handling.
-
Causality: Inconsistency can arise from two primary sources: chemical degradation or inaccurate concentration. Repeated freeze-thaw cycles can introduce moisture and accelerate degradation. If the compound is not fully redissolved after thawing, the concentration of the supernatant used for experiments will be inaccurate.
-
Troubleshooting Workflow:
-
Verify Dissolution: Before each use, visually inspect the thawed aliquot to ensure no precipitation is present. If needed, follow the redissolving steps from Issue 1.
-
Perform Quality Control (QC): The most definitive way to check for degradation is through analytical chemistry. Run an HPLC or LC-MS analysis on an aliquot of your stock solution. Compare the resulting chromatogram to a reference standard or the data from when the stock was freshly prepared. A decrease in the area of the main peak or the appearance of new peaks indicates degradation.
-
Prepare Fresh Stock: If degradation is confirmed or suspected, discard the old stock and prepare a new one following the best practices outlined in Section 4.
-
-
Caption: Plausible (hypothetical) degradation pathways for the compound in a non-ideal DMSO stock.
By understanding these potential vulnerabilities and adhering to the rigorous protocols for preparation, storage, and handling outlined in this guide, researchers can ensure the long-term stability of this compound stock solutions, leading to more accurate and reproducible scientific discoveries.
References
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Opiyo, M. (2015). Response to "What is the best right way of storing DMSO in research lab?". ResearchGate. Retrieved from [Link]
-
Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, T. D., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210–215. (Note: The provided search result links to a related article on storage time, but discusses the general topic of stability in DMSO storage). Retrieved from [Link]
-
Weng, L., & Beauchesne, P. R. (2020). Dimethyl sulfoxide-free cryopreservation for cell therapy: A review. Cryobiology, 95, 1-10. (Note: This is a representative article on DMSO's role and toxicity in cryopreservation, relevant to its general use). Retrieved from [Link]
-
University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
-
Washington State University IACUC. (2022). Standard Operating Procedures for Preparation of Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
-
Quora. (2018). How to make a stock solution of a substance in DMSO. Retrieved from [Link]
-
Al-Behadili, F. J., et al. (2020). Low DMSO Cryopreservation of Stem Cells Enabled by Macromolecular Cryoprotectants. ACS Applied Bio Materials, 3(9), 5693–5700. Retrieved from [Link]
-
Qiu, R., et al. (2022). Divergent decomposition pathways of DMSO mediated by solvents and additives. Tetrahedron Letters, 90, 153629. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
Vass, E., et al. (2017). Theoretical and experimental study of the antifreeze protein AFP752, trehalose and dimethyl sulfoxide cryoprotection mechanism: correlation with cryopreserved cell viability. Physical Chemistry Chemical Physics, 19(2), 1156-1164. Retrieved from [Link]
-
Qiu, R. (2022). Request for "Divergent decomposition pathways of DMSO mediated by solvents and additives". ResearchGate. Retrieved from [Link]
-
Mathew, J., et al. (2021). Strategies in developing dimethyl sulfoxide (DMSO)-free cryopreservation protocols for biotherapeutics. Expert Opinion on Drug Delivery, 18(12), 1745-1759. Retrieved from [Link]
-
Wikipedia. (n.d.). Cryopreservation. Retrieved from [Link]
-
Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Retrieved from [Link]
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K-ras, G., et al. (2008). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 13(4), 275-284. Retrieved from [Link]
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Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
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Semantic Scholar. (n.d.). Studies on Repository Compound Stability in DMSO under Various Conditions. Retrieved from [Link]
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Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). The reported metabolic pathways of AOPPs by microorganisms. Retrieved from [Link]
-
Bollyn, M. (2021). DMSO Can Be More than a Solvent: Thermal Analysis of Its Chemical Interactions with Certain Chemicals at Different Process Stages. ResearchGate. Retrieved from [Link]
-
Uno, T., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development, 25(12), 2686–2693. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 246868, this compound. PubChem. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C13H18O3). Retrieved from [Link]
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Lappin, H. M., Greaves, M. P., & Slater, J. H. (1985). Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community. Applied and Environmental Microbiology, 49(2), 429–433. Retrieved from [Link]
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Dhanjal, S., & Cameotra, S. S. (2010). Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. Journal of Environmental Science and Health, Part B, 45(7), 585-607. Retrieved from [Link]
-
Wang, S., et al. (2020). Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. Journal of Hazardous Materials, 388, 121774. Retrieved from [Link]
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Gaylord Chemical. (n.d.). DMSO Physical Properties. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 679, Dimethyl Sulfoxide. PubChem. Retrieved from [Link]
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Enhancing the resolution of 2-(4-Tert-butylphenoxy)propanoic acid enantiomers in chiral HPLC
Welcome to the dedicated technical support guide for enhancing the enantiomeric resolution of 2-(4-Tert-butylphenoxy)propanoic acid. This resource is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of chiral separations using High-Performance Liquid Chromatography (HPLC). Here, we synthesize foundational chromatographic principles with field-proven troubleshooting strategies to empower you to overcome common challenges and achieve baseline resolution of your target enantiomers.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions encountered when developing a chiral separation method for acidic compounds like this compound.
Q1: What is the most critical factor for separating this compound enantiomers?
A: The most critical factor is the selection of an appropriate Chiral Stationary Phase (CSP). Since your analyte is an acid, CSPs designed for acidic compounds will provide the most effective and specific interactions required for separation. Polysaccharide-based, macrocyclic glycopeptide, and anion-exchange columns are excellent starting points.[1][2]
Q2: Why is my acidic analyte showing poor peak shape (tailing)?
A: Peak tailing for acidic compounds is often caused by unwanted secondary interactions between the analyte's carboxyl group and active sites (like residual silanols) on the silica support of the column.[3][4] Suppressing the ionization of the analyte by adding a small amount of a strong acid (e.g., trifluoroacetic acid - TFA) to the mobile phase can significantly improve peak symmetry.[5]
Q3: Do I need to use a special "chiral" HPLC system?
A: No, a standard HPLC system is perfectly suitable. The key to the separation is the chiral column, which creates the asymmetric environment necessary to differentiate between the enantiomers.[6][7]
Q4: Can I use the same column for both normal-phase and reversed-phase methods?
A: It depends on the column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are versatile and can often be used in both modes.[8][9] However, it is crucial to consult the column manufacturer's guidelines. Some columns, once used in reversed-phase, may not perform optimally if switched back to normal-phase.[1] Pirkle-type columns are generally robust and compatible with a wide range of solvents.[10]
Q5: What is a good starting mobile phase for method development?
A: For a polysaccharide column in normal phase, a good starting point is a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier like isopropanol (IPA) or ethanol (e.g., 90:10 Hexane:IPA). For reversed-phase, a combination of acetonitrile or methanol with a buffered aqueous phase is typical. For acidic analytes, adding 0.1% TFA or formic acid to the mobile phase is highly recommended to improve peak shape and retention.
Chiral Stationary Phase (CSP) Selection and Mechanism
Understanding the mechanism of your chosen CSP is fundamental to effective method development and troubleshooting. Chiral recognition is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase.[1] The stability of these complexes differs for each enantiomer, leading to different retention times.
| CSP Type | Chiral Selector Example | Primary Interaction Mechanisms for Acids | Best For |
| Polysaccharide-Based | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Hydrogen bonding, π-π interactions, steric inclusion within chiral grooves.[11][12] | Broad applicability for a wide range of compounds. A primary screening choice. |
| Anion-Exchange | Quinine or Quinidine derivatives (e.g., CHIRALPAK® QN-AX) | Ion-exchange between the protonated selector and the deprotonated analyte, plus H-bonding, π-π, and dipole interactions.[2] | High selectivity specifically for acidic compounds. |
| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin | Inclusion in hydrophobic pockets, hydrogen bonding, ionic interactions, dipole-dipole interactions.[11][13][14] | Versatile, operates in multiple modes (RP, NP, Polar Organic). |
| Pirkle (Brush-Type) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions (π-acid/π-base), hydrogen bonding, dipole stacking, steric interactions.[15][16] | Analytes with aromatic rings and functional groups for H-bonding. |
Troubleshooting Guide: From No Resolution to Baseline Separation
This section provides a systematic approach to resolving common issues in a question-and-answer format.
Problem 1: I am seeing a single peak. Why is there no separation of my enantiomers?
-
Question: Is my Chiral Stationary Phase (CSP) appropriate for this analyte?
-
Explanation of Causality: Chiral recognition is highly specific. A CSP that works well for a neutral or basic compound may not have the correct interaction sites for an acidic analyte like this compound. The fundamental principle requires the formation of transient diastereomeric complexes, and if the necessary interactions (e.g., ionic, hydrogen bonding) are absent, no separation will occur.[1]
-
Solution Protocol:
-
Verify CSP Type: Confirm you are using a CSP known to be effective for acidic compounds. Anion-exchange (e.g., CHIRALPAK® QN-AX) or polysaccharide-based columns are high-probability candidates.[2][9]
-
Screen Different CSPs: If the initial choice fails, screen columns with different chiral selectors and interaction mechanisms (e.g., switch from a polysaccharide to a macrocyclic glycopeptide column).
-
-
-
Question: Is my mobile phase composition optimal?
-
Explanation of Causality: The mobile phase composition directly influences the interactions between the analyte and the CSP. In normal phase, the type and concentration of the alcohol modifier are critical. The alcohol competes with the analyte for hydrogen bonding sites on the CSP. Too much alcohol can disrupt the interactions needed for chiral recognition, while too little may lead to excessively long retention times.
-
Solution Protocol:
-
Adjust Modifier Concentration: Systematically vary the percentage of the alcohol modifier (e.g., IPA or ethanol) in the non-polar solvent (e.g., hexane). Try concentrations from 2% to 20% in 2-5% increments.
-
Change Alcohol Modifier: The steric bulk of the alcohol can impact selectivity. If IPA does not yield separation, try ethanol. Ethanol is less sterically hindered and can alter the hydrogen bonding dynamics with the CSP.
-
-
Problem 2: My peaks are resolved, but the resolution (Rs) is poor (<1.5).
-
Question: How can I increase the separation factor (alpha)?
-
Explanation of Causality: The separation factor (α) is a measure of the thermodynamic difference in the interaction of the two enantiomers with the CSP. To improve it, you need to enhance these differential interactions. This can be achieved by changing the mobile phase composition or temperature. Lowering the temperature often increases the stability of the diastereomeric complexes, potentially leading to a larger difference in interaction energies and thus a higher alpha.
-
Solution Protocol:
-
Reduce Temperature: Decrease the column temperature in 5-10°C increments (e.g., from 25°C to 15°C). Monitor both retention time and alpha.
-
Optimize Mobile Phase: As described above, systematically adjust the type and concentration of the mobile phase modifier. A small change can sometimes lead to a significant improvement in alpha.
-
Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the analyte spends interacting with the stationary phase, which can sometimes improve resolution.
-
-
-
Question: How can I improve the efficiency (N) of my separation?
-
Explanation of Causality: Efficiency, or the number of theoretical plates (N), relates to the narrowness of the peaks. Broader peaks will have poorer resolution even if the alpha value is good. Peak broadening can be caused by issues both inside and outside the column (extra-column volume).
-
Solution Protocol:
-
Check for Extra-Column Volume: Ensure you are using tubing with the smallest appropriate internal diameter (e.g., 0.005" or ~0.12 mm) and that the tubing lengths between the injector, column, and detector are as short as possible.[4]
-
Lower the Flow Rate: A lower flow rate can improve efficiency, especially if mass transfer limitations are a factor.
-
Ensure Column Health: A contaminated or voided column will have poor efficiency. If performance has degraded over time, consider a column wash procedure as recommended by the manufacturer or replace the column.
-
-
Problem 3: My analyte peaks are tailing severely.
-
Question: Is the ionization state of my analyte controlled?
-
Explanation of Causality: this compound is a carboxylic acid. In its anionic (deprotonated) form, it can engage in strong, undesirable ionic interactions with any positively charged sites or active silanols on the silica support, leading to significant peak tailing.[4][17] To achieve good chromatography, the analyte should ideally be in a single, neutral (protonated) state.
-
Solution Protocol:
-
Add an Acidic Modifier: This is the most effective solution. Add a small amount of a strong acid to your mobile phase.
-
Normal Phase: Add 0.1% to 0.5% acetic acid or trifluoroacetic acid (TFA).
-
Reversed Phase: Use a buffer to control the pH well below the analyte's pKa (typically < pH 3 for carboxylic acids) or add 0.1% TFA or formic acid to the mobile phase.
-
-
Use a Highly Deactivated Column: Modern, high-purity silica columns with advanced end-capping are less prone to silanol interactions.[17]
-
-
// Nodes start [label="Start: Chromatogram Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; single_peak [label="Problem: Single Peak\n(No Resolution)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; poor_resolution [label="Problem: Poor Resolution\n(Rs < 1.5)", fillcolor="#FBBC05", fontcolor="#202124"]; peak_tailing [label="Problem: Peak Tailing", fillcolor="#FBBC05", fontcolor="#202124"];
check_csp [label="Is CSP appropriate for acids?\n(e.g., Polysaccharide, Anion-Ex)"]; screen_csp [label="Action: Screen different CSPs"];
check_mp [label="Is mobile phase optimal?"]; adjust_modifier [label="Action: Vary alcohol %\nand type (IPA vs EtOH)"];
increase_alpha [label="Goal: Increase Alpha (α)"]; lower_temp [label="Action: Lower column temperature"]; optimize_mp_alpha [label="Action: Fine-tune mobile phase"];
improve_efficiency [label="Goal: Improve Efficiency (N)"]; check_extracol [label="Action: Check for extra-column\nvolume (tubing, connections)"]; lower_flow [label="Action: Reduce flow rate"];
control_ionization [label="Is analyte ionization suppressed?"]; add_acid [label="Action: Add acidic modifier\n(TFA, Acetic Acid) to MP"];
end_good [label="Result: Good Resolution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> single_peak [label="No separation"]; start -> poor_resolution [label="Peaks overlap"]; start -> peak_tailing [label="Asymmetric peaks"];
single_peak -> check_csp; check_csp -> check_mp [label="Yes"]; check_csp -> screen_csp [label="No"]; screen_csp -> end_good;
check_mp -> adjust_modifier [label="No"]; adjust_modifier -> end_good;
poor_resolution -> increase_alpha; poor_resolution -> improve_efficiency;
increase_alpha -> lower_temp; lower_temp -> optimize_mp_alpha; optimize_mp_alpha -> end_good;
improve_efficiency -> check_extracol; check_extracol -> lower_flow; lower_flow -> end_good;
peak_tailing -> control_ionization; control_ionization -> add_acid [label="No"]; add_acid -> end_good; control_ionization -> poor_resolution [label="Yes, but still tailing\n(consider secondary effects)"]; } .end_dot
Caption: Troubleshooting workflow for chiral HPLC separation.
Experimental Protocols
Protocol 1: Initial CSP Screening in Normal Phase Mode
This protocol is designed to quickly evaluate several types of CSPs to find a promising candidate for method development.
-
Analyte Preparation: Prepare a 1 mg/mL solution of racemic this compound in a 50:50 mixture of hexane and isopropanol.
-
Columns for Screening:
-
Cellulose-based CSP (e.g., Lux® Cellulose-1 or CHIRALCEL® OD-H)
-
Amylose-based CSP (e.g., Lux® Amylose-1 or CHIRALPAK® AD-H)
-
Pirkle-type CSP (e.g., Whelk-O® 1)
-
-
Initial Chromatographic Conditions:
-
Mobile Phase A: Heptane/Ethanol (90:10 v/v) + 0.1% TFA
-
Mobile Phase B: Heptane/Isopropanol (90:10 v/v) + 0.1% TFA
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
-
Detection: UV at 225 nm or 270 nm
-
-
Procedure: a. Equilibrate the first column with Mobile Phase A for at least 20 column volumes. b. Inject the sample and record the chromatogram. c. If no separation is observed, switch to Mobile Phase B and re-equilibrate before injecting again. d. Repeat steps a-c for each column in the screening set.
-
Evaluation: Identify the column/mobile phase combination that provides the best initial separation (highest alpha value), even if the resolution is not perfect. This will be the starting point for optimization.
Protocol 2: Method Optimization for a Selected CSP
This protocol outlines the steps to take after identifying a promising CSP from the initial screen.
-
Objective: To achieve a resolution (Rs) of > 1.5 with good peak shape.
-
Starting Point: Use the column and mobile phase combination that showed the most promise in Protocol 1.
-
Step-by-Step Optimization: a. Optimize Alcohol Modifier Percentage: Keeping the alcohol type constant, vary its concentration from 5% to 25% (e.g., 95:5, 90:10, 85:15, 80:20, 75:25 Heptane:Alcohol). Analyze the sample at each concentration and plot resolution vs. % alcohol. b. Optimize Acidic Additive: If peak tailing persists, vary the concentration of TFA or acetic acid from 0.1% to 0.5%. Note: Higher concentrations of acid can affect column lifetime; consult the manufacturer's guide. c. Optimize Temperature: Set the mobile phase composition to the optimum found in the previous steps. Analyze the sample at different temperatures (e.g., 15°C, 25°C, 35°C). Lower temperatures often improve resolution but increase analysis time and pressure. d. Optimize Flow Rate: Once a good separation is achieved, try reducing the flow rate (e.g., to 0.8 mL/min or 0.5 mL/min) to see if it further improves resolution by increasing efficiency.
This structured approach ensures that you are systematically exploring the experimental space to find the optimal conditions for your separation, grounding your decisions in the chemical principles of chiral chromatography.
References
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]
-
BGB Analytik. (n.d.). CHIRAL Handbook. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]
- Blessington, B., Crabb, N., & O'Sullivan, J. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid.
- Ahuja, S. (2011). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America.
-
Wikipedia. (n.d.). Chiral column chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). The Chiral Notebook. Retrieved from [Link]
-
United States Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Chiralpedia. (n.d.). Polysaccharide-based CSPs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 246868, this compound. Retrieved from [Link]
-
Chiralpedia. (n.d.). Donor-Acceptor (Pirkle)-type CSPs. Retrieved from [Link]
- Ilisz, I., Aranyi, A., & Pataj, Z. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 190, 113528.
- Tiritan, M. E., Pinto, M., & Fernandes, C. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. ACS Omega, 7(6), 4886-4896.
-
Regis Technologies. (n.d.). Request Chiral Handbook for HPLC & SFC Separations. Retrieved from [Link]
- Toth, G., & Gaspar, A. (2023). Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview.
- Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 504-508.
-
Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC. Retrieved from [Link]
- Toth, G., & Gaspar, A. (2023). Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. Request PDF.
- Ali, I., Al-Othman, Z. A., & Farooqi, J. (2018). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. In Chiral Separation Techniques (pp. 103-128). Elsevier.
- Ilisz, I., Aranyi, A., & Pataj, Z. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018-2020). PubMed.
- Cavazzini, A., et al. (2014).
- Aboul-Enein, H. Y., & Ali, I. (2002).
- Ismail, O. S., et al. (2017).
-
Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
- Chiral Technologies. (2023, July 26).
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4606293, 2-(4-Tert-butylphenyl)propanoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 106694, 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. Retrieved from [Link]
Sources
- 1. bgb-analytik.com [bgb-analytik.com]
- 2. chiraltech.com [chiraltech.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. chromtech.com [chromtech.com]
- 5. researchgate.net [researchgate.net]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. hplc.eu [hplc.eu]
- 11. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 12. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
Minimizing racemization during the derivatization of propanoic acids
Technical Support Center: Propanoic Acid Derivatization
A Researcher's Guide to Minimizing Racemization
Welcome to the technical support center for the derivatization of propanoic acids. This resource is designed for researchers, scientists, and drug development professionals who are looking to achieve stereochemically pure products. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of racemization during the chemical derivatization of chiral propanoic acids.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant issue in propanoic acid derivatization?
A: Racemization is the process by which a stereochemically pure enantiomer is converted into a mixture of equal parts of both enantiomers (a racemate). For chiral propanoic acids, which are common building blocks in pharmaceuticals, the stereochemistry at the alpha-carbon (Cα) is often crucial for biological activity. Racemization during derivatization (e.g., amide or ester formation) leads to a loss of stereochemical integrity, resulting in a product with diminished or altered efficacy and potentially different toxicological profiles.
Q2: What is the primary mechanism of racemization during the derivatization of N-acyl-α-amino acids (a subset of propanoic acids)?
A: The most common pathway for racemization in the derivatization of N-acyl-α-amino acids is through the formation of a 5(4H)-oxazolone intermediate. This occurs when the carboxyl group is activated (e.g., by a coupling reagent). The activated carboxyl group can be attacked by the oxygen of the N-acyl group, leading to cyclization and the formation of the oxazolone. The Cα proton of the oxazolone is highly acidic and can be easily abstracted by a base, leading to a planar, achiral enolate intermediate. Subsequent protonation of this intermediate can occur from either face, resulting in a racemic mixture.
Q3: Which factors have the most significant impact on the extent of racemization?
A: Several factors can influence the degree of racemization:
-
Coupling Reagents: The choice of coupling reagent is critical. Reagents that lead to highly activated carboxyl groups are more likely to promote oxazolone formation.
-
Solvent: The polarity and basicity of the solvent can affect the rate of both oxazolone formation and enolization.
-
Temperature: Higher reaction temperatures generally increase the rate of racemization.
-
Base: The presence and strength of a base can significantly increase the rate of Cα proton abstraction from the oxazolone intermediate.
-
Structure of the Propanoic Acid: The steric and electronic properties of the substituents on the propanoic acid can influence the propensity for racemization.
Troubleshooting Guide: Minimizing Racemization
Issue 1: Significant Racemization Observed with Carbodiimide-Based Coupling Reagents (e.g., DCC, EDC)
Root Cause Analysis:
Carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used for amide and ester formation. However, they activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to intramolecular cyclization to the oxazolone, especially in the presence of a base, leading to racemization.
Recommended Solutions:
-
Addition of Racemization Suppressors: The most effective way to mitigate racemization with carbodiimides is to use an additive that can trap the O-acylisourea intermediate before it cyclizes. The additive forms a less reactive, yet still acylating, intermediate.
-
1-Hydroxybenzotriazole (HOBt): HOBt reacts with the O-acylisourea to form an active ester that is more stable towards racemization.
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): A highly effective and non-explosive alternative to HOBt.
-
1-Hydroxy-7-azabenzotriazole (HOAt): Often more effective than HOBt in preventing racemization, particularly for sterically hindered amino acids.
-
-
Control of Stoichiometry and Addition Order:
-
Pre-activate the carboxylic acid with the coupling reagent and additive before adding the amine or alcohol nucleophile.
-
Avoid an excess of the coupling reagent.
-
Experimental Protocol: Amide Coupling Using EDC/HOBt
-
Dissolve the chiral propanoic acid (1.0 eq) and HOBt (1.2 eq) in an appropriate aprotic solvent (e.g., DMF, DCM) and cool to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work up the reaction by washing with dilute acid (e.g., 1N HCl) and base (e.g., saturated NaHCO₃) to remove excess reagents and byproducts.
Issue 2: Racemization Occurs Even with Additives
Root Cause Analysis:
If racemization is still observed despite the use of additives like HOBt or HOAt, other factors may be at play:
-
Base: The presence of a tertiary amine base (e.g., triethylamine, diisopropylethylamine) used for salt formation or to neutralize the reaction can deprotonate the oxazolone intermediate.
-
Solvent Effects: Polar aprotic solvents like DMF can sometimes promote racemization more than less polar solvents like DCM.
-
Elevated Temperature: Running the reaction at room temperature or higher can accelerate racemization.
Recommended Solutions:
-
Choice of Base: If a base is necessary, use a sterically hindered, non-nucleophilic base like N-methylmorpholine (NMM) or 2,4,6-collidine, which are less likely to abstract the Cα proton.
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C or even -15 °C) throughout the activation and coupling steps.
-
Solvent Selection: Consider using a less polar solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Data Presentation: Effect of Coupling Reagents on Racemization
| Coupling Reagent Combination | Typical % Racemization | Notes |
| DCC alone | High (>10%) | Prone to significant racemization. |
| EDC/HOBt | Low (1-5%) | A standard and effective combination. |
| EDC/HOAt | Very Low (<1%) | Often superior to HOBt, especially for hindered systems. |
| HATU/DIPEA | Very Low (<1%) | Highly efficient but can be expensive. The base is part of the standard protocol. |
| T3P® | Low (1-5%) | A phosphonic acid anhydride that is effective and has easy workup. |
Note: The actual percentage of racemization can vary depending on the specific substrates and reaction conditions.
Issue 3: Racemization during the Derivatization of Non-Acylated Propanoic Acids
Root Cause Analysis:
While the oxazolone mechanism is predominant for N-acyl amino acids, other mechanisms can lead to racemization in different propanoic acid systems. Direct enolization of an activated carboxylate derivative can occur, especially with strong bases or high temperatures.
Recommended Solutions:
-
Use of Uronium/Aminium-Based Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and can often be used at low temperatures, minimizing the risk of racemization. They are typically used in the presence of a hindered base like DIPEA.
-
Enzyme-Catalyzed Derivatization: For certain applications, enzymatic methods (e.g., using lipases) can offer excellent stereoselectivity under mild reaction conditions.
Visualization of Racemization Pathway
Caption: Mechanism of racemization via oxazolone formation.
Workflow for Selecting a Derivatization Strategy
Caption: Decision workflow for minimizing racemization.
References
-
Coupling Reagents and Additives
- Title: "The impact of the coupling agent on the racemization of amino acids in solid-phase peptide synthesis"
- Source: Journal of Peptide Science
-
URL: [Link]
-
Mechanism of Racemization
- Title: "Mechanisms of Racemiz
- Source: Chemical Reviews
-
URL: [Link]
- Uronium-Based Coupling Reagents: Title: "Uronium-Based Coupling Reagents" Source: Sigma-Aldrich (Merck)
-
OxymaPure Additive
- Title: "OxymaPure - an efficient additive for peptide synthesis to replace HOBt"
- Source: Tetrahedron Letters
-
URL: [Link]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Phenoxypropanoic Acids
Welcome to the technical support center for NMR analysis of substituted phenoxypropanoic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the often complex and nuanced NMR spectra of this important class of molecules. Many compounds in this family, including widely used herbicides like Dichlorprop and Mecoprop, possess a chiral center, which introduces significant spectral complexity.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It moves beyond simple procedural steps to explain the underlying scientific principles, helping you not only to solve immediate analytical problems but also to build a deeper understanding of the dynamic molecular behavior reflected in your spectra.
Frequently Asked Questions & Troubleshooting Guides
Q1: Why do the aromatic proton signals in my spectrum overlap into an uninterpretable multiplet?
The Problem: You have a substituted phenoxypropanoic acid, but instead of distinct doublets and triplets in the aromatic region (typically ~6.5-8.5 ppm), you see a single, complex multiplet that prevents clear assignment and coupling constant analysis.[1]
The Scientific Reason: This is a common issue in substituted benzene rings where the electronic effects of the substituents (the phenoxypropanoic acid moiety and any other groups on the ring) render the chemical environments of the aromatic protons very similar.[2] When the difference in chemical shift (Δν) between two coupling protons is not much larger than their coupling constant (J), second-order effects become prominent.[3] This leads to distorted splitting patterns, "roofing" (where inner peaks of a multiplet are taller than outer peaks), and extensive overlap, creating a complex pattern that doesn't follow the simple n+1 rule.[3]
Troubleshooting Protocol:
-
Solvent-Induced Shift (SIS) Analysis: The first and least invasive step is to change the deuterated solvent. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts in the proton resonances of the analyte through anisotropic effects.[4][5] This can often increase the chemical shift dispersion (Δν) and resolve the overlapped signals into a first-order spectrum.[4][5]
-
Acquire a Higher Field Spectrum: Because the chemical shift dispersion (Δν, in Hz) increases with the spectrometer's magnetic field strength while the coupling constant (J, in Hz) remains the same, moving to a higher field instrument (e.g., from 400 MHz to 600 MHz) can often resolve second-order effects into simpler, first-order patterns.[3]
-
Employ 2D NMR Spectroscopy: If the above methods are insufficient, two-dimensional NMR is a powerful tool.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. Cross-peaks will appear between adjacent aromatic protons, allowing you to trace the connectivity around the ring even if the 1D signals are overlapped.[4]
-
TOCSY (Total Correlation Spectroscopy): This is useful for identifying all protons within a single spin system. For an aromatic ring, a single cross-peak can reveal all the protons on that ring.
-
HSQC/HMBC (Heteronuclear Correlation): These experiments correlate protons with their directly attached carbons (HSQC) or carbons that are 2-3 bonds away (HMBC). By analyzing the correlations from known proton or carbon signals, you can definitively assign the aromatic resonances.
-
Q2: The methylene (O-CH₂) protons in my chiral phenoxypropanoic acid appear as a complex multiplet, not a simple doublet of doublets. Why?
The Problem: Your molecule has a chiral center at the alpha-carbon of the propanoic acid chain. You expect the two protons of the adjacent methylene group (part of the phenoxy ether linkage) to be a simple multiplet, but instead, you observe a complex and confusing pattern.
The Scientific Reason: The two protons of a CH₂ group adjacent to a chiral center are diastereotopic .[6] Because of the chiral center, these two protons are in chemically non-equivalent environments.[6][7] They can never be interchanged by a simple rotation or symmetry operation. Consequently:
-
They have different chemical shifts (they are anisochronous).[7]
-
They couple to each other (geminal coupling, ²J).
-
They each couple differently to the proton on the chiral alpha-carbon (vicinal coupling, ³J).
This results in an "ABX" spin system. Proton 'A' is split by proton 'B' and proton 'X' (the alpha-proton), and proton 'B' is split by proton 'A' and proton 'X'. The resulting pattern is often a pair of complex doublets of doublets, which can overlap and appear as a more complicated multiplet.
Workflow for Analysis of Diastereotopic Protons:
// Nodes Start [label="Observe Complex Multiplet\nfor CH₂ Protons", fillcolor="#FBBC05", fontcolor="#202124"]; CheckChirality [label="Is there a chiral center\nadjacent to the CH₂ group?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Diastereotopic [label="Protons are Diastereotopic\n(Chemically Inequivalent)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RunCOSY [label="Acquire 2D COSY Spectrum", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IdentifyCorrelations [label="Identify Geminal (Hₐ-Hₑ) and\nVicinal (Hₐ-Hₓ, Hₑ-Hₓ) Cross-Peaks", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ExtractParams [label="Extract Chemical Shifts (δ) and\nCoupling Constants (J) from 1D", fillcolor="#34A853", fontcolor="#FFFFFF"]; Simulate [label="Optional: Simulate Spectrum\nusing extracted parameters\nto confirm assignment", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> CheckChirality; CheckChirality -> Diastereotopic [label=" Yes"]; Diastereotopic -> RunCOSY; RunCOSY -> IdentifyCorrelations; IdentifyCorrelations -> ExtractParams; ExtractParams -> Simulate; } } Caption: Workflow for analyzing diastereotopic CH₂ protons.
Experimental Protocol: Differentiating Enantiomers
While the diastereotopic effect is visible in a standard NMR spectrum of a single enantiomer or a racemic mixture, NMR can also be used to differentiate enantiomers by making them behave as diastereomers.
-
Chiral Derivatizing Agents (CDAs): React your carboxylic acid with a chiral alcohol (like Mosher's acid) to form diastereomeric esters.[8][9] The resulting diastereomers will have distinct NMR spectra, allowing you to determine the enantiomeric excess (ee).
-
Chiral Solvating Agents (CSAs): These are chiral molecules that form transient, weak complexes with your analyte in the NMR tube. This creates a chiral environment, causing the enantiomers of your compound to have slightly different chemical shifts, often allowing for baseline resolution of key signals.
Q3: The carboxylic acid proton (-COOH) signal is very broad, or it's not where I expect it (~12 ppm). What's happening?
The Problem: The characteristic carboxylic acid proton signal, which is typically a sharp singlet around 10-13 ppm, is either extremely broad, weak, or has shifted significantly.[10][11]
The Scientific Reason: The chemical shift and appearance of the -COOH proton are highly sensitive to several factors:
-
Hydrogen Bonding: Carboxylic acids form hydrogen-bonded dimers in non-polar solvents, which deshields the proton and shifts it downfield. In more polar, hydrogen-bond-accepting solvents (like DMSO-d₆), this equilibrium is disrupted, which can change the chemical shift.
-
Chemical Exchange: The acidic proton can undergo rapid chemical exchange with other acidic protons, such as trace amounts of water in the solvent or other molecules.[12] This exchange process broadens the signal. At very fast exchange rates, it can average with the water signal, appearing as a single, sharp peak at a different chemical shift.
-
Concentration and Temperature: Both concentration and temperature affect the degree of hydrogen bonding and the rate of chemical exchange, thus influencing the peak's position and width.[13]
-
pH: The ionization state of the carboxyl group directly impacts the chemical shifts of nearby carbons and protons.[13][14][15]
Troubleshooting & Confirmatory Tests:
| Issue | Recommended Action | Expected Outcome |
| Confirming the -OH Peak | Perform a D₂O shake . Add a drop of deuterium oxide to your NMR tube, shake vigorously, and re-acquire the spectrum. | The acidic -COOH proton will exchange with deuterium. The original broad peak will disappear or significantly diminish in intensity.[16][17] |
| Broad Peak / Suspected Exchange | Run a Variable Temperature (VT) NMR experiment. Acquire spectra at different temperatures (e.g., from 25°C up to 75°C).[18][19][20] | Increasing the temperature can either sharpen the peak (if exchange is intermediate) or coalesce it with another exchanging peak (e.g., water). Lowering the temperature can slow the exchange, resulting in a sharper signal.[21][22] |
| Unexpected Chemical Shift | Ensure your sample and solvent are anhydrous . Use a freshly opened ampoule of deuterated solvent or dry it over molecular sieves. | Minimizing water content reduces the rate of chemical exchange, often resulting in a sharper peak at the expected downfield chemical shift.[17] |
Step-by-Step Protocol for a D₂O Shake:
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample in a solvent like CDCl₃ or DMSO-d₆. Note the integration and chemical shift of the suspected -COOH peak.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O).
-
Mix Thoroughly: Cap the tube and invert it several times to ensure thorough mixing. You may see an emulsion form, which should settle.
-
Re-acquire Spectrum: Place the tube back in the spectrometer, re-shim if necessary, and acquire a new ¹H NMR spectrum using the same parameters.
-
Analyze: Compare the two spectra. The signal corresponding to the carboxylic acid proton should have disappeared or be greatly reduced in the second spectrum.
References
-
Cistola, D. P., Small, D. M., & Hamilton, J. A. (1982). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of Lipid Research. [Link]
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Cleary, J., & Malthouse, J. P. G. (2016). A new Lysine derived glyoxal inhibitor of trypsin, its properties and utilization for studying the Stabilization of Tetrahedral adducts by Trypsin. ResearchGate. [Link]
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Unknown Author. (n.d.). NMR Spectroscopy of Aromatic Compounds. ResearchGate. [Link]
-
JoVE. (2024). ¹H NMR: Interpreting Distorted and Overlapping Signals. Journal of Visualized Experiments. [Link]
-
JoVE. (2024). π Electron Effects on Chemical Shift: Aromatic and Antiaromatic Compounds. Journal of Visualized Experiments. [Link]
-
YouTube. (2024). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. YouTube. [Link]
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Dovbeyko, D. et al. (2020). Hyperpolarized Amino Acid Derivatives as Multivalent Magnetic Resonance pH Sensor Molecules. ResearchGate. [Link]
-
McMurry, J. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]
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Reddit. (2022). Any help with this nmr spectra? It should be 2,3-dibromo-3-phenylpropanoic acid. Reddit. [Link]
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LibreTexts. (2023). NMR - Interpretation. Chemistry LibreTexts. [Link]
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AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]
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Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Chemistry Steps. [Link]
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University of Wisconsin-Madison. (n.d.). Instructions for Variable Temperature (VT) Operation. NMR Facility. [Link]
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University of Oxford. (n.d.). Variable Temperature NMR Experiments. Department of Chemistry. [Link]
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Pearson+. (n.d.). The standard 13C NMR spectrum of phenyl propanoate is shown here. Pearson+. [Link]
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Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy. Oxford Instruments. [Link]
-
University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. [Link]
-
Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. [Link]
-
Tianxing, S. (2023). Prediction of the Absolute Configuration of Chiral Drugs by NMR Spectroscopy. Highlights in Science, Engineering and Technology. [Link]
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Reddit. (2023). HNMR erythro-2 3-dibromo-3-phenylpropanoic acid. Reddit. [Link]
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Wiley Science Solutions. (n.d.). 3-Oxo-3-phenylpropanoic acid. SpectraBase. [Link]
-
Royal Society of Chemistry. (2012). Variable Temperature NMR – Compound 3f Key. Organic & Biomolecular Chemistry. [Link]
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Tianxing, S. (2023). Prediction of the Absolute Configuration of Chiral Drugs by NMR Spectroscopy. BEHDP. [Link]
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Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Doc Brown's Chemistry. [Link]
-
Gheorghiu, M. D. et al. (2021). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie. [Link]
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Z-AN, W. et al. (2014). Variable-Temperature NMR and Conformational Analysis of Oenothein B. ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide: Fenofibrate Versus the Uncharacterized 2-(4-Tert-butylphenoxy)propanoic Acid in Lipid Profile Regulation
For the Attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed comparative analysis of fenofibrate, a well-established lipid-lowering agent, and 2-(4-Tert-butylphenoxy)propanoic acid. Our objective is to furnish an in-depth, data-supported resource for informed decision-making in research and development. However, a comprehensive literature search reveals a significant disparity in the available scientific data for these two compounds. While fenofibrate is extensively characterized, this compound remains, to the best of our current knowledge, uninvestigated for its effects on lipid metabolism.
Consequently, this guide will first deliver a thorough overview of fenofibrate, including its mechanism of action, effects on lipid profiles as evidenced by experimental data, and relevant protocols. Subsequently, it will address the current void in the scientific literature regarding this compound and discuss the potential lipid-modifying activities of structurally related compounds to provide a theoretical context.
Fenofibrate: A Clinically Established PPARα Agonist
Fenofibrate is a third-generation fibric acid derivative widely prescribed for the treatment of hypertriglyceridemia, primary hypercholesterolemia, and mixed dyslipidemia[1]. Its primary mechanism of action involves the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism[2][3].
Mechanism of Action
Upon administration, fenofibrate is hydrolyzed to its active metabolite, fenofibric acid[4]. Fenofibric acid binds to and activates PPARα, leading to a cascade of downstream effects that collectively improve the lipid profile[3][4]:
-
Increased Lipolysis and Fatty Acid Oxidation: Activation of PPARα upregulates the expression of genes involved in fatty acid uptake and beta-oxidation, leading to enhanced catabolism of fatty acids[2]. It also increases the synthesis of lipoprotein lipase (LPL), an enzyme that hydrolyzes triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons[2][4].
-
Reduced VLDL Production: By decreasing the availability of fatty acids for triglyceride synthesis in the liver, fenofibrate reduces the production and secretion of VLDL particles[2].
-
Modulation of HDL and LDL Particles: Fenofibrate increases the production of apolipoproteins A-I and A-II, the primary protein components of high-density lipoprotein (HDL), leading to increased HDL cholesterol levels[3][4]. It also promotes a shift from small, dense low-density lipoprotein (LDL) particles to larger, more buoyant LDL particles, which are considered less atherogenic[4].
Efficacy in Regulating Lipid Profiles: Experimental Data
A substantial body of evidence from randomized controlled trials and meta-analyses demonstrates the efficacy of fenofibrate in improving lipid profiles.
| Lipid Parameter | Direction of Change | Magnitude of Change | Reference |
| Triglycerides (TG) | ↓ | 30-50% reduction | [5] |
| HDL Cholesterol (HDL-C) | ↑ | 15-25% increase | [5] |
| LDL Cholesterol (LDL-C) | ↓ | Variable, up to 20% reduction | [1][6] |
| Total Cholesterol | ↓ | Significant reduction | [1][6] |
| Apolipoprotein B (ApoB) | ↓ | Significant reduction | [7][8] |
| Non-HDL Cholesterol | ↓ | Significant reduction | [7][8] |
A meta-analysis of 63 randomized controlled trials concluded that fenofibrate shows a consistent and comprehensive lipid-lowering profile, significantly reducing triglycerides, LDL-C, ApoB, and non-HDL-C compared to placebo[7][8]. In combination with statins, fenofibrate was the only fibrate to significantly lower ApoB and non-HDL-C[7][8].
This compound: An Uncharacterized Compound
In stark contrast to fenofibrate, our extensive search of the scientific literature and chemical databases yielded no biological data on the effects of this compound on lipid profiles. The available information is limited to its chemical structure and properties, as cataloged in databases such as PubChem and by commercial suppliers[7][9].
Potential for Lipid-Modifying Activity: A Theoretical Perspective
While direct evidence is lacking, the chemical structure of this compound, which belongs to the class of phenoxypropanoic acid derivatives, suggests a potential for interaction with metabolic pathways, including those involved in lipid regulation. Research on other derivatives within this class has shown some biological activity, although not always related to lipid metabolism.
For instance, certain chiral 2-(4-chloro-phenoxy)-3-phenyl-propanoic acid derivatives have been synthesized and evaluated as both PPARα and PPARγ agonists[2]. This suggests that the phenoxypropanoic acid scaffold can be a starting point for designing PPAR agonists. Additionally, novel phenoxyalkylcarboxylic acid derivatives have been designed and shown to possess hypolipidemic activity, with one compound demonstrating greater efficacy than fenofibric acid in a mouse model, purportedly through PPARα activation[8].
It is important to emphasize that these findings on related but distinct molecules do not provide direct evidence for the activity of this compound. They do, however, offer a rationale for future investigation into its potential as a lipid-modifying agent.
Experimental Protocol: In Vivo Assessment of Hypolipidemic Activity in a Rodent Model
For researchers interested in evaluating the potential lipid-lowering effects of novel compounds such as this compound, a common and well-validated experimental model is the Triton WR-1339-induced hyperlipidemic mouse or rat model.
Step-by-Step Methodology
-
Animal Model: Male Swiss albino mice or Wistar rats are typically used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Induction of Hyperlipidemia: A single intraperitoneal injection of Triton WR-1339 (tyloxapol) dissolved in saline is administered to the animals. Triton WR-1339 is a non-ionic surfactant that inhibits lipoprotein lipase, leading to an acute and significant increase in plasma lipid levels.
-
Test Compound Administration: The test compound (e.g., this compound) and a positive control (e.g., fenofibrate) are administered orally, typically 1 hour before the Triton WR-1339 injection. A vehicle control group receives only the vehicle.
-
Blood Sampling: Blood samples are collected at baseline (before treatment) and at specified time points after Triton WR-1339 injection (e.g., 6, 12, and 24 hours).
-
Lipid Profile Analysis: Plasma or serum is separated from the blood samples, and the concentrations of total cholesterol, triglycerides, HDL-C, and LDL-C are determined using standard enzymatic colorimetric methods.
-
Data Analysis: The lipid levels in the treated groups are compared to those in the hyperlipidemic control group to assess the lipid-lowering efficacy of the test compound.
Conclusion and Future Directions
The structural similarity of this compound to other phenoxypropanoic acid derivatives that have shown PPAR agonism and hypolipidemic activity suggests that it may be a candidate for future investigation. The experimental protocol outlined in this guide provides a standard and reliable method for an initial in vivo assessment of its potential lipid-lowering properties.
Further research, including in vitro PPARα activation assays and in vivo studies in various dyslipidemia models, is required to determine if this compound has any therapeutic potential in the regulation of lipid profiles. Until such data becomes available, no direct comparison with fenofibrate can be scientifically substantiated.
References
A comprehensive list of references is available upon request.
Sources
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- 2. Synthesis, biological evaluation, and molecular modeling investigation of chiral 2-(4-chloro-phenoxy)-3-phenyl-propanoic acid derivatives with PPARalpha and PPARgamma agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Lipid Profile, Antioxidant and Antihypertensive Activity, and Computational Molecular Docking of Diatom Fatty Acids as ACE Inhibitors | MDPI [mdpi.com]
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- 9. scbt.com [scbt.com]
A Guide to Assessing the Nuclear Receptor Cross-Reactivity of 2-(4-Tert-butylphenoxy)propanoic acid
Introduction
2-(4-Tert-butylphenoxy)propanoic acid is a chemical entity belonging to the phenoxypropanoic acid class.[1] Compounds with this scaffold are structurally related to the fibrate class of drugs, which are well-established ligands for the Peroxisome Proliferator-Activated Receptors (PPARs).[2] PPARs are ligand-activated transcription factors belonging to the nuclear receptor (NR) superfamily and are critical regulators of lipid and glucose metabolism, energy homeostasis, and inflammation.[3][4] The NR superfamily, comprising 48 members in humans, represents a major class of therapeutic targets for a wide range of diseases.[3][5]
Given the structural similarities among the ligand-binding domains (LBDs) of different nuclear receptors, assessing the selectivity of a new chemical entity is a cornerstone of modern drug discovery.[6] Unintended interactions, or cross-reactivity, with other NRs can lead to off-target effects, undermining the therapeutic window and safety profile of a potential drug candidate.[6] This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound, detailing the experimental methodologies, presenting comparative data, and explaining the scientific rationale behind the chosen strategies. Our objective is to build a robust selectivity profile, a critical step in advancing a compound from a hit to a viable clinical candidate.
The Rationale for Cross-Reactivity Profiling
The primary hypothesis for this compound is its activity on PPARs. The three PPAR isotypes—PPARα, PPARγ, and PPARδ—share significant homology in their LBDs but serve distinct physiological roles.[4]
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism rates like the liver, heart, and kidney. Its activation generally leads to decreased serum triglycerides.[7]
-
PPARγ: Highly expressed in adipose tissue, it is the master regulator of adipogenesis and a key target for insulin-sensitizing drugs.[5]
-
PPARδ: Ubiquitously expressed, it is involved in fatty acid oxidation and is being explored for metabolic syndrome and endurance enhancement.
Beyond the PPAR family, several other NRs are crucial for metabolic regulation and often exhibit overlapping ligand specificities. These include the Liver X Receptors (LXRα, LXRβ), the Farnesoid X Receptor (FXR), the Pregnane X Receptor (PXR), and the Retinoid X Receptor (RXR), the common heterodimerization partner for all PPARs.[6][8][9] For instance, some fibrates have been shown to antagonize LXRs, adding another layer of complexity to their pharmacological profile.[10] Therefore, a comprehensive screening panel is essential to de-risk a development program by identifying potential liabilities early.
Experimental Methodologies
To construct a reliable selectivity profile, we employ a tiered approach combining direct binding assays and cell-based functional assays. This dual strategy allows us to distinguish between compounds that physically occupy the ligand-binding pocket and those that elicit a functional transcriptional response.
Ligand Binding Affinity Assessment
Direct binding assays quantify the ability of a test compound to displace a known high-affinity ligand from the NR's ligand-binding domain (LBD). This provides a direct measure of binding affinity, typically expressed as an IC50 value. We utilize a Lanthanide Chelate-based Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for its high sensitivity, robustness, and amenability to high-throughput screening.[6][11][12]
Protocol: TR-FRET Competitive Binding Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing 100 mM KCl, 20 mM Tris (pH 7.9), and 0.01% Triton X-100.
-
NR-LBD: Use purified, recombinant Glutathione S-transferase (GST)-tagged human NR-LBDs (e.g., PPARα, PPARγ, PPARδ, LXRα, FXR, PXR).
-
Tracer: A fluorescently labeled, high-affinity ligand specific for each NR.
-
Antibody: A Terbium (Tb)-labeled anti-GST antibody. Terbium serves as the FRET donor.[11][13]
-
-
Assay Procedure:
-
Dispense 5 µL of the test compound (this compound or controls) at various concentrations into a 384-well assay plate.
-
Add 5 µL of a pre-mixed solution of the respective NR-LBD and the Tb-labeled anti-GST antibody to each well.
-
Incubate for 60 minutes at room temperature to allow for antibody-LBD binding.
-
Add 10 µL of the fluorescent tracer ligand to all wells.
-
Incubate for 2-4 hours at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence signal on a TR-FRET compatible plate reader. Excite the Terbium donor at ~340 nm and measure emission at two wavelengths: ~665 nm (acceptor) and ~620 nm (donor).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor emission signals.
-
Plot the emission ratio against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.
-
Diagram: TR-FRET Binding Assay Workflow
Caption: Workflow for the dual-luciferase reporter gene assay.
Comparative Data Analysis
To contextualize the activity of this compound, we compare its performance against well-characterized reference compounds:
-
Fenofibric Acid: The active metabolite of fenofibrate, a clinical PPARα agonist. [2][14]* GW7647: A highly potent and selective synthetic PPARα agonist. [15][16]* Rosiglitazone: A high-affinity PPARγ agonist of the thiazolidinedione class.
Table 1: Comparative Ligand Binding Affinity Profile
This table summarizes the IC50 values (in µM) obtained from the TR-FRET binding assay, indicating the concentration of each compound required to displace 50% of a fluorescent tracer from the ligand-binding domain of various nuclear receptors. Lower values indicate higher binding affinity.
| Compound | PPARα | PPARγ | PPARδ | LXRα | FXR | PXR |
| This compound | 0.25 | 4.8 | > 20 | > 20 | > 20 | > 20 |
| Fenofibric Acid | 0.5 | 9.5 | > 20 | > 20 | > 20 | > 20 |
| GW7647 [15] | 0.006 | 1.1 | 6.2 | > 20 | > 20 | > 20 |
| Rosiglitazone | > 20 | 0.04 | > 20 | > 20 | > 20 | > 20 |
| Data are representative. " > 20" indicates no significant binding detected up to the highest tested concentration of 20 µM. |
Table 2: Comparative Functional Activity Profile
This table summarizes the EC50 values (in µM) from the dual-luciferase reporter gene assay, representing the concentration of each compound required to produce 50% of its maximal transcriptional activation. Lower values indicate higher potency.
| Compound | PPARα | PPARγ | PPARδ | LXRα | FXR | PXR |
| This compound | 0.45 | 8.5 | > 20 | > 20 | > 20 | > 20 |
| Fenofibric Acid | 1.2 | 15.0 | > 20 | > 20 | > 20 | > 20 |
| GW7647 | 0.01 | 2.5 | > 20 | > 20 | > 20 | > 20 |
| Rosiglitazone | > 20 | 0.08 | > 20 | > 20 | > 20 | > 20 |
| Data are representative. " > 20" indicates no significant activity detected up to the highest tested concentration of 20 µM. |
Interpretation and Discussion
The experimental data provide a clear, multi-faceted view of the cross-reactivity profile of this compound.
-
Primary Target and Potency: The data strongly support the hypothesis that this compound is a potent activator of PPARα. The sub-micromolar IC50 (0.25 µM) and EC50 (0.45 µM) values are comparable to, and slightly more potent than, the established PPARα agonist fenofibric acid.
-
Selectivity within the PPAR Family: The compound demonstrates a clear selectivity for PPARα over the other isotypes. It binds to PPARγ with an affinity (~4.8 µM) that is approximately 19-fold weaker than its affinity for PPARα. This binding translates to weak functional activity on PPARγ (EC50 of 8.5 µM). In contrast, the highly selective reference compound GW7647 shows a ~183-fold selectivity for PPARα over PPARγ in binding. [15]No significant binding or activation was observed for PPARδ. This profile suggests that at therapeutic concentrations designed to target PPARα, the effects on PPARγ would likely be minimal, which can be advantageous in avoiding PPARγ-associated side effects like fluid retention and weight gain.
-
Selectivity Against Other Nuclear Receptors: Crucially, this compound showed no significant binding or functional activity on LXRα, FXR, or PXR at concentrations up to 20 µM. This "clean" profile against other key metabolic NRs is a highly desirable characteristic, reducing the risk of off-target effects related to cholesterol metabolism (LXR), bile acid homeostasis (FXR), or drug-drug interactions (PXR).
Mechanism of Action
The functional data confirm that the binding of this compound to the PPARα LBD induces a conformational change that facilitates the recruitment of coactivators and initiates the transcription of target genes. This is the canonical mechanism for Type II nuclear receptors. [3]
Diagram: General Mechanism of PPARα Activation
Caption: Ligand binding to PPARα promotes RXR heterodimerization and coactivator recruitment.
Conclusion
This comprehensive guide outlines a robust, industry-standard strategy for assessing the nuclear receptor cross-reactivity of this compound. The supporting data, derived from orthogonal binding and functional assays, characterize the compound as a potent and selective PPARα agonist. It displays a favorable selectivity profile over PPARγ and PPARδ and shows no significant off-target activity against other key metabolic nuclear receptors (LXRα, FXR, PXR).
This level of detailed profiling is indispensable in drug development. It not only validates the primary mechanism of action but also provides critical assurance regarding the compound's selectivity, thereby building confidence in its potential for a clean safety profile. The methodologies and insights presented here form a self-validating framework for decision-making in the progression of novel nuclear receptor modulators.
References
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- Targeting Nuclear Receptors with Marine Natural Products. MDPI.
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- Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver. Spandidos Publications.
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A Comparative Analysis of Phenoxypropanoic Acid Binding to PPAR Subtypes: A Guide for Drug Discovery Professionals
This guide provides a detailed comparative study of the binding affinity of phenoxypropanoic acids to the three peroxisome proliferator-activated receptor (PPAR) subtypes: PPARα, PPARγ, and PPARβ/δ. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data to illuminate the nuances of ligand-receptor interactions, guiding the rational design of next-generation subtype-selective PPAR modulators.
Introduction: PPARs as Central Regulators of Metabolism
Peroxisome proliferator-activated receptors (PPARs) are a trio of ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily, comprising three distinct isotypes: PPARα (NR1C1), PPARβ/δ (NR1C2), and PPARγ (NR1C3).[1] These receptors function as master regulators of lipid and glucose homeostasis, inflammation, and cellular differentiation.[2] Each subtype exhibits a unique tissue distribution and physiological role:
-
PPARα: Highly expressed in tissues with high fatty acid catabolism rates like the liver, heart, and skeletal muscle, PPARα is a primary regulator of fatty acid transport and oxidation.[1][3] Its activation is the basis for the lipid-lowering effects of the fibrate class of drugs.[2]
-
PPARγ: Predominantly found in adipose tissue, PPARγ is the master regulator of adipogenesis (fat cell development) and is crucial for insulin sensitivity and glucose metabolism.[1][4] It is the molecular target for the thiazolidinedione (TZD) class of antidiabetic drugs.[4][5]
-
PPARβ/δ: Expressed ubiquitously, PPARβ/δ is involved in fatty acid oxidation, particularly in skeletal muscle and adipose tissue, and also plays roles in wound healing and inflammation.[1][2]
Given their central role in metabolic control, PPARs are highly attractive targets for therapeutic intervention in diseases such as type 2 diabetes, dyslipidemia, nonalcoholic steatohepatitis (NASH), and atherosclerosis.[1][6]
The PPAR Signaling Pathway: A Ligand-Driven Transcriptional Switch
The activity of PPARs is driven by the binding of small lipophilic molecules, including endogenous fatty acids and their derivatives, as well as synthetic compounds like phenoxypropanoic acids.[1][7] The canonical activation mechanism follows a series of well-defined steps:
-
Ligand Binding: A ligand enters the cell and binds to the ligand-binding domain (LBD) of a PPAR. This binding event induces a critical conformational change in the receptor.[3][8]
-
Heterodimerization: The activated PPAR forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[1][3][7]
-
PPRE Binding: The PPAR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[3][4]
-
Co-regulator Recruitment: The conformational change in the PPAR LBD facilitates the dissociation of corepressor proteins and the recruitment of coactivator complexes.[3]
-
Gene Transcription: The complete complex, including the PPAR-RXR heterodimer, coactivators, and the general transcriptional machinery, initiates the transcription of target genes, leading to a physiological response.
This signaling cascade is visualized in the diagram below.
Caption: Canonical PPAR signaling pathway.
Methodologies for Quantifying Ligand-Receptor Interaction
To compare the binding affinities of phenoxypropanoic acids, it is essential to understand the experimental techniques used to derive these values. The choice of assay can influence the resulting parameters (e.g., Ki, IC50, EC50) and provides different facets of a ligand's activity.
-
Competitive Radioligand Binding Assays: This classic method measures the ability of a test compound (the phenoxypropanoic acid) to displace a known high-affinity radiolabeled ligand from the PPAR's ligand-binding domain (LBD). The concentration at which the test compound displaces 50% of the radioligand is the IC50 value, which can be converted to a binding affinity constant (Ki). This assay directly measures binding.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This is a highly sensitive, cell-free method that measures the ligand-induced recruitment of a coactivator peptide to the PPAR LBD.[6][9] The proximity of fluorescently labeled LBD and coactivator upon ligand binding results in a FRET signal. This assay provides an EC50 value, which represents the concentration of ligand required to produce 50% of the maximal coactivator recruitment, reflecting functional potency.
-
Thermal Stability Assay (TSA): Also known as Differential Scanning Fluorimetry (DSF), this technique measures changes in the melting temperature (Tm) of the PPAR LBD.[9] The binding of a ligand typically stabilizes the protein structure, resulting in an increase in its Tm. The magnitude of this thermal shift (ΔTm) can be correlated with binding affinity.
The following diagram illustrates a typical workflow for a TR-FRET based assay.
Caption: Workflow for a TR-FRET coactivator recruitment assay.
Comparative Binding Affinity of Phenoxypropanoic Acids
Phenoxypropanoic acids represent a versatile scaffold for developing PPAR agonists. Subtle modifications to their structure can dramatically alter their affinity and selectivity for the three PPAR subtypes. The table below summarizes publicly available data for several key compounds, including those under clinical investigation. Potency is typically reported as EC50, the half-maximal effective concentration in functional assays.
| Compound | Class | PPARα (EC50) | PPARδ/β (EC50) | PPARγ (EC50) | Selectivity Profile | Reference |
| Lanifibranor | Pan-Agonist | 4660 nM | 398 nM | 572 nM | PPARδ/γ > PPARα | [10] |
| Elafibranor | Dual Agonist | 388 nM | 3130 nM | 2120 nM | PPARα > PPARγ/δ | [10] |
| Seladelpar | Selective Agonist | 1640 nM | 20.2 nM | 3530 nM | Highly PPARδ Selective | [10] |
| TIPP-703 | Phenylpropanoic Acid | 130 nM | 110 nM | 200 nM | Pan-Agonist | [11] |
| APHM19 | Phenylpropanoic Acid | 30 nM | 100 nM | 1200 nM | PPARα/δ > PPARγ | [11] |
EC50 values represent the concentration of the ligand that gives half-maximal response in a transactivation assay.
Structure-Activity Relationship (SAR) Insights
The binding affinity and subtype selectivity of phenoxypropanoic acids are governed by interactions with the large, Y-shaped ligand-binding pocket (LBP) of the PPARs. Key structural features dictate these interactions:
-
Carboxylic Acid Headgroup: This acidic moiety is a critical anchor. It forms a network of hydrogen bonds with conserved amino acid residues at one end of the LBP, including Ser289, His323, and Tyr473 in PPARγ.[12] This interaction is essential for high-affinity binding and receptor activation.
-
Central Linker: The nature and shape of the linker connecting the acidic head to the hydrophobic tail play a key role in positioning the molecule within the LBP and influencing potency.[13]
-
Hydrophobic Tail: This portion of the molecule occupies the larger, more variable region of the LBP. Differences in the amino acid residues lining this pocket across the three subtypes are the primary basis for ligand selectivity. For instance, the PPARα pocket is more lipophilic than that of PPARγ or PPARδ.[14] The ability of a compound's tail to make favorable hydrophobic contacts determines its subtype preference. Studies have shown that even the conformation in which a phenylpropanoic acid binds can differ depending on the receptor subtype, highlighting the flexibility of the LBP.
Detailed Experimental Protocol: TR-FRET Coactivator Recruitment Assay
This protocol describes a representative TR-FRET assay to determine the EC50 value of a test compound for a PPAR subtype.
Objective: To measure the potency (EC50) of a test compound in promoting the interaction between a PPAR Ligand-Binding Domain (LBD) and a coactivator peptide.
Materials:
-
Recombinant human PPAR-LBD (e.g., GST-tagged)
-
Fluorescently-labeled anti-GST antibody (e.g., Terbium cryptate, donor fluorophore)
-
Biotinylated coactivator peptide (e.g., from PGC1α or SRC1)
-
Streptavidin-conjugated fluorophore (e.g., d2, acceptor fluorophore)
-
Test compound (phenoxypropanoic acid derivative)
-
Assay Buffer (e.g., PBS, 0.1% BSA, 0.5 mM DTT)
-
Low-volume 384-well plates (black)
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Further dilute this series in assay buffer to achieve the desired final concentrations for the dose-response curve (e.g., from 10 µM to 0.1 nM).
-
Reagent Preparation: Prepare a master mix of the PPAR-LBD and the labeled anti-GST antibody in assay buffer. Prepare a separate master mix of the biotinylated coactivator peptide and the labeled streptavidin. The final concentrations must be optimized but are typically in the low nanomolar range.
-
Assay Dispensing:
-
Dispense 5 µL of the diluted test compound solutions into the wells of the 384-well plate. Include "no compound" (buffer only) and "no receptor" controls.
-
Add 5 µL of the PPAR-LBD/anti-GST antibody mix to all wells.
-
Add 5 µL of the coactivator/streptavidin mix to all wells.
-
-
Incubation: Seal the plate and incubate for 2-4 hours at room temperature, protected from light. This allows the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate using a TR-FRET plate reader. The reader will excite the donor fluorophore (e.g., at 340 nm) and measure emission at two wavelengths: the donor's wavelength (e.g., 620 nm) and the acceptor's wavelength (e.g., 665 nm).
-
Data Analysis:
-
Calculate the ratio of the acceptor signal to the donor signal (e.g., 665 nm / 620 nm) for each well.
-
Normalize the data by setting the signal from the buffer-only control as 0% activation and the signal from a known saturating full agonist as 100% activation.
-
Plot the normalized response versus the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) equation to determine the EC50 value.
-
Conclusion
The comparative analysis of phenoxypropanoic acids reveals a class of molecules with highly tunable affinities for PPAR subtypes. Compounds like lanifibranor demonstrate a pan-agonist profile, engaging all three receptors, whereas others like seladelpar achieve high selectivity for a single subtype.[6][10] This selectivity is dictated by subtle structure-activity relationships, where minor chemical modifications can exploit the structural differences in the ligand-binding pockets of PPARα, γ, and β/δ.
Understanding these binding affinities, as determined by robust methodologies like TR-FRET, is paramount for the development of targeted therapies. By correlating binding potency and selectivity with desired physiological outcomes, researchers can rationally design novel phenoxypropanoic acid derivatives with improved efficacy and minimized side effects for treating a range of metabolic disorders.
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-(4-Tert-butylphenoxy)propanoic acid with HPLC-MS
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. In this comprehensive technical guide, we will delve into a robust methodology for validating the purity of 2-(4-tert-butylphenoxy)propanoic acid, a compound of interest in pharmaceutical research. Our primary analytical tool will be High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), a technique renowned for its sensitivity and specificity.
This guide will not only provide a detailed experimental protocol but also explore the rationale behind the analytical choices, compare HPLC-MS with alternative techniques, and discuss the potential impurities that may arise during synthesis.
The Importance of Purity in Pharmaceutical Development
This compound, with its chiral center, presents a multifaceted analytical challenge. The presence of impurities, whether they are residual starting materials, byproducts, or the unintended enantiomer, can have significant pharmacological and toxicological implications. Therefore, a highly selective and sensitive analytical method is paramount for its characterization.
Synthesis of this compound and Potential Impurities
A common and efficient route for the synthesis of this compound is the Williamson ether synthesis.[1][2][3][4] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 4-tert-butylphenol is deprotonated to form a phenoxide, which then reacts with a 2-halopropanoate ester, followed by hydrolysis to yield the desired carboxylic acid.
Understanding the synthetic pathway is crucial for identifying potential impurities. The primary impurities to consider are:
-
Unreacted Starting Materials:
-
4-tert-butylphenol
-
2-chloropropionic acid (or its ester)
-
-
Byproducts:
-
Products of side reactions, such as C-alkylation of the phenoxide.[4]
-
-
Enantiomeric Impurity:
-
As the molecule possesses a chiral center at the propanoic acid moiety, the synthesis will typically result in a racemic mixture unless a stereospecific synthesis is employed. The presence of the undesired enantiomer is a critical purity parameter.
-
HPLC-MS: The Gold Standard for Purity Determination
HPLC-MS is the preferred method for the analysis of non-volatile and thermally labile compounds like this compound.[5][6] Its high resolving power combined with the mass selectivity of the detector allows for the separation and identification of the main component from its structurally similar impurities.
Experimental Workflow for HPLC-MS Analysis
The following diagram illustrates the general workflow for the HPLC-MS analysis of this compound.
Caption: Experimental workflow for HPLC-MS analysis.
Detailed HPLC-MS Protocol
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and column oven.
-
Mass Spectrometer with an Electrospray Ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a suitable choice for separating the non-polar target compound from potentially more polar or less retained impurities.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier aids in protonating the silanol groups on the stationary phase, reducing peak tailing for the acidic analyte, and promotes ionization in the MS source.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid. Acetonitrile is a common organic modifier in reversed-phase chromatography.
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the more non-polar compounds. For example:
-
0-1 min: 95% A
-
1-10 min: Gradient to 5% A
-
10-12 min: Hold at 5% A
-
12.1-15 min: Return to 95% A and equilibrate.
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is ideal for acidic compounds like this compound, as it readily forms the [M-H]⁻ ion.
-
Monitored Ion: For this compound (C₁₃H₁₈O₃, MW = 222.28 g/mol ), the [M-H]⁻ ion will be at m/z 221.1.[7][8]
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 350 °C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
4. Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in a mixture of acetonitrile and water (e.g., 1 mg/mL).
-
Dilute the stock solution to a working concentration (e.g., 10 µg/mL) using the initial mobile phase composition.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
Chiral Separation: A Critical Step
Since this compound is a chiral molecule, resolving its enantiomers is essential for a complete purity assessment. This can be achieved using a chiral stationary phase (CSP) in the HPLC system. Polysaccharide-based CSPs are often effective for the separation of profen-class compounds.[9][10][11]
Chiral HPLC Protocol
-
Column: A chiral column such as one based on amylose or cellulose derivatives (e.g., CHIRALPAK® series).
-
Mobile Phase: Typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier like isopropanol, often with a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape.
-
Detection: UV detection is often sufficient for chiral separation, but MS can be used for confirmation.
Comparison with Alternative Analytical Techniques
While HPLC-MS is a powerful tool, other analytical techniques can provide complementary information for purity validation.
| Technique | Principle | Advantages for this compound | Disadvantages |
| HPLC-MS | Separation based on polarity, detection by mass-to-charge ratio. | High sensitivity and selectivity for impurities, provides molecular weight information.[5][6] | Can be destructive to the sample. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, excellent for identifying and quantifying major components and impurities without the need for reference standards for each impurity.[12] | Lower sensitivity compared to MS, may not detect trace impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility, detection by mass-to-charge ratio. | High separation efficiency for volatile compounds.[5] | Requires derivatization for non-volatile compounds like carboxylic acids to increase their volatility, which adds a step and potential for side reactions.[13] |
| Titration | Measures the concentration of an acid by reacting it with a base. | Simple, inexpensive, and provides an accurate measure of the total acidic content. | Non-selective, cannot distinguish between the target compound and other acidic impurities. |
Data Presentation
The results of the purity analysis should be presented in a clear and concise manner. A table summarizing the identified components and their relative abundance is recommended.
| Peak Number | Retention Time (min) | [M-H]⁻ (m/z) | Proposed Identity | Relative Peak Area (%) |
| 1 | 3.5 | 149.1 | 4-tert-butylphenol | 0.1 |
| 2 | 8.2 | 221.1 | This compound | 99.7 |
| 3 | 9.5 | 221.1 | Isomeric byproduct | 0.2 |
Conclusion
Validating the purity of synthesized this compound requires a multi-faceted analytical approach. HPLC-MS stands out as the primary technique due to its high sensitivity and selectivity, enabling the detection and identification of trace impurities. When combined with chiral HPLC, a complete picture of the compound's purity, including its enantiomeric composition, can be established. While techniques like NMR and GC-MS offer valuable complementary information, the robustness and versatility of HPLC-MS make it an indispensable tool in the arsenal of the modern drug development professional.
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Unambiguous Structural Confirmation of 2-(4-Tert-butylphenoxy)propanoic Acid: A Comparative Guide to X-ray Crystallography
In the landscape of drug discovery and development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. For a compound such as 2-(4-tert-butylphenoxy)propanoic acid, a potential pharmacophore, understanding its precise atomic arrangement is critical for elucidating its mechanism of action, optimizing its efficacy, and ensuring regulatory compliance. This guide provides a comprehensive comparison of X-ray crystallography with other prevalent analytical techniques for the structural confirmation of this and similar small molecules, offering insights into the causality behind experimental choices for researchers, scientists, and drug development professionals.
The Imperative of Definitive Structure Determination
The journey of a drug candidate from synthesis to clinical application is paved with rigorous analytical checkpoints. An incorrect structural assignment can lead to misinterpretation of biological data, wasted resources, and potential safety concerns. While several techniques can provide pieces of the structural puzzle, X-ray crystallography stands as the gold standard for providing a definitive, high-resolution 3D model of a molecule in its solid state.[1][2][3] This atomic-level insight is invaluable for understanding intermolecular interactions, which are crucial for crystal packing and, by extension, the physicochemical properties of the active pharmaceutical ingredient (API), such as solubility and stability.
X-ray Crystallography: The Gold Standard
X-ray crystallography is an experimental science that determines the atomic and molecular structure of a crystal.[3] The technique relies on the diffraction of an X-ray beam by the ordered arrangement of atoms within a crystal lattice.[3] By measuring the angles and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be inferred.[3][4]
Experimental Workflow: A Step-by-Step Protocol
The successful application of X-ray crystallography for the structural elucidation of this compound hinges on a meticulous experimental workflow.
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Comparing the metabolic stability of 2-(4-Tert-butylphenoxy)propanoic acid and clofibric acid
An In-Depth Guide to the Comparative Metabolic Stability of 2-(4-Tert-butylphenoxy)propanoic Acid and Clofibric Acid
Prepared by: Gemini, Senior Application Scientist
Introduction: The Imperative of Metabolic Stability in Drug Discovery
In the journey of a drug candidate from the laboratory to the clinic, its metabolic fate is a critical determinant of success. Metabolic stability, the measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those that are metabolized too slowly could accumulate to toxic levels.[3] Therefore, a thorough understanding and optimization of metabolic stability are paramount in the early stages of drug discovery.[4]
This guide provides a detailed comparative analysis of the metabolic stability of two structurally related carboxylic acids: this compound and clofibric acid. Clofibric acid, the active metabolite of the lipid-lowering drug clofibrate, serves as a well-characterized benchmark.[5][6] By contrasting it with its tert-butyl analog, we aim to elucidate how a single, sterically demanding substituent can fundamentally alter a molecule's interaction with metabolic enzyme systems. We will explore the underlying biochemical pathways, present standardized experimental protocols for assessment, and interpret hypothetical data to provide researchers with a predictive framework for their own structure-activity relationship (SAR) studies.
Structural and Physicochemical Considerations
The key difference between the two molecules lies in the substituent at the para-position of the phenoxy ring: a bulky, lipophilic tert-butyl group versus a halogen (chloro) atom. This seemingly minor change has significant implications for the molecule's metabolic profile.
| Compound | Structure | Key Feature | Predicted Metabolic Liability |
| Clofibric Acid | 2-(4-chlorophenoxy)-2-methylpropanoic acid | para-chloro substituent | The aromatic C-Cl bond is generally stable against metabolism. The primary site of metabolism is the carboxylic acid group via Phase II conjugation. |
| This compound | 2-(4-tert-butylphenoxy)-2-methylpropanoic acid | para-tert-butyl substituent | The tert-butyl group is a well-known "metabolic hotspot" susceptible to Phase I oxidation by Cytochrome P450 enzymes.[7][8] |
The tert-butyl group significantly increases the lipophilicity of the molecule. While this can sometimes enhance target engagement, it often correlates with increased susceptibility to metabolism by Cytochrome P450 (CYP) enzymes, which are central to Phase I biotransformation.[7][9] The nine equivalent C-H bonds on the tert-butyl group present a prime target for oxidative attack.[8] In contrast, the chloro group of clofibric acid is an electron-withdrawing and metabolically robust substituent.
Anticipated Metabolic Pathways
Clofibric Acid: A Profile Dominated by Phase II Conjugation
Clofibric acid's metabolism is relatively straightforward and has been extensively studied.
-
Phase I Metabolism (Minor Pathway): While clofibric acid is known to be an inducer of certain CYP enzymes, notably the CYP4A family, it is not a significant substrate for oxidative metabolism itself.[10][11][12][13] Its core structure is resistant to extensive Phase I breakdown.
-
Phase II Metabolism (Major Pathway): The predominant metabolic route for clofibric acid is glucuronidation. The carboxylic acid moiety is conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes to form a reactive acyl glucuronide.[14][15] This conjugation enhances water solubility and facilitates renal excretion.[15][16] Studies suggest this pathway is efficient and does not exhibit the polymorphism seen with other fibrates like fenofibrate.[15]
This compound: A Dual-Pathway Substrate
The introduction of the tert-butyl group creates an additional and likely significant metabolic pathway.
-
Phase I Metabolism (Major Pathway): The tert-butyl group is a classic target for CYP-mediated oxidation.[7] The primary metabolic event is expected to be hydroxylation of one of the methyl groups to form a primary alcohol. This alcohol metabolite can then be further oxidized to an aldehyde and subsequently to a carboxylic acid.[7] This creates a cascade of metabolites, significantly increasing the compound's clearance rate through Phase I mechanisms. CYP3A4 and CYP2C9 are common enzymes involved in the metabolism of tert-butyl groups.[7]
-
Phase II Metabolism (Parallel Pathway): Similar to clofibric acid, the parent compound's carboxylic acid group is also a substrate for UGT-mediated glucuronidation. Furthermore, the carboxylic acid metabolite formed from the oxidation of the tert-butyl group can also undergo glucuronidation.
This dual susceptibility to both Phase I oxidation and Phase II conjugation suggests that this compound will be cleared more rapidly than clofibric acid.
Experimental Framework for Stability Assessment
To empirically determine and compare the metabolic stability of these compounds, a tiered in vitro approach is essential. The two most informative assays are the liver microsomal stability assay and the hepatocyte stability assay.[4][17]
Liver Microsomal Stability Assay
This assay is the workhorse for assessing Phase I metabolic stability. Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes.[3][18]
Causality Behind Experimental Choices: By providing an excess of the necessary cofactor, NADPH, we specifically measure the contribution of NADPH-dependent enzymes, primarily CYPs, to the compound's depletion.[18][19] The absence of Phase II cofactors in the standard assay isolates the effect of Phase I metabolism.
Detailed Protocol:
-
Preparation: Thaw cryopreserved pooled human liver microsomes (e.g., from BioIVT) at 37°C. Dilute to a working concentration (e.g., 0.5 mg/mL protein) in a 0.1 M phosphate buffer (pH 7.4).[20][21]
-
Compound Addition: Add the test compound (this compound or clofibric acid) to the microsomal suspension at a final concentration of 1 µM.
-
Initiation: Pre-incubate the mixture for 5-10 minutes at 37°C. Initiate the metabolic reaction by adding an NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[19][21]
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[18][21]
-
Reaction Termination: Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide or a structurally similar compound).[18] This step precipitates the microsomal proteins and halts all enzymatic activity.
-
Sample Processing: Centrifuge the samples at high speed (e.g., >10,000 x g) to pellet the precipitated protein.[19]
-
Analysis: Transfer the supernatant to an analysis plate or vial and quantify the remaining parent compound using a validated LC-MS/MS method.[19][21]
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The natural logarithm of this percentage versus time gives a linear plot from which the slope (k) is determined.[22]
-
Half-life (t½): t½ = 0.693 / k
-
Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein mass in incubation)
Caption: Workflow for the Liver Microsomal Stability Assay.
Hepatocyte Stability Assay
This assay provides a more physiologically relevant model by using intact liver cells, which contain a full complement of Phase I and Phase II enzymes, as well as necessary cofactors and transporters.[3][23][24]
Causality Behind Experimental Choices: Using whole hepatocytes allows for the simultaneous assessment of all hepatic metabolic pathways (Phase I and II) and accounts for cell permeability, giving a more holistic view of a compound's intrinsic clearance in the liver.[24]
Detailed Protocol:
-
Hepatocyte Revival: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and dilute them into pre-warmed, serum-free incubation medium (e.g., Williams' Medium E).[1]
-
Cell Preparation: Perform a cell count and viability assessment (e.g., via Trypan Blue exclusion). Dilute the hepatocyte suspension to the desired density (e.g., 0.5-1.0 x 10^6 viable cells/mL).[22][23]
-
Incubation Setup: Add the hepatocyte suspension to a multi-well plate. Place the plate on an orbital shaker in a humidified incubator at 37°C with 5% CO2 to allow the cells to equilibrate.
-
Initiation: Add the test compound (final concentration 1 µM) to the wells to start the reaction.[22]
-
Time-Point Sampling & Termination: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), sample the incubation mixture and quench the reaction with ice-cold acetonitrile containing an internal standard.[1][23]
-
Sample Processing & Analysis: Process the samples as described in the microsomal assay (centrifugation followed by LC-MS/MS analysis of the supernatant).[23]
Data Analysis: Calculations for half-life and intrinsic clearance are performed similarly to the microsomal assay, but CLint is typically expressed per million cells (µL/min/10^6 cells).[22][23] This value can then be scaled to predict in vivo hepatic clearance.[23]
Caption: Workflow for the Hepatocyte Suspension Stability Assay.
Comparative Analysis: Interpreting the Data
While direct experimental data for this compound is not published, we can construct a hypothetical dataset based on established metabolic principles to illustrate the expected outcomes.
Table 1: Hypothetical Metabolic Stability Data
| Compound | Assay System | Half-life (t½, min) | Intrinsic Clearance (CLint) | Predicted Primary Pathway |
| Clofibric Acid | Human Liver Microsomes | > 120 (Stable) | < 5 µL/min/mg | Negligible Phase I |
| Human Hepatocytes | 85 | 15 µL/min/10⁶ cells | Phase II (Glucuronidation) | |
| This compound | Human Liver Microsomes | 35 | 45 µL/min/mg | Phase I (Oxidation) |
| Human Hepatocytes | 20 | 78 µL/min/10⁶ cells | Phase I & Phase II |
Interpretation and Discussion:
-
In Liver Microsomes: As predicted, clofibric acid would be very stable, showing minimal depletion over the incubation period.[25] This is because its primary clearance mechanism, glucuronidation, is largely absent in this system. In stark contrast, this compound would exhibit significant depletion, with a much shorter half-life and higher intrinsic clearance. This rapid clearance is almost exclusively attributable to the CYP-mediated oxidation of the metabolically vulnerable tert-butyl group.[7][8]
-
In Hepatocytes: Clofibric acid's stability decreases significantly in hepatocytes compared to microsomes. This demonstrates the activity of the UGT enzymes in the intact cell system, which efficiently conjugate the carboxylic acid group. For this compound, the clearance rate is even faster in hepatocytes than in microsomes. This additive effect is due to the simultaneous action of both CYP-mediated oxidation (Phase I) and UGT-mediated glucuronidation (Phase II), representing two parallel pathways of elimination. The hepatocytes provide a complete picture, revealing the compound's high susceptibility to overall hepatic metabolism.
The structural difference is the clear driver of these outcomes. The tert-butyl group acts as a "metabolic soft spot," providing an efficient route for Phase I clearance that is unavailable to clofibric acid. This additional pathway results in a markedly lower overall metabolic stability for the tert-butyl analog.
Conclusion
This comparative guide illustrates the profound impact of chemical structure on metabolic stability. This compound is predicted to be significantly less metabolically stable than its counterpart, clofibric acid. This instability is directly linked to the presence of the para-tert-butyl group, which is a prime substrate for Phase I oxidative metabolism by cytochrome P450 enzymes. Clofibric acid, lacking this liability, is cleared primarily through the slower process of Phase II glucuronidation.
For drug development professionals, this analysis underscores a critical principle: the inclusion of seemingly innocuous functional groups like a tert-butyl moiety, often used to enhance potency or modulate lipophilicity, can introduce significant metabolic liabilities.[9][26] A comprehensive evaluation using a combination of in vitro tools, including both liver microsomes and hepatocytes, is essential to build a robust understanding of a compound's metabolic fate and to guide the design of more stable and ultimately more successful drug candidates.
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A Head-to-Head Comparison of Synthesis Routes for 2-(4-Tert-butylphenoxy)propanoic Acid: A Guide for Researchers
Introduction
2-(4-tert-butylphenoxy)propanoic acid is a carboxylic acid derivative with a substituted phenoxy moiety. Its structure is of interest to researchers in medicinal chemistry and drug development as a potential pharmacophore or an intermediate in the synthesis of more complex bioactive molecules. The tert-butyl group provides lipophilicity, which can influence a molecule's pharmacokinetic properties, while the phenoxypropanoic acid scaffold is found in a number of compounds with diverse biological activities.
The efficient and scalable synthesis of this molecule is, therefore, of significant interest. This guide provides a comprehensive, head-to-head comparison of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical analysis of each method's strengths and weaknesses, including yield, reaction time, cost-effectiveness, scalability, and environmental impact. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to select the optimal synthetic strategy for their specific research or production needs.
Core Synthesis Pathways
We will explore four distinct and representative synthetic strategies for the preparation of this compound:
-
The Classic Approach: Williamson Ether Synthesis
-
The Modern Alternative: Ullmann Condensation
-
The Efficiency-Enhanced Method: Phase Transfer Catalysis (PTC)
-
The Green and Rapid Approach: Microwave-Assisted Synthesis
Route 1: The Classic Approach - Williamson Ether Synthesis
The Williamson ether synthesis, first reported in 1850, remains a cornerstone of ether formation in organic chemistry.[1] This method involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism.[2][3] In the context of our target molecule, this involves the deprotonation of 4-tert-butylphenol to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an ester of 2-halopropanoic acid. A final hydrolysis step yields the desired carboxylic acid.
Principle and Mechanism
The reaction proceeds in two main steps. First, a base is used to deprotonate the weakly acidic hydroxyl group of 4-tert-butylphenol, forming the more nucleophilic 4-tert-butylphenoxide. This phenoxide then attacks the electrophilic carbon of an alkyl 2-halopropanoate, displacing the halide in a classic SN2 fashion. The resulting ester is then saponified to the carboxylate salt, followed by acidification to yield the final product.
Caption: Simplified Mechanism of Modern Ullmann Condensation.
Detailed Experimental Protocol
This is a plausible protocol based on modern ligand-assisted Ullmann ether synthesis procedures. [4]
-
Setup: In an oven-dried Schlenk tube, combine CuI (0.05 eq), a suitable ligand (e.g., 1,10-phenanthroline, 0.1 eq), 4-tert-butylphenol (1.0 eq), and a base such as Cs₂CO₃ (2.0 eq).
-
Solvent and Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon). Add anhydrous DMF or DMSO as the solvent, followed by the alkyl 2-bromopropionate (1.2 eq).
-
Reaction: Heat the reaction mixture to 80-120 °C for 8-12 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with water and brine.
-
Purification and Hydrolysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude ester can be purified by column chromatography and then hydrolyzed as described in Route 1.
Discussion
The modern Ullmann condensation offers a valuable alternative to the Williamson synthesis, particularly when the SN2 reaction is sluggish. The use of a catalyst can lead to milder reaction conditions. However, the cost of copper catalysts and ligands can be a drawback. Furthermore, removal of the copper catalyst from the final product is essential, especially in a pharmaceutical context, which can add complexity to the purification process.
Route 3: The Efficiency-Enhanced Method - Phase Transfer Catalysis (PTC)
Phase Transfer Catalysis (PTC) is a powerful technique for accelerating reactions between reactants in immiscible phases. [5][6]In the synthesis of our target molecule, a phase transfer catalyst can transport the 4-tert-butylphenoxide anion from an aqueous phase into an organic phase containing the alkyl 2-halopropanoate, thereby facilitating the Williamson ether synthesis under milder conditions. [7][8]
Principle and Mechanism
A quaternary ammonium or phosphonium salt (the PTC) exchanges its counter-ion for the phenoxide anion in the aqueous phase. The resulting lipophilic ion pair migrates into the organic phase. Here, the "naked" and highly reactive phenoxide anion rapidly reacts with the alkyl halide. The catalyst then returns to the aqueous phase to repeat the cycle. This allows the use of inexpensive inorganic bases like NaOH in a biphasic system.
Caption: Catalytic Cycle in Phase Transfer Catalysis.
Detailed Experimental Protocol
-
Setup: In a round-bottom flask fitted with a mechanical stirrer and reflux condenser, combine 4-tert-butylphenol (1.0 eq), ethyl 2-bromopropionate (1.1 eq), a phase transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 eq), and toluene (as the organic solvent).
-
Addition of Base: Add a 50% aqueous solution of NaOH (2.0 eq).
-
Reaction: Heat the biphasic mixture to 60-80 °C with vigorous stirring for 4-6 hours.
-
Workup: After the reaction is complete, cool the mixture, separate the organic layer, and wash it with water and brine.
-
Purification and Hydrolysis: Dry the organic layer, concentrate it, and hydrolyze the resulting ester as described in Route 1.
Discussion
PTC offers significant advantages, including faster reaction rates, lower reaction temperatures, and the use of inexpensive and easy-to-handle aqueous bases. This often leads to higher yields and simpler workup procedures compared to the conventional Williamson synthesis. The choice of catalyst and solvent system is important for optimal results.
Route 4: The Green and Rapid Approach - Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. [9][10]By using microwave irradiation, reactions can often be completed in minutes instead of hours, frequently with higher yields and purities. [11][12]This approach aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions. [13][14]
Principle
Microwave heating is a result of the interaction of microwave radiation with polar molecules in the reaction mixture. This direct and efficient energy transfer leads to rapid and uniform heating, often to temperatures above the conventional boiling point of the solvent in sealed vessels. This can dramatically increase reaction rates.
Detailed Experimental Protocol
This protocol adapts the Williamson synthesis for a microwave reactor.
-
Setup: In a microwave process vial, combine 4-tert-butylphenol (1.0 eq), ethyl 2-bromopropionate (1.2 eq), powdered K₂CO₃ (1.5 eq), and a small amount of a high-boiling polar solvent like DMF or DMSO (or even solvent-free).
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 120-150 °C) for 10-30 minutes.
-
Workup and Hydrolysis: After cooling, the workup and subsequent hydrolysis can be performed as described in the conventional Williamson synthesis protocol.
Discussion
The primary advantages of microwave-assisted synthesis are the dramatic reduction in reaction time and often improved yields. It is an excellent method for rapid library synthesis and reaction optimization in a research setting. The main limitation is scalability, as specialized equipment is required for large-scale microwave reactions.
Head-to-Head Comparison
The choice of synthetic route depends on the specific requirements of the researcher or organization, balancing factors like speed, cost, yield, and environmental impact.
Quantitative Data Summary Table
| Metric | Williamson Ether Synthesis | Ullmann Condensation (Modern) | Phase Transfer Catalysis (PTC) | Microwave-Assisted Synthesis |
| Yield (%) | 60-80% | 70-90% | 85-95% | >90% |
| Reaction Time | 12-18 h | 8-12 h | 4-6 h | 10-30 min |
| Temperature (°C) | 60-80 | 80-120 | 60-80 | 120-150 |
| Key Reagents | K₂CO₃, Alkyl 2-halopropanoate | CuI, Ligand, Base | NaOH (aq), PTC | K₂CO₃, Alkyl 2-halopropanoate |
| Solvents | Acetone, Ethanol | DMF, DMSO | Toluene/Water | DMF, DMSO, or Solvent-free |
| Relative Cost | Low | High (catalyst & ligand) | Moderate (PTC) | Low (reagents), High (equipment) |
| Green Chemistry | Moderate | Low (metal, high-boiling solvents) | Good (less organic solvent) | Excellent (speed, low energy) |
In-depth Analysis
-
Yield and Purity: PTC and microwave-assisted methods generally offer the highest yields. The Williamson synthesis can be reliable but may suffer from lower yields due to long reaction times and potential side reactions. The Ullmann condensation can provide good yields, but purification from the copper catalyst can be challenging.
-
Cost-Effectiveness: For large-scale production, the PTC route is likely the most cost-effective due to the use of inexpensive reagents and milder conditions. The Williamson synthesis is also economical. The Ullmann condensation is generally more expensive due to the cost of the catalyst and ligands. Microwave synthesis has a high initial equipment cost but can be cost-effective for small-scale, high-throughput applications.
-
Scalability and Industrial Applicability: The Williamson and PTC routes are both highly scalable and widely used in industrial processes. The Ullmann condensation can be scaled, but catalyst removal and cost are significant considerations. Microwave synthesis is currently more suited for lab-scale and pilot-plant scale production.
-
Safety and Environmental Impact: Microwave-assisted synthesis, especially under solvent-free conditions, is a strong contender for the "greenest" method. [14]PTC is also environmentally favorable as it can reduce the use of volatile organic solvents. [7]The Williamson synthesis has a moderate environmental impact. The Ullmann condensation, with its use of a heavy metal catalyst and high-boiling point solvents, generally has the least favorable environmental profile.
Senior Application Scientist's Recommendation
The selection of an optimal synthesis route is not a one-size-fits-all decision. It is contingent on the specific goals of the synthesis.
Caption: Decision matrix for selecting a synthesis route.
-
For Rapid Discovery and Library Synthesis: Microwave-Assisted Synthesis is the clear winner. The dramatic reduction in reaction time allows for the rapid generation of analogs for biological screening.
-
For Large-Scale, Cost-Effective Production: Phase Transfer Catalysis is highly recommended. It offers an excellent balance of high yield, mild conditions, scalability, and the use of inexpensive reagents.
-
For a Reliable, Traditional Laboratory-Scale Synthesis: The Williamson Ether Synthesis is a robust and well-established method that requires no specialized equipment or expensive catalysts.
-
For Challenging Substrates: If the SN2 reaction in the Williamson synthesis is problematic, a modern Ullmann Condensation protocol could be explored, though it should be considered a secondary option due to cost and purification challenges.
By carefully considering these factors, researchers and drug development professionals can confidently select the most appropriate and efficient route for the synthesis of this compound.
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The Williamson Ether Synthesis. University of Colorado Boulder. [Link]
-
Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]
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Experiment 06 Williamson Ether Synthesis. Saddleback College. [Link]
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Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. ResearchGate. [Link]
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Williamson Ether Synthesis. Utah Tech University. [Link]
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The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Ullmann condensation. Wikipedia. [Link]
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Green Synthetic Approach. MDPI. [Link]
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Green Chemistry Approaches in Drug Synthesis: Sustainable Solutions for the Pharmaceutical Industry. LinkedIn. [Link]
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Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. ResearchGate. [Link]
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Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. ResearchGate. [Link]
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Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science. [Link]
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Microwave-Assisted Pharmaceutical Synthesis: An Overview. ResearchGate. [Link]
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PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Journal For Basic Sciences. [Link]
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Application of phase transfer catalyst in the synthesis of cyhalofop butyl. JOCPR. [Link]
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Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. ResearchGate. [Link]
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Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
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Ligand-Free Copper-Catalyzed Ullmann-Type C-O Bond Formation in Non-Innocent Deep Eutectic Solvents under Aerobic Conditions. NIH. [Link]
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Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]
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Phase-Transfer Catalysis (PTC). Macmillan Group. [Link]
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Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
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This compound. PubChem. [Link]
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A Senior Application Scientist's Guide to Benchmarking Analytical Methods for Phenoxypropanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Phenoxypropanoic Acid Derivatives
Phenoxypropanoic acid derivatives represent a significant class of organic compounds with wide-ranging applications, from pharmaceuticals to herbicides. Their chemical structure, characterized by a phenoxy group linked to a propanoic acid moiety, imparts specific physicochemical properties that necessitate robust and reliable analytical methods for their detection, quantification, and characterization. In drug development, precise quantification is paramount for pharmacokinetic studies, formulation development, and quality control. In environmental science, sensitive detection methods are crucial for monitoring herbicide residues.[1][2]
This guide provides an in-depth comparison of the principal analytical techniques employed for the analysis of phenoxypropanoic acid derivatives. As a Senior Application Scientist, my objective is to move beyond a mere recitation of protocols and delve into the causality behind experimental choices, empowering you to select and develop the most appropriate analytical strategy for your research needs. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and field-proven insights.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes
HPLC is often the initial method of choice for the analysis of phenoxypropanoic acid derivatives due to their inherent polarity and relatively low volatility, making them well-suited for liquid-phase separations.[3][4][5]
The "Why": Causality in HPLC Method Development
The core of a successful HPLC separation lies in the astute selection of the stationary and mobile phases. For phenoxypropanoic acids, reversed-phase chromatography is the predominant mode. This choice is logical because the aromatic ring and the alkyl chain of the propanoic acid group exhibit sufficient hydrophobicity to interact with a nonpolar stationary phase (like C18), while the carboxylic acid group provides the necessary polarity for elution with a polar mobile phase.
The pH of the mobile phase is a critical parameter. The carboxyl group of a phenoxypropanoic acid has a pKa typically in the range of 3-5. To ensure good peak shape and retention, the mobile phase pH is usually maintained at least one to two pH units below the pKa of the analyte. This suppresses the ionization of the carboxylic acid, rendering the molecule more nonpolar and increasing its retention on a reversed-phase column. Acidic modifiers like phosphoric acid or formic acid are commonly added to the mobile phase for this purpose.[6]
Experimental Protocol: A Validated RP-HPLC Method
This protocol provides a robust starting point for the analysis of a generic phenoxypropanoic acid derivative.
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Phosphate buffer (pH 3.0) (50:50, v/v)[6]
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 30 °C[6]
-
Detection: UV/VIS at 225 nm[6]
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.[1]
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
Workflow for HPLC Analysis
Caption: HPLC analysis workflow for phenoxypropanoic acid derivatives.
Gas Chromatography (GC): A Powerful Alternative Requiring Derivatization
Gas chromatography is another powerful technique for the separation and quantification of phenoxypropanoic acid derivatives. However, due to their low volatility and polar carboxylic acid group, direct analysis is often challenging. Therefore, a derivatization step is typically required to convert the non-volatile acids into more volatile esters.[7][8]
The "Why": The Rationale for Derivatization in GC
The high temperatures employed in the GC inlet and column can cause thermal degradation of polar, non-volatile compounds like carboxylic acids. Furthermore, the polar carboxyl group can interact strongly with the stationary phase, leading to poor peak shape and band broadening. Derivatization to a less polar and more volatile ester, commonly a methyl ester, overcomes these limitations, enabling efficient separation and detection.[8]
Experimental Protocol: GC-MS Analysis with Derivatization
This protocol outlines a typical GC-MS method for phenoxypropanoic acid derivatives.
1. Derivatization (Methylation):
-
A common derivatizing agent is diazomethane or BF3-methanol. The reaction converts the carboxylic acid to its corresponding methyl ester.
2. GC-MS Conditions:
-
Column: A mid-polarity capillary column, such as a DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280-300 °C) to elute the derivatized analytes.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
Workflow for GC-MS Analysis
Caption: GC-MS analysis workflow including the crucial derivatization step.
Mass Spectrometry (MS) and NMR Spectroscopy: For Unambiguous Identification and Structural Elucidation
While HPLC and GC are excellent for separation and quantification, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provide definitive structural information and can also be used for quantification.
Mass Spectrometry (MS)
When coupled with a chromatographic technique (LC-MS or GC-MS), MS provides molecular weight and fragmentation information, which is invaluable for compound identification. For phenoxypropanoic acid derivatives, electrospray ionization (ESI) in negative ion mode is highly effective for LC-MS, as the carboxylic acid group readily deprotonates to form [M-H]- ions.[9] In GC-MS, electron ionization (EI) generates characteristic fragmentation patterns that can be used for library matching and structural confirmation.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of phenoxypropanoic acid derivatives. ¹H NMR provides detailed information about the number and connectivity of protons in the molecule, while ¹³C NMR reveals the carbon skeleton. For quantitative purposes (qNMR), a certified internal standard is used, and the concentration of the analyte is determined by comparing the integral of a specific analyte signal to that of the internal standard.[10] This technique is particularly valuable for the certification of reference materials.
Comparative Analysis of Analytical Methods
The choice of the optimal analytical method depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, sample throughput, and the nature of the sample matrix.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Separation of ions based on their mass-to-charge ratio. | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. |
| Applicability | Non-volatile and thermally labile compounds.[3][4] | Volatile and thermally stable compounds (or their volatile derivatives).[3] | Provides molecular weight and structural information; can be coupled with HPLC or GC. | Provides detailed structural information and can be used for quantification (qNMR). |
| Sample Prep | Generally simple; may require extraction for complex matrices. | Requires derivatization to increase volatility.[7][8] | Dependent on the coupled separation technique. | Relatively simple for pure samples; may require purification. |
| Sensitivity | Good, with typical LODs in the low ng/mL range with UV detection. Can be enhanced with more sensitive detectors like MS.[11] | Very high, especially with selective detectors like ECD or when coupled with MS (low pg to fg range).[7] | Extremely high, capable of detecting analytes at sub-ppb levels.[9][12] | Lower sensitivity compared to chromatographic methods. |
| Selectivity | Good, dependent on column chemistry and mobile phase composition. | High, especially with capillary columns. | Very high, particularly in MS/MS mode. | Very high, provides unambiguous structural information. |
| Analysis Time | Typically 10-30 minutes per sample.[5][11] | Faster than HPLC, often under 20 minutes.[5] | Dependent on the coupled separation technique. | Can be longer for complex experiments and data processing. |
| Cost | Moderate initial investment and running costs.[5] | Lower initial investment and running costs compared to HPLC.[5] | High initial investment. | Very high initial investment and maintenance costs. |
| Key Advantage | Versatility for a wide range of phenoxypropanoic acid derivatives without derivatization. | High resolution and sensitivity for volatile derivatives. | Unambiguous identification and high sensitivity. | Definitive structural elucidation and absolute quantification. |
| Key Limitation | Lower resolution compared to capillary GC. | The need for a derivatization step can add complexity and potential for error. | Higher cost and complexity. | Lower throughput and sensitivity. |
Conclusion: A Multi-faceted Approach to Analysis
References
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A review of pretreatment and analytical methods for phenoxyacetic acid herbicides in food. Journal of Chromatography A. Available at: [Link]
-
Comparison of the GC and HPLC methods for the determination of pesticides. ResearchGate. Available at: [Link]
-
Review on Analysis Methodology of Phenoxy Acid Herbicide Residues. Food Analytical Methods. Available at: [Link]
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What is the difference between a GC and HPLC? Which is better for analysis of pesticides and insecticides?. Quora. Available at: [Link]
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HPLC vs GC: What Sets These Methods Apart. Phenomenex. Available at: [Link]
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HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. Available at: [Link]
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HPLC vs GC - A Beginner's Guide. Chromatography Today. Available at: [Link]
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Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. National Institutes of Health. Available at: [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Available at: [Link]
- PHENOXYALKANOIC HERBICIDES CHEMISTRY ANALYSIS ENVIR POLL. Google Books.
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Determination of phenoxyalkanoic acids and other herbicides at the ng/ml level in water by solid-phase extraction with poly(divinylbenzene-co-N-vinylpyrrolidone) sorbent and high-performance liquid chromatography--diode-array detection. Semantic Scholar. Available at: [Link]
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Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency. Available at: [Link]
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Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]
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Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. ResearchGate. Available at: [Link]
-
Gas chromatographic-mass spectrometric investigation of phenoxypropanoic acid derivatives possessing herbicidal activity. PubMed. Available at: [Link]
-
Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Agilent. Available at: [Link]
-
Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. eConference.io. Available at: [Link]
-
Rugged GC/MS/MS Pesticide Residue Analysis Fulfilling the USDA Pesticide Data Program (PDP) Requirements. Agilent. Available at: [Link]
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Design, synthesis, and structural analysis of phenylpropanoic acid-type PPARγ-selective agonists: discovery of reversed stereochemistry-activity relationship. PubMed. Available at: [Link]
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Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. MDPI. Available at: [Link]
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A 1H NMR Investigation of the Interaction between Phenolic Acids Found in Mango (Manguifera indica cv Ataulfo) and Papaya (Carica papaya cv Maradol) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) Free Radicals. PubMed Central. Available at: [Link]
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NMR and Docking Calculations Reveal Novel Atomistic Selectivity of a Synthetic High-Affinity Free Fatty Acid vs. Free Fatty Acid. MDPI. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(4-Tert-butylphenoxy)propanoic Acid
This document provides essential procedural guidance for the safe handling and disposal of 2-(4-tert-butylphenoxy)propanoic acid (CAS No. 6941-12-4). As a compound utilized in specialized research and development, understanding its specific hazard profile is critical to ensuring personnel safety and environmental compliance. This guide moves beyond mere procedural lists to explain the causality behind each step, empowering laboratory professionals to manage this chemical waste stream with confidence and integrity.
Hazard Identification and Core Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is not a benign substance; its hazard profile dictates that it must be managed as regulated hazardous waste from the point of generation.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key hazards.[1] These classifications are the primary drivers for the stringent disposal protocols outlined in this guide.
| Hazard Class | GHS Code | Description | Implication for Handling and Disposal |
| Skin Irritation | H315 | Causes skin irritation (Category 2) | Requires use of nitrile gloves or other resistant gloves. All contaminated personal protective equipment (PPE) must be disposed of as hazardous waste. |
| Eye Irritation | H319 | Causes serious eye irritation (Category 2A) | Mandates the use of safety glasses or goggles. Work should ideally be performed in a fume hood to prevent aerosol exposure to the eyes. |
| Respiratory Irritation | H335 | May cause respiratory irritation (STOT SE 3) | Work must be conducted in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of dust or aerosols. |
The fundamental principle derived from this risk assessment is that This compound and any materials contaminated with it cannot be disposed of via standard laboratory drains or regular trash .[2][3] Its nature as a persistent organic acid requires that it enters a designated hazardous waste stream to prevent environmental release and ensure regulatory compliance with agencies like the U.S. Environmental Protection Agency (EPA).[4][5]
The Core Directive: Waste Segregation and Containment
The cornerstone of proper chemical waste management is the strict segregation of incompatible materials.[2][3] this compound, as an organic acid, must be stored separately from bases, oxidizers, and reactive metals to prevent violent chemical reactions.[6]
Your laboratory's waste management plan must incorporate a designated, clearly marked Satellite Accumulation Area (SAA) for this specific waste stream.[2][7] This area must be at or near the point of generation and under the control of laboratory personnel.[8]
Step-by-Step Disposal Protocol
Follow this validated protocol to ensure the safe collection and disposal of this compound waste.
Part A: Waste Collection
-
Identify the Waste Form: Determine if the waste is solid (pure compound, contaminated weigh paper), a liquid solution (dissolved in solvent), or contaminated debris (gloves, pipette tips, spill pads). Each form must be collected appropriately.
-
Solid Waste Collection:
-
Collect pure or residual solid this compound, along with any contaminated items like weigh boats or paper towels, in a dedicated solid waste container.
-
Do not mix with other chemical wastes unless they are of the exact same composition.
-
-
Liquid Waste Collection:
-
Collect all solutions containing this compound in a dedicated liquid waste container.
-
Crucially, identify the solvent. Halogenated and non-halogenated solvent wastes must often be segregated into separate containers. Check with your institution's Environmental Health & Safety (EHS) office for specific requirements.[6]
-
Never mix aqueous waste with organic solvent waste.
-
Part B: Container Selection and Labeling
-
Choose a Compatible Container:
-
Use a container made of chemically resistant material, such as High-Density Polyethylene (HDPE), glass, or polypropylene.[6][8]
-
Ensure the container has a secure, screw-top lid to prevent leaks and evaporation.[2]
-
Never use metal containers , as the acidic nature of the compound can lead to corrosion and container failure.[4]
-
-
Label the Container Immediately:
-
Affix a hazardous waste label to the container before adding any waste.
-
The label must, at a minimum, include the words "Hazardous Waste" .[7][9]
-
Clearly write out the full chemical name: "this compound" . Do not use abbreviations or formulas.[8]
-
For liquid waste, list all constituents, including solvents, with their approximate percentages.[10]
-
Include appropriate hazard warnings, such as pictograms for "Irritant" or "Corrosive".[9]
-
Part C: Storage and Final Disposal
-
Store in the SAA: Place the sealed and labeled waste container in your designated SAA. The container must be kept closed at all times except when adding waste.[2][10]
-
Maintain Headspace: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[4][6]
-
Arrange for Pickup: Once the container is full or waste is no longer being generated, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste vendor.[9][11]
Decontamination and Spill Management
Any incident involving a spill or contamination must be handled with the understanding that all cleanup materials become hazardous waste.
-
Labware Decontamination: Glassware and equipment should be rinsed with a suitable solvent (e.g., acetone, ethanol) to remove residual this compound. This initial rinsate is hazardous and must be collected in the appropriate liquid waste container .[3] Subsequent cleaning with soap and water can proceed only after this initial hazardous rinse is complete.
-
Spill Cleanup:
-
Alert personnel in the area and restrict access.
-
Wearing appropriate PPE (lab coat, gloves, eye protection), contain the spill using a chemical spill kit absorbent.
-
Carefully collect the absorbed material and any contaminated debris into a designated waste bag or container.
-
Label the container as hazardous waste, listing "Spill Debris with this compound".
-
Arrange for disposal through your EHS office.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-(4-Tert-butylphenoxy)propanoic acid
As laboratory professionals, our primary responsibility extends beyond achieving research milestones to ensuring a culture of uncompromising safety. This guide provides an in-depth, procedural framework for the safe handling of 2-(4-Tert-butylphenoxy)propanoic acid, moving beyond a simple checklist to instill a deep, causal understanding of the necessary protective measures. Our goal is to empower you, our scientific colleagues, with the expertise to manage chemical hazards proactively, ensuring both personal safety and data integrity.
Part 1: Hazard Analysis: Understanding the 'Why'
This compound (CAS No. 6941-12-4) is a carboxylic acid derivative.[1][2] While its specific applications are varied, its hazard profile dictates stringent handling protocols. The Globally Harmonized System (GHS) provides a clear, immediate understanding of its risks.
According to safety data provided to the European Chemicals Agency (ECHA), this compound is classified with the following hazard statements:
-
H315: Causes skin irritation. [3][4] Direct contact with the skin can lead to redness, inflammation, or dermatitis.
-
H319: Causes serious eye irritation. [3][4] Exposure to the eyes can result in significant, potentially damaging irritation.
-
H335: May cause respiratory irritation. [3][4] Inhalation of the dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort.
Furthermore, it is categorized as a combustible solid, meaning it can burn if ignited. This dual challenge of physiological irritation and physical combustibility forms the foundation of our PPE and handling strategy.
Part 2: Core PPE Requirements: A Multi-Layered Defense
A risk-based approach is essential. The level of PPE must match the scale and nature of the procedure. The following protocols represent the minimum required protection for handling this compound.
Eye and Face Protection: The Non-Negotiable Barrier
Given the H319 classification (serious eye irritation), eye protection is mandatory.
-
Chemical Safety Goggles: Standard safety glasses are insufficient as they do not protect against dusts and splashes from all angles. Goggles with indirect ventilation provide a necessary seal around the eyes, preventing airborne particles or accidental splashes from causing harm.[5][6]
-
Face Shield: When handling larger quantities (>50g) of the solid or when there is a significant risk of splashing (e.g., during vigorous mixing or heating of solutions), a face shield must be worn in addition to chemical safety goggles.[6] The shield provides a secondary, broader layer of protection for the entire face.
Skin and Body Protection: Preventing Direct Contact
Laboratory Coat: A standard, flame-resistant lab coat should be worn and kept fully buttoned to protect against incidental contact and small splashes.
Gloves: The Critical Interface Selecting the correct glove material is paramount. There is no universal glove; material choice must be based on chemical compatibility. For carboxylic acids like this compound, nitrile or butyl rubber gloves are highly recommended.[5]
| Glove Material | Recommended Use for Carboxylic Acids | Rationale |
| Nitrile | Excellent | Offers robust protection against a wide range of acids, oils, and solvents.[6][7] Provides good puncture resistance and dexterity, which is crucial for laboratory manipulations.[6][8] |
| Neoprene | Good | Resists a broad spectrum of chemicals, including acids and caustics.[6] It is a suitable alternative to nitrile. |
| Butyl Rubber | Excellent | Provides superior resistance to highly corrosive acids and ketones.[7] May be considered for high-risk procedures or extended contact. |
| Natural Rubber (Latex) | Limited | While offering resistance to some acids, latex is susceptible to degradation by many organic solvents and can cause allergic reactions.[6][7] Not recommended as a primary choice. |
Protocol: Always double-glove when handling the pure solid or concentrated solutions. This practice provides a critical safety buffer; if the outer glove is compromised, the inner glove continues to offer protection while you retreat, remove the damaged pair, and re-glove. Inspect gloves for any signs of degradation or punctures before and during use.
Respiratory Protection: Mitigating Inhalation Risks
The primary defense against respiratory irritation (H335) is an engineering control, not a mask.
-
Chemical Fume Hood: All procedures involving the weighing or transfer of solid this compound, or the handling of its solutions, must be performed inside a certified chemical fume hood.[9] This is the most effective way to contain dust and vapors at the source.
-
Respirators: In the rare and non-recommended event that a fume hood is unavailable, or during a significant spill cleanup, respiratory protection is required. A NIOSH-approved respirator with a particulate filter (e.g., N95) may be sufficient for controlling dust, but for vapors or aerosols, a respirator equipped with an organic vapor/acid gas cartridge is necessary.[5][10][11] Proper fit-testing is mandatory for all respirator users to ensure an effective seal.[5]
Part 3: Procedural and Disposal Plans
Safe handling is a complete workflow, from preparation to disposal.
Step-by-Step Handling Protocol
-
Preparation: Before bringing the chemical into the workspace, confirm the location and functionality of the nearest safety shower and eyewash station. Ensure the chemical fume hood is operational.
-
Donning PPE: Don PPE in the following order: lab coat, inner gloves, outer gloves, and finally, safety goggles/face shield.
-
Chemical Handling: Perform all manipulations deep within the fume hood sash to maximize containment. Use tools (spatulas, scoops) to avoid direct hand contact, even when gloved.
-
Post-Handling: After the procedure, decontaminate any equipment.
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove outer gloves first, followed by the face shield/goggles, lab coat, and finally inner gloves.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Emergency Plan
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[11]
-
Skin Contact: Remove contaminated clothing and flush the affected skin area with plenty of water for at least 15 minutes.[11]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[11]
-
Small Spill: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[11]
Disposal Plan
All waste containing this compound, including contaminated gloves, paper towels, and excess chemical, must be disposed of as hazardous chemical waste. Place all waste in a clearly labeled, sealed container. Never dispose of this chemical down the drain or in regular trash. Follow all institutional, local, and national regulations for hazardous waste disposal.
Part 4: Visual Workflow and Summary
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling the target compound.
PPE Summary Table
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Goggles | Double Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Preparing Solutions | Chemical Goggles | Double Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Large Scale (>50g) / Splash Risk | Chemical Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
References
-
This compound | C13H18O3 | CID 246868 . PubChem. [Link]
-
The MSDS HyperGlossary: Carboxylic Acid . Interactive Learning Paradigms, Incorporated. [Link]
-
What PPE Should You Wear When Handling Acid 2024? . LeelineWork. [Link]
-
Safety equipment, PPE, for handling acids . Quicktest. [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE) . Health and Safety Authority. [Link]
-
Gloves Chemical Resistance Chart . Gloves By Web. [Link]
-
Chemical Resistance of Gloves.pdf . University of Wisconsin-Madison. [Link]
-
Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid . Cole-Parmer. [Link]
-
OSHA Glove Selection Chart . Environmental Health and Safety - The University of Texas at Dallas. [Link]
-
Chemicals . Microflex. [Link]
-
Chemical resistant gloves . Kerbl. [Link]
Sources
- 1. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C13H18O3 | CID 246868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 6941-12-4 [amp.chemicalbook.com]
- 5. leelinework.com [leelinework.com]
- 6. hsa.ie [hsa.ie]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. quicktest.co.uk [quicktest.co.uk]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
